2-amino-N-methyl-2-phenylacetamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-methyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDDEENAJBZGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53059-80-6 | |
| Record name | 2-amino-N-methyl-2-phenylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 2-amino-N-methyl-2-phenylacetamide hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-N-methyl-2-phenylacetamide Hydrochloride
Introduction
This compound is a derivative of phenylglycinamide. The broader class of phenylacetamide and its derivatives are recognized for their diverse biological activities and serve as crucial intermediates in the synthesis of various pharmaceuticals.[1][2][3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to this compound and the rigorous analytical methods required for its structural confirmation and purity assessment. The protocols herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and validation.
Physicochemical Properties
A summary of the key computed properties for the free base form, 2-amino-N-methyl-2-phenylacetamide, is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[4] |
| Molecular Weight | 164.20 g/mol | PubChem[4][5] |
| Exact Mass | 164.094963011 Da | PubChem[4][5] |
| IUPAC Name | 2-amino-N-methyl-2-phenylacetamide | PubChem[4] |
Strategic Synthesis Pathway
The synthesis of this compound is most effectively approached through a multi-step sequence starting from commercially available D,L-phenylglycine. This strategy involves the protection of the reactive amino group, formation of the N-methyl amide bond, subsequent deprotection, and final conversion to the hydrochloride salt. This pathway is designed to minimize side reactions and facilitate purification at each stage.
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of the target compound.
Part 1: Protection of the Amino Group
Causality: The primary amine of phenylglycine is a potent nucleophile that would interfere with the subsequent amide bond formation. Therefore, it is crucial to protect it with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is selected due to its stability under the conditions required for amide formation and its facile removal under acidic conditions.
Experimental Protocol:
-
Dissolution: Suspend D,L-phenylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the mixture in an ice bath and add sodium hydroxide (NaOH, 2.5 eq) to raise the pH to ~9-10.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while vigorously stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the mixture to pH ~3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected phenylglycine, which can often be used in the next step without further purification.
Part 2: N-Methyl Amide Formation
Causality: The formation of an amide bond requires the activation of the carboxylic acid. Conversion to an acid chloride using thionyl chloride (SOCl₂) is a highly effective method, creating a reactive electrophile that readily reacts with methylamine. The reaction is performed at a low temperature to control its exothermic nature.
Experimental Protocol:
-
Acid Chloride Formation: Dissolve the Boc-protected phenylglycine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂). Cool to 0 °C and slowly add thionyl chloride (1.2 eq). Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a 40% aqueous solution of methylamine (2.5 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected 2-amino-N-methyl-2-phenylacetamide.
Part 3: Deprotection and Salt Formation
Causality: The final steps involve the removal of the Boc protecting group and the formation of the stable, water-soluble hydrochloride salt. A strong acid, such as HCl in an organic solvent, is used to cleave the Boc group. Subsequent treatment with ethereal HCl ensures the complete conversion to the hydrochloride salt, which can be easily isolated as a crystalline solid.
Experimental Protocol:
-
Deprotection: Dissolve the purified Boc-protected amide (1.0 eq) in a minimal amount of 1,4-dioxane. Add a 4M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 2-4 hours.
-
Isolation of Free Base: Monitor the reaction by TLC. Upon completion, neutralize the excess acid carefully with saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer and concentrate to obtain the free base, 2-amino-N-methyl-2-phenylacetamide.
-
Salt Formation: Dissolve the free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Final Product: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Comprehensive Characterization
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.
Caption: Analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | Broad singlet | 3H | -NH₃⁺ |
| ~ 8.3 - 8.6 | Quartet | 1H | -NH-CH₃ |
| ~ 7.4 - 7.6 | Multiplet | 5H | Aromatic (Ar-H) |
| ~ 5.2 - 5.4 | Singlet | 1H | α-CH |
| ~ 2.6 - 2.7 | Doublet | 3H | -N-CH₃ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168.0 | Carbonyl (C=O) |
| ~ 135.0 | Aromatic (ipso-C) |
| ~ 129.0 - 130.0 | Aromatic (ortho/para-CH) |
| ~ 128.5 | Aromatic (meta-CH) |
| ~ 58.0 | α-CH |
| ~ 26.0 | -N-CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular formula by providing a highly accurate mass measurement.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample directly into the ESI source. Acquire the spectrum in positive ion mode.
-
Data Interpretation: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the free base.
Expected Data:
| Ion | Calculated m/z |
| [C₉H₁₃N₂O]⁺ | 165.1022 |
This corresponds to the free base (C₉H₁₂N₂O) plus a proton.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.[6][7]
Experimental Protocol:
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Method: Run a gradient elution, for example, starting from 5% B to 95% B over 20 minutes, at a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of ~214 nm or ~254 nm.
-
Analysis: The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area. A pure sample should exhibit a single major peak.
Safety and Handling
Based on GHS classifications for structurally similar compounds, this compound should be handled with care.[4][8]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin and serious eye irritation.[8]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and contact with skin and eyes.
Conclusion
This guide outlines a logical and reliable pathway for the synthesis of this compound. The success of the synthesis is contingent upon careful execution of each step, particularly the protection-deprotection strategy and the purification of intermediates. The described characterization workflow, employing NMR, MS, and HPLC, provides a robust framework for verifying the structural integrity and ensuring the high purity of the final compound, making it suitable for subsequent research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. veeprho.com [veeprho.com]
- 4. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-methyl-2-phenylacetamide HCl
Introduction
2-amino-N-methyl-2-phenylacetamide hydrochloride is a small organic molecule belonging to the phenylacetamide class. This class of compounds serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] As a hydrochloride salt, the compound's physicochemical properties, such as solubility, stability, and ionization state, are critical determinants of its behavior in both research and potential pharmaceutical applications. Understanding these core characteristics is paramount for researchers, scientists, and drug development professionals to effectively design experiments, develop formulations, and interpret biological data.
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-amino-N-methyl-2-phenylacetamide HCl. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established scientific principles to provide a robust predictive profile. Every protocol and piece of data is presented with the underlying scientific rationale, ensuring a trustworthy and authoritative resource for the scientific community.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₃ClN₂O[2]
-
Molecular Weight: 200.67 g/mol [2]
-
CAS Number: Multiple CAS numbers have been assigned, potentially corresponding to different stereoisomers or suppliers, including 53059-80-6 and 367260-42-2.[2]
-
Chemical Structure:
Caption: Chemical structure of 2-amino-N-methyl-2-phenylacetamide HCl.
Predicted and Analog-Derived Physicochemical Properties
Direct experimental data for 2-amino-N-methyl-2-phenylacetamide HCl is limited. The following table summarizes key properties derived from computational predictions for the free base and experimental data from closely related analogs. These values provide a strong starting point for experimental design.
| Property | Predicted/Analog Value | Source & Comments |
| Molecular Weight | 200.67 g/mol | (HCl Salt)[2] |
| 164.20 g/mol | (Free Base)[3] | |
| Melting Point (°C) | 231-232 | For 2-(methylamino)-N-phenylacetamide HCl; experimental verification is crucial.[1] |
| XLogP3 | 0.3 | (Computed for free base) Suggests good aqueous solubility.[3] |
| Hydrogen Bond Donors | 2 | (Computed for free base)[3] |
| Hydrogen Bond Acceptors | 2 | (Computed for free base)[3] |
| Rotatable Bonds | 3 | (Computed for free base)[3] |
Solubility Profile
Solubility is a critical parameter influencing bioavailability and formulation development. While specific data for the target compound is unavailable, the solubility of related phenylacetamides provides valuable insights. 2-Phenylacetamide, for instance, is soluble in organic solvents like ethanol, DMSO, and DMF.[4] Given the presence of a primary amine and its formulation as an HCl salt, 2-amino-N-methyl-2-phenylacetamide HCl is expected to have significantly higher aqueous solubility compared to its free base, particularly in acidic to neutral pH ranges.
Experimental Protocol for Solubility Determination
The gold standard for solubility determination is the equilibrium solubility method.
Causality: This method ensures that the solution has reached a true equilibrium state, providing a thermodynamically accurate measure of solubility, which is essential for pre-formulation and biopharmaceutical classification.
-
Preparation: Add an excess amount of 2-amino-N-methyl-2-phenylacetamide HCl to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Sample Collection & Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant to an appropriate concentration and quantify the amount of dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated based on the concentration of the saturated solution.
Ionization Constant (pKa)
The pKa value dictates the extent of ionization at a given pH, which profoundly affects properties like solubility, absorption, and receptor binding. 2-amino-N-methyl-2-phenylacetamide possesses at least two ionizable groups: the primary amine and the amide. The primary amine is basic and will be protonated at low pH.
Experimental Protocol for pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is a robust and direct method to measure the pKa by monitoring the change in pH of a solution upon the addition of a titrant. This provides empirical data on the ionization behavior of the molecule.
-
Solution Preparation: Accurately weigh and dissolve a sample of 2-amino-N-methyl-2-phenylacetamide HCl in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point. For molecules with multiple pKa values, specialized software can be used to deconvolute the titration curve.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of a compound is mandated by regulatory bodies like the ICH and is crucial for determining appropriate storage conditions and shelf-life.[5] Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-amino-N-methyl-2-phenylacetamide
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro metabolic stability of 2-amino-N-methyl-2-phenylacetamide, a novel small molecule with therapeutic potential. We will delve into the theoretical underpinnings of its metabolism, present a detailed experimental protocol for its evaluation using human liver microsomes, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of this and structurally related compounds.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties.[1] Among these, metabolic stability stands out as a pivotal parameter.[2] It dictates the rate at which a drug is cleared from the body, influencing its half-life, bioavailability, and dosing regimen. Early assessment of metabolic stability allows for the timely optimization of lead compounds, saving valuable time and resources.[2]
In vitro models, particularly those derived from the liver, are indispensable tools in this early assessment.[3] The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5] These enzymes catalyze a variety of reactions that transform lipophilic drugs into more water-soluble metabolites, facilitating their excretion.[5] By incubating a compound with liver-derived systems such as microsomes or hepatocytes, we can gain crucial insights into its metabolic fate.[3]
This guide focuses on 2-amino-N-methyl-2-phenylacetamide, a compound of interest due to its unique structural features. Its phenylacetamide core is a common motif in pharmacologically active molecules, while the alpha-amino and N-methyl groups present potential sites for metabolic transformation. A thorough understanding of its metabolic stability is therefore essential for its continued development.
Predicted Metabolic Pathways of 2-amino-N-methyl-2-phenylacetamide
While specific experimental data for 2-amino-N-methyl-2-phenylacetamide is not yet widely available in the public domain, we can predict its likely metabolic pathways based on its chemical structure and data from analogous compounds. The primary sites for metabolism are anticipated to be the N-methyl group, the aromatic ring, and the amide bond.
-
N-demethylation: The N-methyl group is a common substrate for CYP-mediated oxidation, leading to its removal and the formation of the corresponding primary amide. This is a well-established metabolic pathway for many N-methylated drugs.
-
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions (ortho, meta, para), catalyzed by CYP enzymes.[6] This is a common detoxification pathway that increases the polarity of the compound.
-
Hydroxylamine Formation: The primary amino group could be oxidized to a hydroxylamine, a reaction observed in the metabolism of structurally similar compounds like N-methyl-2-aminoindane.[7]
-
Amide Hydrolysis: The amide bond could be cleaved by amidases, although this is generally a slower metabolic process compared to CYP-mediated oxidation.
The cytochrome P450 isoforms most likely to be involved in the metabolism of 2-amino-N-methyl-2-phenylacetamide include CYP3A4, CYP2D6, CYP1A2, and CYP2C9, given their broad substrate specificities and prominent roles in drug metabolism.[8] For instance, studies on flutamide, which also possesses a substituted phenylacetamide structure, have implicated CYP1A2 and CYP3A4 in its metabolism.[8]
Below is a diagram illustrating the predicted metabolic pathways.
References
- 1. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters [mdpi.com]
- 3. dls.com [dls.com]
- 4. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 6. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utility of mass spectrometry for in-vitro ADME assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Pharmacological Profile of 2-amino-N-methyl-2-phenylacetamide Hydrochloride: A Technical Guide
Foreword: Navigating the Frontiers of Phenylacetamide Derivatives
To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the preliminary pharmacological profile of 2-amino-N-methyl-2-phenylacetamide hydrochloride. It is critical to establish from the outset that while this compound is cataloged, its specific pharmacological activities are not extensively documented in publicly available literature. Therefore, this guide adopts a rational, evidence-based approach to postulate its potential therapeutic relevance. By examining the rich pharmacological landscape of its structural analogs—namely phenylacetamide and phenylglycinamide derivatives—we can construct a scientifically grounded hypothesis of its likely biological activities. This guide is structured to provide a comprehensive overview, from its fundamental chemical properties and synthesis to a nuanced discussion of its potential mechanisms of action, drawing upon established structure-activity relationships within this chemical class.
Chemical and Physical Properties
2-amino-N-methyl-2-phenylacetamide, also known as N-methyl-alpha-phenylglycinamide, is the free base of the hydrochloride salt . Its fundamental properties are summarized below, primarily sourced from the PubChem database.[1] The hydrochloride salt would be expected to exhibit greater aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| IUPAC Name | 2-amino-N-methyl-2-phenylacetamide | PubChem[1] |
| CAS Number | 93782-07-1 | PubChem[1] |
| ChEMBL ID | CHEMBL155402 | PubChem[1] |
| Computed XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Synthesis and Manufacturing
While a specific, optimized synthesis for this compound is not detailed in readily available literature, its synthesis can be logically inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic route would involve the amidation of a protected α-amino acid.
Conceptual Synthetic Workflow
A likely synthetic pathway would commence with N-Boc-protected phenylglycine, which is then activated and coupled with methylamine, followed by deprotection and salt formation.
Caption: A plausible synthetic pathway for 2-amino-N-methyl-2-phenylacetamide HCl.
Experimental Protocol: A Representative Amide Coupling Reaction
The following protocol is adapted from a general procedure for the synthesis of phenylglycinamide derivatives and serves as a foundational method that could be optimized for the target compound.[2]
-
Activation of the Carboxylic Acid: To a solution of N-Boc-phenylglycine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Amine Coupling: Introduce a solution of methylamine (1.2 equivalents) in DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified N-Boc-protected intermediate in a suitable solvent (e.g., dioxane or diethyl ether) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in the solvent. The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.
Preliminary Safety and Toxicology Profile
Direct toxicological studies on this compound are not available. However, GHS hazard classifications for the free base, 2-amino-N-methyl-2-phenylacetamide, have been reported and provide a preliminary indication of its potential hazards.[1]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
This data is for the free base and should be considered preliminary. The hydrochloride salt may have different properties.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Postulated Pharmacological Profile: An Evidence-Based Extrapolation
The pharmacological profile of this compound is currently undefined. However, by analyzing its core structure and the established activities of related compounds, we can infer a potential for central nervous system (CNS) activity, particularly as an anticonvulsant.
The Phenylacetamide and Phenylglycinamide Scaffolds in Neuropharmacology
The phenylacetamide moiety is a privileged structure in medicinal chemistry, appearing in a range of CNS-active agents.[3] The addition of an α-amino group creates a phenylglycinamide scaffold, which has been a key area of investigation for novel anticonvulsant drugs.[3] A recent study on new phenylglycinamide derivatives highlighted their potential as broad-spectrum anticonvulsants.[3]
Potential Mechanism of Action: Insights from Analogs
The anticonvulsant activity of phenylglycinamide derivatives is thought to be multifactorial, potentially involving the modulation of voltage-gated sodium and calcium channels, as well as interactions with the TRPV1 (transient receptor potential cation channel subfamily V member 1) receptor.[3] The most potent compounds from a recent study exhibited a multimodal mechanism of action, inhibiting both fast sodium currents and calcium currents in patch-clamp assays.[3]
Caption: A postulated multimodal mechanism of action for anticonvulsant activity.
Structure-Activity Relationship (SAR) Considerations
Studies on related phenylglycinamide anticonvulsants have provided valuable SAR insights that may be applicable to the target compound.[3]
-
The Phenylglycine Core: The α-phenylglycine moiety is crucial for the anticonvulsant activity.
-
Amide Substitution: The nature of the substituent on the amide nitrogen can significantly modulate potency and the pharmacological profile. The N-methyl group in the target compound is a small, neutral substituent that is common in many CNS drugs.
-
Aryl Substituents: In related series, the introduction of electron-withdrawing groups on the phenyl ring of the phenylglycinamide core has been shown to influence activity.[3]
Other Potential Pharmacological Activities
The broader class of phenylacetamide derivatives has been investigated for a range of other biological activities, suggesting that this compound could have a more complex pharmacological profile. These activities include:
-
Analgesic Effects: Some N-phenylacetamide derivatives have shown analgesic activity.[1]
-
Anticancer Properties: Certain phenylacetamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Antidepressant Potential: Phenylacetamide-based compounds have been designed and synthesized as potential antidepressant agents.
It is important to reiterate that these are potential activities based on the broader chemical class, and dedicated screening would be required to confirm any of these effects for the target compound.
Future Directions and Experimental Protocols
To establish a definitive pharmacological profile for this compound, a systematic screening cascade is recommended.
Recommended In Vitro Screening
-
Receptor Binding Assays: A broad panel of CNS receptor binding assays should be conducted to identify primary and secondary targets. This should include, but not be limited to, sodium and calcium channel subtypes, as well as common neurotransmitter receptors (e.g., GABA, glutamate, dopamine, serotonin).
-
Functional Assays: Electrophysiological studies, such as patch-clamp assays on cultured neurons, would be crucial to confirm the modulatory effects on ion channels.[3]
-
In Vitro ADME-Tox: Early assessment of metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and potential for cytochrome P450 inhibition is essential.[2]
Recommended In Vivo Models
Based on the promising data from related phenylglycinamide derivatives, the initial in vivo evaluation should focus on anticonvulsant activity.[3]
-
Maximal Electroshock (MES) Test: A standard model for identifying compounds effective against generalized tonic-clonic seizures.
-
6 Hz Psychomotor Seizure Test: A model for identifying compounds that may be effective against therapy-resistant partial seizures.
-
Pentylenetetrazol (PTZ) Seizure Model: A model for identifying compounds effective against absence seizures.
A preliminary neurotoxicity screen, such as the rotarod test, should be conducted concurrently to assess for motor impairment.[3]
Conclusion
This compound is a compound with a currently uncharacterized pharmacological profile. However, its structural relationship to the phenylglycinamide class of molecules, for which there is growing evidence of broad-spectrum anticonvulsant activity, makes it a compound of significant interest for further investigation. The postulated multimodal mechanism of action, potentially involving the modulation of key ion channels, warrants a thorough preclinical evaluation. This guide provides a foundational framework for such an investigation, from synthesis and safety considerations to a rational, step-by-step approach for elucidating its therapeutic potential. The insights from the broader family of phenylacetamide derivatives suggest that a comprehensive screening approach may uncover a rich and complex pharmacology.
References
CAS number for 2-amino-N-methyl-2-phenylacetamide hydrochloride
An In-Depth Technical Guide to 2-amino-N-methyl-2-phenylacetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 53059-80-6).[1][2] As a member of the phenylacetamide class, this compound holds potential as a versatile building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a representative synthetic route, provides robust analytical methodologies for its characterization and quantification, discusses its potential pharmacological relevance, and establishes clear safety and handling protocols. The information is curated to support researchers in leveraging this molecule for the development of novel therapeutic agents.
Introduction
The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The specific compound, this compound, is a functionalized derivative distinguished by an alpha-amino group and an N-methylated amide. This unique combination of functional groups offers multiple reactive handles for chemical modification, making it an attractive starting point for the synthesis of diverse chemical libraries. The hydrochloride salt form generally confers improved solubility and stability, which are advantageous properties for both chemical reactions and pharmaceutical development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 53059-80-6 | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂O | [2] |
| Molecular Weight | 200.67 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | Cl.CNC(=O)C(N)C1=CC=CC=C1 | [2] |
| InChI Key | SDDDEENAJBZGLB-UHFFFAOYSA-N | [2] |
| Polar Surface Area | 55 Ų | [2] |
| Rotatable Bond Count | 2 | [2] |
Note: Properties such as melting point, boiling point, and solubility are not extensively documented in publicly available literature and should be determined experimentally.
Synthesis and Manufacturing
Proposed Synthetic Pathway: Acylation of N-methyl-2-phenylglycinamide
A plausible synthesis begins with the commercially available 2-amino-2-phenylacetic acid (phenylglycine). The synthesis can be conceptualized as a multi-step process involving amide formation followed by the introduction of the N-methyl group and subsequent salt formation. A more direct, albeit potentially less controlled, method would be the acylation of N-methylamine with an activated phenylglycine derivative where the alpha-amino group is protected.
A representative workflow for a related synthesis, the acylation of an amine with phenylacetyl chloride, is described below and serves as a foundational protocol.[6]
General Experimental Protocol for Phenylacetamide Synthesis
Causality: This protocol is based on the nucleophilic acyl substitution reaction, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting amine (1.2 equivalents) and triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Acyl Chloride : Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of the appropriate phenylacetyl chloride derivative (1.0 equivalent) in anhydrous DCM over 30 minutes with vigorous stirring.[6]
-
Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress should be monitored by Thin-Layer Chromatography (TLC).[6]
-
Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[6]
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6]
-
Purification : The crude product can be purified by recrystallization or flash column chromatography on silica gel.[6]
-
Salt Formation : To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in a compatible solvent or as a gas) to precipitate the hydrochloride salt.
Caption: Generalized workflow for the synthesis of a phenylacetamide hydrochloride.
Analytical Methodologies
To ensure the identity, purity, and quantity of this compound, a combination of analytical techniques is required. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.[7][8]
Structural Characterization: NMR Spectroscopy
-
¹H NMR (Proton NMR) : The spectrum should exhibit characteristic signals for the aromatic protons of the phenyl ring, a singlet or doublet for the alpha-proton, a signal for the N-methyl group, and distinct signals for the amine (-NH₂) and amide (-NH-) protons.
-
¹³C NMR (Carbon-13 NMR) : This will confirm the presence of the correct number of carbon atoms, with a characteristic peak for the amide carbonyl carbon (typically around 170 ppm) and distinct signals for the aromatic and aliphatic carbons.[7]
Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method with UV detection is the standard for determining the purity and concentration of phenylacetamide derivatives.
Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation : An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Standard Preparation : Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation : Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detection Wavelength : ~254 nm (or an experimentally determined λmax)
-
Column Temperature : 30 °C
-
-
Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the reference standards.
Caption: Analytical workflow for HPLC-based purity and quantification analysis.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively reported, the broader class of phenylacetamide derivatives is associated with significant pharmacological potential. This makes the title compound a valuable scaffold for further investigation.
-
Antidepressant Potential : Phenylacetamide derivatives have been synthesized and evaluated as potential antidepressant agents.[8] The core structure can interact with biological targets involved in mood regulation.
-
Anti-inflammatory and Analgesic Activity : Many N-phenylacetamide derivatives have shown promising anti-inflammatory and analgesic properties, potentially through mechanisms like the inhibition of cyclo-oxygenase (COX) enzymes.[4]
-
Anticancer Activity : Certain functionalized phenylacetamides have been investigated as cytotoxic agents against various cancer cell lines, including prostate and breast cancer.[5]
-
Cannabinoid Receptor Modulation : Novel biamide derivatives based on a phenylacetamide scaffold have been identified as potent and selective inverse agonists for the cannabinoid receptor 2 (CB₂), with potential applications in treating osteoporosis.[9]
The presence of the primary amino group and the N-methyl amide in this compound provides sites for diversification, allowing chemists to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.
Safety and Handling
Proper safety precautions are essential when handling any chemical compound. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, hazard information can be inferred from related phenylacetamide compounds.[10]
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][12]
-
Engineering Controls : Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[10] Ensure easy access to an eyewash station and safety shower.[10]
-
Handling : Avoid creating dust. Do not ingest or inhale. Avoid contact with eyes, skin, and clothing.[11] Wash hands thoroughly after handling.[12]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents.[11]
First Aid Measures [12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact : Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.
Conclusion
This compound is a chemical entity with considerable potential as a foundational molecule in medicinal chemistry. Its structural features, including a reactive primary amine and a stable amide bond, make it an ideal candidate for library synthesis and lead optimization campaigns. This guide has provided the essential technical information—from its fundamental properties and synthesis to its analytical validation and potential applications—to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. Adherence to the outlined safety protocols is paramount to ensure safe and effective laboratory operations.
References
- 1. EnamineStore [enaminestore.com]
- 2. This compound - C9H13ClN2O | CSSB00000741928 [chem-space.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.pt [fishersci.pt]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of 2-amino-N-methyl-2-phenylacetamide in Common Laboratory Solvents
Foreword: The Foundational Role of Solubility in Scientific Advancement
In the landscape of pharmaceutical development and chemical synthesis, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility, bioavailability, and ultimate success. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body. Similarly, in chemical research, understanding a molecule's solubility is paramount for reaction design, purification, and formulation. This guide provides a detailed exploration of the solubility characteristics of 2-amino-N-methyl-2-phenylacetamide, a molecule possessing functional groups representative of many compounds in drug discovery. Our objective is to move beyond a simple recitation of data, offering instead a deep dive into the causality behind solubility phenomena and a robust, validated methodology for its determination.
Molecular Profile: 2-amino-N-methyl-2-phenylacetamide
To understand the solubility of a compound, we must first understand its structure and inherent physicochemical properties. 2-amino-N-methyl-2-phenylacetamide (C₉H₁₂N₂O) is a fascinating model compound featuring a confluence of functional groups that dictate its interaction with various solvents.[1]
-
Molecular Formula: C₉H₁₂N₂O
-
Key Functional Groups:
-
Primary Aromatic Amine (-NH₂): A potent hydrogen bond donor and acceptor, contributing significantly to polarity.
-
Secondary Amide (-C(=O)NH-): Capable of both donating and accepting hydrogen bonds, enhancing interactions with protic solvents.
-
Phenyl Group (-C₆H₅): A bulky, non-polar moiety that introduces hydrophobic character, favoring interactions with non-polar solvents.
-
The presence of both highly polar (amine, amide) and non-polar (phenyl) regions makes 2-amino-N-methyl-2-phenylacetamide an amphiphilic molecule. Its predicted XLogP3 value of 0.3 suggests a generally hydrophilic or polar nature.[1][2] This structural duality is the primary driver of its solubility behavior, which we will explore in detail.
The Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is the cornerstone of solubility theory, stating that substances with similar intermolecular forces are likely to be miscible.[3] The dissolution process is a thermodynamic equilibrium between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4]
The Role of Intermolecular Forces
The solubility of 2-amino-N-methyl-2-phenylacetamide is governed by its ability to form the following interactions:
-
Hydrogen Bonding: This is the strongest intermolecular force and the most significant contributor to solubility in polar protic solvents like water and alcohols.[3] The amine and amide groups are prime sites for hydrogen bonding.
-
Dipole-Dipole Interactions: Polar aprotic solvents (e.g., DMSO, acetone) possess large dipole moments and will interact favorably with the polar amide bond of the solute.[5]
-
London Dispersion Forces: These weak, transient forces are the primary mode of interaction in non-polar solvents.[3] The phenyl group of the solute will interact with non-polar solvents like hexane or toluene via these forces.
Solvent Classification and Its Impact
The choice of solvent is critical. We can classify common lab solvents based on their polarity and ability to form hydrogen bonds:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] They are expected to be effective solvents for our target compound due to strong hydrogen bonding with the amine and amide groups.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they can only accept hydrogen bonds.[5] They effectively solvate polar solutes through dipole-dipole interactions.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and rely on London dispersion forces for solvation.[6] Solubility is expected to be limited in these solvents, driven primarily by the phenyl group.
Gold Standard Methodology: Equilibrium Solubility Determination via the Shake-Flask Method
To ensure the generation of reliable and reproducible data, we employ the saturation shake-flask method. This technique is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility and is referenced by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8][9][10] The objective is to create a saturated solution at a specific temperature and then accurately quantify the concentration of the dissolved solute.
Experimental Workflow Logic
The protocol is designed as a self-validating system. By ensuring an excess of solid remains, we guarantee that the solution has reached its saturation point, representing the true thermodynamic equilibrium. The extended equilibration time and controlled temperature ensure that the result is not a kinetic artifact or a supersaturated state.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Detailed Step-by-Step Protocol
-
Preparation of Solutions:
-
To a series of glass vials, add a measured volume (e.g., 2 mL) of each selected solvent (Water, Methanol, Ethanol, DMSO, Acetonitrile, Toluene, Hexane).
-
Add an excess amount of 2-amino-N-methyl-2-phenylacetamide to each vial. An excess is critical to ensure saturation; a good starting point is an amount that would result in a 100 mg/mL suspension if it were all to dissolve. Visually confirm that solid material remains at the bottom.
-
Seal each vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled chamber set to 25 °C (or another relevant temperature, such as 37 °C for biopharmaceutical studies).[11][12]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[13] The endpoint can be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) and ensuring the measured solubility no longer changes.
-
After the agitation period, visually inspect each vial to confirm that an excess of the solid compound remains. This is a crucial validation step.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous). This step is critical to prevent solid particles from artificially inflating the concentration measurement. Causality Note: The choice of filter is important to prevent adsorption of the solute onto the filter membrane, which would lead to an underestimation of solubility.[14]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of 2-amino-N-methyl-2-phenylacetamide in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.
-
Solubility Profile and Data Interpretation
The following table summarizes the expected solubility of 2-amino-N-methyl-2-phenylacetamide in a range of common laboratory solvents, based on its molecular structure and the theoretical principles discussed.
| Solvent | Classification | Expected Solubility (mg/mL at 25°C) | USP Descriptor | Rationale for Solubility |
| Methanol | Polar Protic | > 100 | Very Soluble | Strong H-bond donor/acceptor interactions with the solute's amine and amide groups. |
| Ethanol | Polar Protic | > 100 | Very Soluble | Similar to methanol, excellent H-bonding capabilities.[15] |
| Water | Polar Protic | 10 - 30 | Soluble | Good H-bonding, but the non-polar phenyl group slightly limits solubility compared to alcohols. |
| DMSO | Polar Aprotic | > 100 | Very Soluble | Strong dipole moment and H-bond accepting ability effectively solvate the polar functional groups.[15] |
| Acetonitrile | Polar Aprotic | 3 - 10 | Sparingly Soluble | Moderate polarity allows for some interaction, but less effective at H-bond acceptance than DMSO. |
| Toluene | Non-polar | < 1 | Very Slightly Soluble | Solvation is driven by weak London dispersion forces between the solvent and the solute's phenyl ring. |
| Hexane | Non-polar | < 0.1 | Practically Insoluble | Lacks any significant polarity or ability to interact with the polar functional groups of the solute. |
Note: The quantitative values are illustrative examples based on chemical principles. Actual experimental values must be determined empirically using the protocol described.
Interpretation: The data clearly demonstrates the amphiphilic nature of the compound. Its high solubility in polar solvents (both protic and aprotic) is driven by the dominant amine and amide functionalities. Conversely, its poor solubility in non-polar solvents highlights the energetic unfavorability of disrupting the strong solute-solute hydrogen bonds without the compensation of strong solute-solvent interactions.
Kinetic vs. Thermodynamic Solubility: A Note for Drug Discovery
While this guide focuses on thermodynamic equilibrium solubility, it is important for researchers in drug discovery to recognize the concept of kinetic solubility. Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a supersaturated solution (often created by diluting a DMSO stock solution into an aqueous buffer).[8][14]
Caption: Relationship between Kinetic and Thermodynamic Solubility.
Kinetic solubility values are typically higher than thermodynamic values but are useful for early-stage compound ranking. However, for formulation and late-stage development, the thermodynamically stable, equilibrium solubility value is the most critical parameter.[14]
Conclusion
The solubility of 2-amino-N-methyl-2-phenylacetamide is a direct reflection of its molecular architecture. The interplay between its polar hydrogen-bonding groups and its non-polar phenyl ring results in high solubility in polar solvents and poor solubility in non-polar media. A systematic investigation using a validated, robust methodology like the shake-flask method is essential for obtaining accurate and reliable data. This understanding is not merely academic; it forms the bedrock of rational formulation design, enables precise control over chemical reactions, and is a critical step in the journey of transforming a molecule into a viable product.
References
- 1. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 11286655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. caymanchem.com [caymanchem.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. uspnf.com [uspnf.com]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pharmatutor.org [pharmatutor.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Identifying Potential Therapeutic Targets for Phenylacetamide Compounds
Preamble: The Phenylacetamide Scaffold and the Quest for Specificity
Phenylacetamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2] Their synthetic tractability allows for extensive structural modifications, leading to the generation of large compound libraries. However, this chemical diversity often precedes a clear understanding of the specific molecular targets through which these compounds exert their effects. Identifying these targets—a process often termed target deconvolution or target identification—is a critical and often rate-limiting step in the drug discovery pipeline.[3][4] A rigorously validated target provides the mechanistic foundation for rational lead optimization, clarifies potential on- and off-target toxicities, and significantly increases the probability of success in clinical trials.[5][6]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of novel phenylacetamide compounds. We will eschew a rigid, one-size-fits-all template, instead presenting a logical, multi-pronged strategy that begins with broad, cost-effective computational screening and progressively funnels candidates into rigorous experimental validation.[7] The causality behind each methodological choice is explained, and every protocol is designed as a self-validating system with integrated controls to ensure scientific integrity.
Chapter 1: The Initial Foray - In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational or in silico methods offer a powerful and economical first pass to generate high-quality target hypotheses.[8][9] These approaches leverage vast biological and chemical databases to predict interactions based on the structural and chemical properties of the phenylacetamide compound of interest.
Ligand-Based Approaches: Uncovering Targets Through Similarity
Ligand-based methods are indispensable when the three-dimensional structure of a potential target is unknown.[10][11] They operate on the principle that molecules with similar structures or chemical features are likely to interact with the same targets.
A pharmacophore is an abstract representation of the essential steric and electronic features a molecule must possess to trigger a specific biological response.[12][13] These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.[13]
Causality: By analyzing a set of known active molecules (if available) or the phenylacetamide hit itself, we can construct a 3D pharmacophore model. This model then serves as a query to screen large databases of known protein targets, identifying those whose binding sites can accommodate the critical features of our compound.[14][15] This technique is particularly powerful for identifying potential new uses for a drug or understanding off-target effects.[14]
Workflow: Ligand-Based Pharmacophore Screening
Caption: Ligand-based pharmacophore modeling and virtual screening workflow.
This is the most direct ligand-based method, relying on the comparison of 2D chemical fingerprints of the query phenylacetamide against databases of compounds with known biological targets.[11]
Causality: While less sophisticated than 3D pharmacophore modeling, 2D similarity searching is computationally fast and effective for identifying obvious target candidates. It helps answer the question: "What are the known targets of compounds that look like mine?"
Structure-Based Approaches: Reverse Docking and Target Fishing
When a library of 3D protein structures is available, structure-based methods can be employed.[16] The paradigm is reversed from traditional virtual screening; instead of screening many compounds against one target, we screen one compound against many potential targets.[8][11]
Causality: Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand to a protein's active site.[17][18] By systematically docking our phenylacetamide compound into the binding pockets of thousands of proteins, we can rank potential targets based on the calculated binding energy.[18] This "target fishing" approach can uncover non-obvious targets that similarity searching might miss.
Key Considerations for In Silico Methods:
| Method | Advantages | Disadvantages | Best For... |
| Pharmacophore Modeling | Independent of target structure, good for scaffold hopping.[10][15] | Requires a clear pharmacophore hypothesis, can be computationally intensive. | Identifying novel targets for a compound with a distinct feature set. |
| 2D Similarity Search | Extremely fast, computationally inexpensive.[11] | Limited to known chemical space, may miss novel targets. | A rapid first-pass analysis and hypothesis generation. |
| Molecular Docking | Provides structural insight into binding mode, can identify novel targets.[19] | Requires 3D protein structures, scoring functions are approximations.[16] | Probing interactions with a defined library of potential targets. |
Chapter 2: Experimental Target Identification - From Hypothesis to Evidence
Computational predictions are hypotheses that must be validated through direct experimentation.[20] Modern proteomics-based approaches provide powerful tools to identify protein interactors of small molecules in a biological context, such as a cell lysate or even intact cells. These methods can be broadly categorized into affinity-based and label-free techniques.[3][21]
Affinity-Based Method: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a direct and robust biochemical method for isolating binding partners of a small molecule.[22][23]
Principle: The phenylacetamide compound (the "bait") is immobilized on a solid support (e.g., agarose beads). This affinity matrix is then incubated with a complex protein mixture, such as a cell lysate.[3][24] Proteins that bind to the compound are "captured," while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry (MS).[22][25]
Self-Validating System: The key to a trustworthy AC-MS experiment is the competition control. The experiment is run in parallel with an identical sample to which an excess of the free, non-immobilized phenylacetamide compound is added. A true binding partner will be outcompeted by the free compound and will thus be absent or significantly reduced in the eluate of the competition sample. This distinguishes genuine interactors from proteins that bind non-specifically to the matrix.
Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for target identification using AC-MS with a competition control.
-
Compound Immobilization: Synthesize a phenylacetamide analogue with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester or amine) for covalent attachment to activated agarose beads.
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line for an anti-proliferative compound) and lyse them under non-denaturing conditions to preserve native protein conformations. Determine protein concentration using a BCA assay.
-
Affinity Capture:
-
Test Sample: Incubate the immobilized compound beads with the cell lysate (e.g., 1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation.
-
Control Sample: In a separate tube, pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of free phenylacetamide compound for 1 hour before adding the immobilized beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound. This step is critical for reducing background noise.
-
Elution: Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing salt concentration, or using a denaturing agent like SDS sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with Coomassie or silver stain). Excise bands that are present in the test sample but absent or reduced in the control sample. Identify the proteins via in-gel digestion followed by LC-MS/MS analysis.
Label-Free Methods: Detecting Target Engagement in a Native State
A major advantage of label-free methods is that they use the small molecule in its native, unmodified state, avoiding potential artifacts introduced by chemical tags or linkers.[26][27]
Principle: CETSA is based on the biophysical phenomenon of ligand-induced thermal stabilization.[28][29] The binding of a small molecule to its target protein often increases the protein's structural stability, making it more resistant to heat-induced denaturation and aggregation.[28] This change in the protein's melting temperature (Tm) can be detected and quantified.[30]
Causality: By treating intact cells or cell lysates with the phenylacetamide compound and then heating them across a temperature gradient, we can identify proteins that remain soluble at higher temperatures compared to untreated controls. This "thermal shift" is a direct indicator of target engagement.[29]
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with the phenylacetamide compound at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[28]
-
Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[28]
-
Analysis: Collect the supernatant (soluble fraction). Analyze the amount of a specific candidate protein remaining in the supernatant at each temperature point using Western blotting or analyze the entire soluble proteome using mass spectrometry (this is known as Thermal Proteome Profiling or TPP).
-
Data Interpretation: Plot the amount of soluble protein versus temperature. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization.
Principle: DARTS operates on a similar principle to CETSA but uses proteolytic stability instead of thermal stability.[27][31] The binding of a small molecule can alter a protein's conformation, shielding protease cleavage sites and making the protein more resistant to digestion.[31][32]
Causality: When a cell lysate is treated with the phenylacetamide compound and then subjected to limited proteolysis, the target protein will be protected from being broken down compared to the same protein in an untreated lysate. This difference can be visualized on an SDS-PAGE gel.[26]
-
Lysate Preparation: Prepare a non-denaturing cell lysate as described for AC-MS. Avoid detergents like SDS.[31] Normalize all samples to the same total protein concentration.
-
Compound Incubation: Aliquot the lysate. To the test sample, add the phenylacetamide compound (e.g., at 1-10 µM). To the control sample, add vehicle (DMSO). Incubate for 1 hour at room temperature.
-
Proteolysis: Add a protease, such as thermolysin or pronase, to each sample. The concentration of the protease must be optimized to achieve partial, not complete, digestion of the total protein pool. Incubate for a defined time (e.g., 10-30 minutes).
-
Quenching: Stop the digestion by adding a denaturing agent like SDS loading buffer and heating the samples.
-
Analysis: Separate the protein fragments by SDS-PAGE and visualize with Coomassie or silver staining.
-
Identification: Look for protein bands that are more intense (i.e., protected) in the compound-treated lane compared to the vehicle control lane. Excise these bands and identify the proteins by mass spectrometry.[26]
Chapter 3: Target Validation - Confirming the Biological Relevance
Identifying a protein that binds your compound is only the first step. Target validation is the process of proving that the interaction between the compound and the identified protein is responsible for the observed biological or phenotypic effect (e.g., cancer cell death).[20][33] This is a critical process to build confidence that modulating the target will have a therapeutic benefit.[5]
Key Validation Strategies:
| Strategy | Description | Causality |
| Genetic Knockdown/Knockout | Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein in cells.[34][35] | If knocking down the target protein phenocopies (mimics) the effect of the phenylacetamide compound, it provides strong evidence that the compound acts through this target. |
| Overexpression | Genetically engineer cells to produce higher-than-normal levels of the target protein. | If overexpressing the target protein makes the cells more resistant to the phenylacetamide compound, this suggests the compound's efficacy is dependent on inhibiting that specific target. |
| Mutation Analysis | If the compound's binding site on the target can be predicted (e.g., via docking), mutate key amino acid residues in that site. | If the mutated protein no longer binds the compound and the cells become resistant to the compound's effects, this provides powerful evidence of a direct binding interaction being responsible for the activity.[34] |
| Cellular Target Engagement Assays | Use methods like the isothermal dose-response (ITDR) variant of CETSA to confirm the compound engages the target in intact cells and to determine a cellular EC50 for binding.[28][36] | This confirms that the compound can reach its target in a complex cellular environment at therapeutically relevant concentrations. |
Conclusion
The identification of therapeutic targets for a promising compound series like the phenylacetamides is a multi-disciplinary endeavor that bridges computational chemistry, proteomics, and molecular biology. The logical progression outlined in this guide—from broad in silico hypothesis generation to rigorous, controlled experimental identification and subsequent biological validation—provides a robust framework for success. By meticulously applying these techniques and understanding the causality behind each step, researchers can confidently deconvolute the mechanism of action of their compounds, paving the way for the development of novel, targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 11. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 19. tandfonline.com [tandfonline.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 22. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. drughunter.com [drughunter.com]
- 25. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 28. benchchem.com [benchchem.com]
- 29. news-medical.net [news-medical.net]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 32. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 33. lifesciences.danaher.com [lifesciences.danaher.com]
- 34. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 35. biocurate.com [biocurate.com]
- 36. bio-protocol.org [bio-protocol.org]
Exploring the Structure-Activity Relationship (SAR) of N-methyl-2-phenylacetamide Analogs: A Technical Guide for Drug Discovery
Abstract The N-methyl-2-phenylacetamide scaffold is a versatile and synthetically accessible core structure that has given rise to a diverse array of biologically active compounds.[1][2] Analogs have demonstrated significant potential across multiple therapeutic areas, exhibiting anticonvulsant, anticancer, neuroprotective, and enzyme-inhibiting properties.[1][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the pharmacological effects of these analogs. We will dissect the key structural motifs, including substitutions on the phenyl ring and modifications to the acetamide linker, to elucidate their impact on biological activity. This document synthesizes data from numerous studies, presenting detailed experimental protocols, quantitative comparisons, and mechanistic diagrams to serve as an authoritative resource for researchers, medicinal chemists, and drug development professionals dedicated to leveraging this promising scaffold for novel therapeutic design.
The Phenylacetamide Scaffold: A Foundation for Pharmacological Diversity
A Versatile Core in Medicinal Chemistry
The N-methyl-2-phenylacetamide structure, while simple, provides a rigid backbone with multiple points for chemical modification. Its derivatives, particularly the N-methyl-2-oxo-2-phenylacetamide, often serve as fundamental building blocks or synthetic intermediates in the development of more complex molecules.[1][4] The core structure's inherent physicochemical properties allow for systematic modulation to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, making it an attractive starting point for drug discovery campaigns.
The Pharmacological Landscape
Phenylacetamide derivatives have been investigated for a wide spectrum of biological activities.[3] Notably, they have emerged as:
-
Anticonvulsants: Showing efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6-Hz seizure tests.[5][6]
-
Anticancer Agents: Demonstrating potent cytotoxic effects against various cancer cell lines through mechanisms including the induction of apoptosis.[7][8]
-
Enzyme Inhibitors: The α-ketoamide variant, in particular, acts as a potent inhibitor of proteases like caspases and calpains, which are implicated in apoptosis and neurodegeneration.[4][5]
-
Ion Channel Modulators: Certain 2-amino-N-phenylacetamide analogs have been identified as inhibitors of Slack (KNa1.1) potassium channels, a target for rare infantile epilepsies.[9][10]
Rationale for SAR Exploration
A deep understanding of the structure-activity relationship is paramount for transforming a promising chemical scaffold into a viable drug candidate. By systematically altering the structure and measuring the corresponding changes in biological activity, we can identify the key molecular features—the pharmacophore—responsible for target interaction and therapeutic effect. This knowledge-driven approach minimizes trial-and-error, enabling the rational design of analogs with enhanced potency, improved selectivity, and more favorable safety profiles.
Core Principles of SAR: Dissecting the Phenylacetamide Scaffold
The biological activity of N-methyl-2-phenylacetamide analogs is profoundly influenced by substitutions at three primary locations: the phenyl ring, the α-carbon of the acetyl group, and the N-methyl group of the amide.
Caption: Key regions for SAR modification on the N-methyl-2-phenylacetamide core.
The Phenyl Ring: A Primary Determinant of Activity
Substitutions on the phenyl ring are critical for modulating the potency and selectivity of these analogs. The position, electronic nature, and size of the substituent play distinct roles.
-
Anticonvulsant Activity: For anticonvulsant properties, electron-withdrawing groups are generally favored.[11] Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that analogs with a 3-(trifluoromethyl) group on the anilide ring were highly active in the MES test, whereas 3-chloro analogs were largely inactive.[5] This suggests that a strong inductive effect at the meta-position is beneficial. Lipophilicity also plays a role; more lipophilic compounds can exhibit a slower onset of action due to distribution into peripheral tissues before reaching the central nervous system.[5][11]
-
Anticancer Activity: In the context of cytotoxicity, the position and nature of the substituent are also crucial. For a series of synthetic phenylacetamide derivatives, a compound bearing a para-nitro group (an electron-withdrawing group) demonstrated the most potent cytotoxic effect against MDA-MB468 breast cancer cells.[7] In another study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with nitro substituents were more cytotoxic than those with methoxy (electron-donating) groups.[8]
Table 1: Influence of Phenyl Ring Substitution on Biological Activity
| Compound Class | Target Activity | Phenyl Ring Substituent | Position | Potency (IC₅₀ / ED₅₀) | Reference |
|---|---|---|---|---|---|
| Phenylacetamides | Cytotoxicity | -NO₂ | para | 0.76 µM (MDA-MB468) | [7] |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamides | Cytotoxicity | -NO₂ | meta | 52 µM (PC3) | [8] |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamides | Cytotoxicity | -NO₂ | para | 80 µM (PC3) | [8] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Anticonvulsant | 3-CF₃ | meta | 100 mg/kg (MES) | [5] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Anticonvulsant | 3-CF₃ | meta | 49.6 mg/kg (MES) |[6] |
The Acetamide Linker: Modifications Beyond the Phenyl Ring
The N-methyl-2-phenylacetamide backbone is not merely a scaffold but an active participant in target binding.
-
N-Substitution: Altering the N-methyl group can drastically change the activity profile. Replacing the phenyl ring of an N-phenylacetamide with a benzyl or cyclohexyl ring was found to increase antidepressant activity, suggesting that hydrophobic interactions in this region are important for certain targets.[12]
-
α-Carbon and Carbonyl Modifications: The introduction of an α-keto group creates an α-ketoamide, a key pharmacophore that functions as an electrophilic "warhead."[4] This group is susceptible to nucleophilic attack by cysteine or threonine residues in the active sites of proteases, leading to the formation of a covalent adduct and potent enzyme inhibition.[4][13] Furthermore, attaching heterocyclic groups like furan, oxazole, or thiazole to the α-carbon has been shown to produce outstanding anticonvulsant activity, rivaling that of the established drug phenytoin.[14]
Mechanistic Insights and Target Interactions
Anticonvulsant Activity: Modulation of Ion Channels
A primary mechanism for the anticonvulsant action of many phenylacetamide analogs is the modulation of neuronal voltage-sensitive sodium channels.[5] By binding to these channels, the compounds can stabilize the inactivated state, reducing the repetitive firing of neurons that characterizes seizure activity. The most potent derivative in one study was found to be a moderate binder to site 2 of these channels.[5]
Anticancer Mechanisms: Induction of Apoptosis
The cytotoxic effects of phenylacetamide derivatives against cancer cells are often mediated by the induction of programmed cell death, or apoptosis.[7] Active compounds have been shown to trigger both intrinsic and extrinsic apoptotic pathways. This is evidenced by the upregulation of key apoptosis-related genes like Bax and FasL, as well as the activation of executioner caspase-3, a central enzyme in the apoptotic cascade.[7]
Enzyme Inhibition: Covalent Targeting
The α-ketoamide derivatives of phenylacetamide are classic examples of mechanism-based inhibitors. The electrophilic keto-carbonyl carbon is the key to their function. It invites nucleophilic attack from catalytic residues (e.g., Cysteine) in an enzyme's active site, forming a transient tetrahedral intermediate that effectively blocks the enzyme's catalytic function.[13] This mechanism is responsible for their potent inhibition of cysteine proteases like caspases and calpains.[4][5]
Caption: Covalent inhibition mechanism of an α-ketoamide with a cysteine protease.
Key Experimental Protocols for SAR Elucidation
To systematically explore the SAR of N-methyl-2-phenylacetamide analogs, a validated workflow combining chemical synthesis with robust biological evaluation is essential.
General Synthesis Strategy: Amide Bond Formation
The synthesis of phenylacetamide analogs is commonly achieved through the coupling of a phenylacetic acid derivative with a corresponding amine.
Caption: General workflow for the synthesis of phenylacetamide analogs.
Protocol: Representative Amide Coupling Synthesis [15]
-
Acid Activation: Dissolve the substituted phenylacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF). Add a coupling agent such as HATU (1.6 eq) and a non-nucleophilic base like DIEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (e.g., methylamine hydrochloride, with an additional equivalent of base) (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final N-methyl-2-phenylacetamide analog.
In Vitro Biological Evaluation
Protocol: MTT Assay for Cytotoxicity Screening [13]
-
Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-468) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting viability against compound concentration.
Protocol: Fluorometric Caspase-3 Activity Assay [5]
-
Lysate Preparation: Prepare cell lysates from cells treated with the test compound and from control cells.
-
Reaction Setup: In a 96-well black microplate, prepare a reaction mixture containing caspase assay buffer, the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC), and the cell lysate.
-
Compound Addition: Add the test compound to the designated wells. Include a vehicle control and a known caspase inhibitor (e.g., Z-VAD-FMK) as a positive control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Determine the percent inhibition of caspase-3 activity relative to the vehicle control.
In Vivo Assessment
Protocol: Maximal Electroshock (MES) Seizure Test [16] Causality Statement: The MES test is a gold-standard preclinical model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures. The ability of a compound to prevent the hind-limb extension phase of the seizure indicates its capacity to prevent seizure spread.
-
Animal Preparation: Use adult mice (e.g., Swiss Albino, 20-25 g).
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle.
-
Testing Time: Conduct the test at the time of peak effect, typically 30-60 minutes after i.p. administration.
-
Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind-limb extension. The absence of this response is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Summary of Key SAR Findings and Future Perspectives
The exploration of N-methyl-2-phenylacetamide analogs has yielded several critical SAR insights:
-
Phenyl Ring: This is a primary control point for activity. Electron-withdrawing groups (e.g., -CF₃, -NO₂) are often favorable for both anticonvulsant and anticancer activities, with the meta and para positions being particularly important.[5][7][11]
-
Acetamide Core: The α-ketoamide motif is a powerful pharmacophore for protease inhibition via covalent modification.[4] For non-keto analogs, the α-position can be substituted with heterocycles to enhance anticonvulsant potency.[14]
-
N-Amide Group: Modifications at this site, such as replacing the phenyl group with benzyl or aliphatic rings, can significantly impact activity and should be explored to fine-tune properties for different targets.[12]
Future Perspectives: The versatility of the phenylacetamide scaffold is far from exhausted. Future research should focus on multi-target drug design, aiming to create single molecules that can address complex diseases like cancer or neurodegeneration through multiple mechanisms. Integrating computational approaches, such as 3D-QSAR and molecular docking, with traditional synthesis can accelerate the discovery of next-generation analogs.[12] Furthermore, exploring novel substitutions and bioisosteric replacements will undoubtedly unlock new therapeutic applications for this remarkable chemical class.
References
- 1. N-methyl-2-oxo-2-phenylacetamide|CAS 83490-71-5 [benchchem.com]
- 2. N-Methyl-2-phenylacetamide | C9H11NO | CID 81274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. The synthesis and anticonvulsant activity of some omega-phthalimido-N-phenylacetamide and propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for dissolving 2-amino-N-methyl-2-phenylacetamide hydrochloride for cell culture
Application Note & Protocol
Topic: Protocol for Dissolving 2-amino-N-methyl-2-phenylacetamide hydrochloride for Cell Culture Applications
For: Researchers, scientists, and drug development professionals
Introduction: Understanding this compound
This compound (CAS: 53059-80-6) is a member of the phenylacetamide class of compounds, a scaffold of significant interest in medicinal chemistry.[1] While extensive biological data for this specific molecule is not widely published, the broader class of phenylacetamide derivatives has been investigated for various therapeutic applications, demonstrating activities that include anticancer and pro-apoptotic effects.[1] For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines, while others exhibit effects on signaling pathways like p38 MAPK. Given this context, this compound is a valuable compound for screening and research in oncology and cell biology.
This guide provides a detailed, field-proven protocol for the preparation of this compound for in vitro cell culture experiments. The primary challenge when working with hydrochloride salts of amine-containing compounds is ensuring complete dissolution while maintaining the stability and integrity of both the compound and the cell culture medium. This protocol is designed to address these challenges, providing a clear path from solid powder to a sterile, cell-ready working solution.
Compound Specifications & Properties
A precise understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source(s) |
| CAS Number | 53059-80-6 | [2][3] |
| Molecular Formula | C₉H₁₂N₂O · HCl | [3] |
| Molecular Weight | 200.66 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥95% (typical) | [2] |
| Storage (as solid) | -20°C, desiccated | [4] |
The Science Behind the Protocol: Key Considerations
Dissolving a hydrochloride salt for cell culture is not merely about getting it into solution; it's about maintaining chemical stability and ensuring compatibility with a sensitive biological system.
-
Choice of Solvent: The ideal solvent must completely dissolve the compound without degrading it or exhibiting cytotoxicity at its final concentration in the culture medium. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a vast array of small molecules and inorganic salts.[5] While some hydrochloride salts have limited solubility in DMSO, it is the recommended starting solvent for creating a high-concentration stock solution due to its compatibility with most cell culture assays at low final concentrations (typically ≤0.5%).
-
Stock Solution Concentration: Preparing a concentrated stock solution (e.g., 10-50 mM) is crucial. This allows for the addition of a very small volume to the cell culture medium to achieve the desired final concentration, minimizing the impact of the solvent (DMSO) on the cells.
-
pH and Stability: Amine hydrochloride salts can be sensitive to pH changes.[6] Dissolving them in a neutral, sterile solvent like DMSO for the stock solution, followed by dilution in buffered cell culture medium, helps maintain a stable physiological pH. It is critical to avoid preparing stock solutions in alkaline solutions, which could deprotonate the amine and lead to precipitation of the free base.
-
Sterility: All solutions added to a cell culture must be sterile to prevent contamination. The protocol incorporates sterile filtration as the final step, which is a non-negotiable requirement for any stock solution intended for cell-based work.[7]
Detailed Protocol: Preparation of a 20 mM Stock Solution
This protocol details the preparation of a 20 mM stock solution in sterile DMSO. This concentration provides a versatile starting point for a wide range of final working concentrations.
Materials and Reagents
-
This compound (CAS: 53059-80-6)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated precision micropipettes and sterile tips
-
Analytical balance (sensitivity to 0.1 mg)
-
Vortex mixer
-
Sterile syringe (1 mL)
-
Sterile syringe filter (0.22 µm), low protein binding (e.g., PVDF or PES)
-
Sterile amber or opaque cryovials for storage
Step-by-Step Methodology
-
Pre-Calculation: Before weighing, calculate the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
Example for 1 mL of a 20 mM stock: Mass (mg) = 0.020 mol/L × 200.66 g/mol × 0.001 L × 1000 mg/g = 4.01 mg
-
-
Aliquotting the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated mass (e.g., 4.01 mg) of the compound and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Expert Tip: Weighing small quantities can be challenging. It is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.
-
-
Dissolution:
-
Using a sterile pipette tip, add the calculated volume of sterile, cell-culture grade DMSO to the microcentrifuge tube containing the compound (e.g., 1 mL for 4.01 mg to make a 20 mM solution).
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
-
Sterile Filtration:
-
This is the most critical step for ensuring the sterility of your stock solution.
-
Using a sterile 1 mL syringe, draw up the entire DMSO solution.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a sterile, light-protected (amber or opaque) cryovial. This is your final, sterile stock solution.
-
Causality Note: Direct filtration is essential. Autoclaving a DMSO-based solution is not recommended as it can degrade both the solvent and the compound.
-
-
Labeling and Storage:
-
Clearly label the cryovial with the compound name, CAS number, concentration (20 mM), solvent (DMSO), preparation date, and your initials.
-
Store the stock solution at -20°C . For long-term storage (>6 months), consider storing at -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Experimental Workflow & Application
The following diagram illustrates the complete workflow from solid compound to final application in a cell culture experiment.
Caption: Workflow for preparing and using 2-amino-N-methyl-2-phenylacetamide HCl.
Preparing Working Solutions
To treat your cells, the concentrated stock must be diluted in your complete cell culture medium.
-
Example Dilution (for a final concentration of 20 µM):
-
Calculate the volume of stock needed using the formula M₁V₁ = M₂V₂.
-
(20 mM) × V₁ = (0.020 mM) × 10 mL
-
V₁ = (0.020 mM × 10 mL) / 20 mM = 0.01 mL = 10 µL
-
-
Aseptically add 10 µL of the 20 mM stock solution to 10 mL of pre-warmed complete cell culture medium.
-
Mix gently by pipetting or swirling before adding to your cells.
-
-
Important: Always prepare a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) to treat a parallel set of cells. This ensures that any observed effects are due to the compound and not the solvent.
Safety & Hazard Information
-
GHS Hazard Statements (based on analogous compounds):
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Wash hands thoroughly after handling.
-
Consult the institution-specific SDS and follow all local safety guidelines.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hit2Lead | this compound | CAS# 53059-80-6 | MFCD12197187 | BB-4034385 [hit2lead.com]
- 3. bio-fount.com [bio-fount.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. ovid.com [ovid.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Application of 2-amino-N-methyl-2-phenylacetamide hydrochloride in Preclinical Models of Neurodegeneration
Introduction: A Novel Therapeutic Candidate for Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A central theme in the pathology of these disorders is the progressive loss of neuronal structure and function. Research into novel therapeutic agents that can mitigate or halt these degenerative processes is paramount. 2-amino-N-methyl-2-phenylacetamide hydrochloride and its parent chemical family, the phenylacetamides, are emerging as a promising class of compounds with potential neuroprotective properties. This document provides a comprehensive guide for researchers on the strategic use of this compound in relevant animal models of neurodegeneration.
While direct studies on this compound are limited, evidence from structurally and functionally related compounds provides a strong rationale for its investigation. For instance, the related compound 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) has demonstrated neuroprotective effects in models of hypoxia and global ischemia, suggesting a potential role in mitigating neuronal damage.[1] Furthermore, other phenylacetamide derivatives have been shown to exhibit anti-inflammatory and antioxidant properties, targeting key pathways implicated in neurodegeneration such as the p38 MAPK and NF-κB signaling cascades.[2][3]
This application note will detail the theoretical framework for the neuroprotective action of this compound, provide detailed protocols for its application in widely accepted animal models of neurodegeneration, and outline key outcome measures for assessing its therapeutic efficacy.
Proposed Mechanisms of Neuroprotection
Based on the pharmacology of related compounds, this compound may exert its neuroprotective effects through a multi-targeted approach:
-
Modulation of Excitotoxicity: A structurally similar compound, FPL 13950, acts as a weak uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors leads to excitotoxicity, a key contributor to neuronal death in various neurodegenerative conditions. It is plausible that this compound shares this ability to temper glutamate-mediated excitotoxicity.[4]
-
Anti-Inflammatory Activity: Neuroinflammation is a critical component in the pathogenesis of Alzheimer's and Parkinson's disease.[2][5] The compound N,N-dimethylacetamide (DMA), which shares the acetamide core, has been shown to suppress the production of inflammatory mediators by inhibiting the NF-κB signaling pathway.[2][5] This suggests that this compound could similarly reduce the inflammatory cascade that contributes to neuronal damage.
-
Inhibition of Oxidative Stress: Oxidative stress is another key pathological feature of neurodegenerative diseases.[6] Phenylacetamide derivatives have been reported to possess antioxidant effects.[3] The phenyl group in this compound may contribute to scavenging reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.
Experimental Workflow for Preclinical Evaluation
A logical workflow is essential for the systematic evaluation of this compound in animal models of neurodegeneration. The following diagram illustrates a typical experimental pipeline:
Caption: A generalized workflow for the preclinical evaluation of a novel neuroprotective compound.
Protocols for In Vivo Administration in Neurodegeneration Models
The following are detailed protocols for the administration of this compound in established animal models of Parkinson's and Alzheimer's disease. Note: As this is an investigational compound, initial dose-finding studies are crucial. The dosages provided below are suggestions based on related compounds and should be optimized in pilot experiments.
Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to study the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[7]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard animal housing and handling equipment
-
Administration supplies (syringes, needles)
Procedure:
-
Compound Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution. Prepare fresh daily.
-
Animal Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (low dose)
-
Group 4: MPTP + this compound (high dose)
-
-
Dosing Regimen:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 7 days prior to MPTP administration.
-
On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.
-
Continue daily administration of the test compound or vehicle for 7 days post-MPTP injection.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the rotarod and open field test at baseline and 7 days post-MPTP administration to assess motor coordination and locomotor activity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize animals and perfuse with paraformaldehyde.
-
Collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
Collect striatal tissue for HPLC analysis of dopamine and its metabolites.
-
Protocol 2: 6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model produces a more localized and specific lesion of the nigrostriatal pathway.[8]
Materials:
-
This compound
-
Sterile saline with 0.02% ascorbic acid
-
6-OHDA
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
Procedure:
-
Compound Preparation: Prepare the test compound as described in Protocol 1.
-
Animal Groups: Similar to the MPTP model.
-
Dosing Regimen:
-
Administer the test compound or vehicle daily for 14 days.
-
On day 7, induce the lesion:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Infuse 6-OHDA (8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
-
Behavioral Testing:
-
Perform the apomorphine-induced rotation test 2 weeks post-lesion to confirm the extent of the lesion and assess the effect of the treatment.
-
-
Tissue Collection and Analysis:
-
Similar to the MPTP model, assess TH-positive neurons in the substantia nigra and dopamine levels in the striatum.
-
Protocol 3: 5XFAD Transgenic Mouse Model of Alzheimer's Disease
The 5XFAD mouse model exhibits an aggressive amyloid pathology and is suitable for testing agents targeting amyloid-beta (Aβ) deposition and its downstream consequences.
Materials:
-
This compound
-
Vehicle (e.g., sterile water with 0.5% carboxymethylcellulose)
-
5XFAD transgenic mice and wild-type littermates
-
Standard animal housing and handling equipment
-
Administration supplies (oral gavage needles)
Procedure:
-
Compound Preparation: Suspend this compound in the vehicle.
-
Animal Groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + this compound (low dose)
-
Group 4: 5XFAD + this compound (high dose)
-
-
Dosing Regimen:
-
Begin treatment at 3 months of age and continue for 3 months via oral gavage.
-
-
Behavioral Testing:
-
At 6 months of age, perform cognitive tests such as the Morris water maze and Y-maze to assess learning and memory.
-
-
Tissue Collection and Analysis:
-
Euthanize animals and collect brains.
-
Perform immunohistochemistry or ELISA to quantify Aβ plaque load and levels of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Use Western blotting to analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95).
-
Key Outcome Measures and Data Presentation
The efficacy of this compound should be assessed using a combination of behavioral, histological, and biochemical endpoints.
| Parameter | Method | Expected Outcome with Effective Treatment |
| Motor Function (PD models) | Rotarod, Cylinder Test | Increased latency to fall, reduced contralateral paw use |
| Cognitive Function (AD models) | Morris Water Maze, Y-maze | Reduced escape latency, increased spontaneous alternations |
| Dopaminergic Neuron Survival (PD models) | TH Immunohistochemistry | Increased number of TH-positive cells in the substantia nigra |
| Dopamine Levels (PD models) | HPLC | Restoration of striatal dopamine and metabolite levels |
| Aβ Plaque Load (AD models) | Immunohistochemistry (e.g., 6E10) | Reduced Aβ plaque burden in the cortex and hippocampus |
| Neuroinflammation | Immunohistochemistry (Iba1, GFAP), ELISA (cytokines) | Reduced microgliosis and astrogliosis, decreased pro-inflammatory cytokine levels |
| Synaptic Integrity | Western Blot (Synaptophysin, PSD-95) | Preservation of synaptic protein levels |
Potential Signaling Pathways to Investigate
To elucidate the mechanism of action of this compound, further investigation into key signaling pathways is recommended.
Caption: Proposed signaling pathways modulated by this compound.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases. Its potential to modulate excitotoxicity, neuroinflammation, and oxidative stress provides a strong rationale for its investigation in preclinical models. The protocols and outcome measures detailed in this application note provide a robust framework for evaluating its efficacy and elucidating its mechanism of action. Rigorous preclinical testing using these established models will be crucial in determining the translational potential of this compound for the treatment of Alzheimer's, Parkinson's, and related neurodegenerative disorders.
References
- 1. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of glutamate in neurodegeneration of dopamine neurons in several animal models of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "N, N-DIMETHYLACETAMIDE TARGETS NEUROINFLAMMATION IN ALZHEIMER’S DISEAS" by Zenghui Wei [scholar.stjohns.edu]
- 6. frontiersin.org [frontiersin.org]
- 7. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review | MDPI [mdpi.com]
- 8. inotiv.com [inotiv.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-amino-N-methyl-2-phenylacetamide
Abstract
This application note presents a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-amino-N-methyl-2-phenylacetamide. The methodology is developed based on a systematic approach, considering the physicochemical properties of the analyte to ensure optimal chromatographic performance. The separation is achieved on a C18 stationary phase with a gradient elution using a buffered aqueous-organic mobile phase, followed by UV detection. The entire method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for the quantification of this compound in various sample matrices.
Introduction and Scientific Rationale
2-amino-N-methyl-2-phenylacetamide is an organic compound featuring a primary amine, a secondary amide, and a phenyl group.[1][2] The presence of these functional groups makes it a relevant structure in medicinal chemistry and pharmaceutical development, potentially as a synthetic intermediate or a metabolite. Accurate and reliable quantification is paramount for ensuring quality, assessing stability, and conducting pharmacokinetic studies.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the separation and quantification of pharmaceutical compounds due to its versatility, efficiency, and wide applicability.[3] The development of a successful RP-HPLC method, particularly for an ionizable compound like 2-amino-N-methyl-2-phenylacetamide, requires a deep understanding of the analyte's physicochemical properties and their interaction with the chromatographic system.
The core of this method relies on controlling the ionization state of the analyte's primary amino group. By maintaining the mobile phase pH well below the analyte's pKa, the amine is kept in its protonated, cationic form. This strategy prevents peak shape distortion that can occur when an analyte exists in multiple ionization states and minimizes undesirable secondary interactions with the silica-based stationary phase, leading to sharp, symmetrical peaks.[4][5] This document provides a comprehensive guide, from the initial method development strategy to a detailed, step-by-step validation protocol.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.[6] The key characteristics of 2-amino-N-methyl-2-phenylacetamide are summarized below.
| Property | Value / Structure | Source | Justification for Method Development |
| Chemical Structure | PubChem[1] | The phenyl group acts as a chromophore, making UV detection a suitable choice. The primary amine is a basic functional group that dictates the need for pH control in the mobile phase. | |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] | - |
| Molecular Weight | 164.20 g/mol | PubChem[1] | - |
| Predicted XLogP3 | 0.3 | PubChem[1] | A low LogP value indicates relatively high polarity, suggesting that a standard C18 column with a moderately organic mobile phase will provide adequate retention. |
| Predicted pKa (Basic) | ~9.0 (Estimated for the primary amine) | N/A | The basic nature of the primary amine is the most critical factor. To ensure the analyte is in a single, protonated form, the mobile phase pH should be set at least 2 units lower (e.g., pH < 7). A pH of ~3 is ideal for good peak shape on silica-based columns.[4] |
HPLC Method Development Strategy
The development process was systematic, focusing on achieving a selective, robust, and efficient separation. The causality behind each experimental choice is detailed below.
Column Selection
A C18 (octadecylsilyl) bonded silica column was selected as the stationary phase. This is the most versatile and widely used reversed-phase column, providing excellent retention for a broad range of molecules, including moderately polar compounds like our analyte.[3] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between efficiency, backpressure, and analysis time. Modern, high-purity silica columns are recommended to minimize free silanol groups, which can cause peak tailing with basic analytes.
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired separation.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: Based on the analyte's basic nature (pKa ~9), an acidic mobile phase is required. A phosphate buffer at pH 3.0 was selected. Operating at this pH ensures the primary amine is fully protonated (ionized), leading to consistent retention and sharp, symmetrical peaks.[4] This low pH also suppresses the ionization of residual silanol groups on the column packing, further improving peak shape.[4]
-
Elution Mode: A gradient elution was developed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to reduce the overall run time.
Detection Wavelength
The presence of the phenyl ring provides UV absorbance. To determine the optimal wavelength for maximum sensitivity, a solution of the analyte was scanned using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) was determined to be approximately 210 nm, with a secondary absorbance at ~254 nm. While 210 nm offers higher sensitivity, 254 nm often provides a more stable baseline and less interference from mobile phase components. For this method, 220 nm was chosen as a compromise, offering good sensitivity and baseline stability.
Method Development Workflow
The logical flow of the method development process is illustrated below.
Caption: A workflow diagram illustrating the systematic approach to HPLC method development.
Final Optimized Method: Detailed Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (H₃PO₄, ~85%)
-
Water (HPLC Grade or Milli-Q)
-
2-amino-N-methyl-2-phenylacetamide Reference Standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with concentrated phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following parameters must be evaluated according to ICH Q2(R1) guidelines.[9]
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), and a spiked sample. | The analyte peak should be free from interference from endogenous components at its retention time. Peak purity should pass. |
| Linearity | Analyze a minimum of 5 concentrations across the specified range (e.g., 5-150 µg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming linearity, accuracy, and precision at the lower and upper concentrations. | 80% to 120% of the test concentration.[9] |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Percent recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day, with the same analyst and instrument.Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 3. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 10. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 5°C, flow rate ± 10%) and assess the impact on system suitability. | System suitability parameters (tailing factor, theoretical plates, retention time) should remain within acceptable limits. |
Conclusion
This application note describes a comprehensive, validated RP-HPLC method for the quantitative determination of 2-amino-N-methyl-2-phenylacetamide. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a method that is specific, linear, accurate, precise, and robust. The detailed protocol and validation framework provided herein can be readily implemented in a quality control or research laboratory setting to ensure reliable analysis of this compound.
References
- 1. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. scribd.com [scribd.com]
Application Notes & Protocols: Phenylacetamide Compounds in Neuropharmacology
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The phenylacetamide scaffold represents a privileged structure in neuropharmacology, serving as the foundation for a diverse range of centrally acting agents. Its synthetic tractability and ability to be extensively decorated with various functional groups have allowed for the fine-tuning of pharmacological activities, leading to the development of anticonvulsant, neuroprotective, nootropic, and antidepressant compounds. This guide provides an in-depth exploration of the applications of phenylacetamide derivatives, underpinned by detailed experimental protocols to empower researchers in their quest for novel neurotherapeutics.
The Phenylacetamide Core: A Versatile Pharmacophore
The fundamental structure of phenylacetamide, characterized by a phenyl ring linked to an acetamide group, offers a unique combination of lipophilicity and hydrogen bonding capabilities, facilitating blood-brain barrier penetration and target engagement. The methylene bridge between the phenyl ring and the amide carbonyl provides conformational flexibility, allowing derivatives to adopt optimal geometries for interacting with a variety of biological targets within the central nervous system (CNS).[1]
Key neuropharmacological activities associated with phenylacetamide derivatives include:
-
Anticonvulsant Effects: Modulation of voltage-gated sodium and calcium channels, as well as enhancement of GABAergic neurotransmission.[2]
-
Neuroprotective Properties: Attenuation of oxidative stress, inhibition of excitotoxicity, and modulation of inflammatory pathways.[3][4]
-
Nootropic (Cognitive-Enhancing) Activity: Enhancement of cholinergic function and modulation of synaptic plasticity.[5][6][7][8]
-
Antidepressant Effects: Inhibition of monoamine oxidase (MAO) enzymes, leading to increased levels of key neurotransmitters.[9]
Anticonvulsant Applications: From Bench to Preclinical Models
A significant number of phenylacetamide derivatives have been synthesized and evaluated for their potential in treating epilepsy.[10][11] These compounds often exert their effects by modulating neuronal excitability.
Mechanism of Action: A Multi-Targeted Approach
The anticonvulsant activity of many phenylacetamide derivatives is attributed to their ability to interact with multiple targets. A prominent mechanism involves the blockade of voltage-sensitive sodium channels, which are crucial for the initiation and propagation of action potentials.[10] By stabilizing the inactivated state of these channels, phenylacetamide compounds can reduce the sustained high-frequency firing of neurons characteristic of seizure activity.
-
Diagram of Anticonvulsant Mechanism:
Caption: Phenylacetamide Anticonvulsant Mechanisms.
Protocol 1: In Vivo Evaluation of Anticonvulsant Activity
The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure models in rodents are standard preclinical assays for assessing anticonvulsant efficacy.[12][13] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is considered a model for myoclonic and absence seizures.[12][13]
Materials:
-
Male CD-1 or Swiss Albino mice (20-25 g)
-
Phenylacetamide test compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Electroconvulsive shocker with corneal electrodes
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Saline solution
Procedure:
-
Animal Acclimation: Acclimate animals for at least 3-7 days before the experiment with free access to food and water.[12]
-
Randomization and Dosing: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control and at least three doses of the test compound.
-
Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. The time between administration and seizure induction should be based on the predicted time to peak effect of the compound.
-
Maximal Electroshock (MES) Test:
-
Apply a drop of topical anesthetic to the corneas of each mouse.
-
After a few minutes, apply corneal electrodes moistened with saline.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.[12]
-
-
Pentylenetetrazol (PTZ) Test:
-
Administer PTZ solution subcutaneously (s.c.).
-
Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
Record the latency to the first clonic seizure and the percentage of animals in each group that are protected from seizures.
-
-
Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the median effective dose (ED₅₀) using probit analysis.[12]
Data Presentation:
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) |
| Compound X | 50.50[1] | 93.20[1] |
| Compound Y | 49.6[14] | 67.4[14] |
| Phenytoin (Standard) | ~9.5 | >80 |
Neuroprotective Applications: Combating Oxidative Stress and Excitotoxicity
Neurodegenerative diseases are often characterized by oxidative stress and excitotoxicity, leading to progressive neuronal loss.[3][4] Phenylacetamide derivatives have emerged as promising neuroprotective agents due to their ability to counteract these pathological processes.
Mechanism of Action: A Shield Against Neuronal Damage
The neuroprotective effects of phenylacetamides are often linked to their antioxidant properties and their ability to modulate pathways involved in cell death.[4] Some derivatives can scavenge reactive oxygen species (ROS), while others may inhibit enzymes involved in their production.[9] Additionally, they can interfere with the excitotoxic cascade initiated by excessive glutamate receptor activation.
-
Diagram of Neuroprotective Workflow:
Caption: Experimental Workflow for Neuroprotection.
Protocol 2: In Vitro Assessment of Neuroprotective Effects
The SH-SY5Y human neuroblastoma cell line is a widely used model to study neurotoxicity and neuroprotection.[4] 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons and induces oxidative stress.[4]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phenylacetamide test compound
-
6-hydroxydopamine (6-OHDA)
-
WST-1 or MTT cell proliferation reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the phenylacetamide compound for 12-24 hours.[4]
-
Induction of Neurotoxicity: Add 6-OHDA (e.g., 50 µM) to the wells and incubate for another 12-24 hours.[4]
-
Cell Viability Assay:
-
Remove the medium and add fresh medium containing WST-1 or MTT reagent.
-
Incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[4]
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with 6-OHDA alone to those pre-treated with the phenylacetamide compound.
Nootropic Applications: Enhancing Cognitive Function
Nootropics, or "smart drugs," are compounds that enhance cognitive functions such as memory, learning, and attention.[5] Phenylacetamide derivatives, including the well-known piracetam, have been investigated for their nootropic potential.[15]
Mechanism of Action: Fine-Tuning Synaptic Communication
The nootropic effects of some phenylacetamide compounds are thought to be mediated through the modulation of cholinergic neurotransmission.[16] Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, can lead to increased levels of this neurotransmitter in the synaptic cleft, thereby enhancing cognitive processes.
Protocol 3: In Vitro Evaluation of Acetylcholinesterase (AChE) Inhibition
Ellman's method is a colorimetric assay used to measure AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Phenylacetamide test compound
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add DTNB and the substrate ATCI to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.[16]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the AChE activity.
Concluding Remarks
The phenylacetamide scaffold continues to be a fertile ground for the discovery of novel neuropharmacological agents. The versatility of its chemical structure allows for the development of compounds with a wide range of activities, from controlling seizures to potentially slowing the progression of neurodegenerative diseases. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of their own phenylacetamide derivatives and contribute to the advancement of neurotherapeutics.
References
- 1. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 3. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive enhancers (nootropics). Part 2: drugs interacting with enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jebms.org [jebms.org]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Synthesis and Anticonvulsant Activity of New [research.amanote.com]
- 12. benchchem.com [benchchem.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay for Screening Modulators of the Human Dopamine Transporter
Abstract
This document provides a comprehensive, step-by-step protocol for developing a robust, fluorescence-based cellular assay to screen for the activity of novel compounds, such as 2-amino-N-methyl-2-phenylacetamide, on the human dopamine transporter (DAT). Phenylacetamide derivatives possess a versatile structural scaffold known to exhibit a wide range of biological activities.[1][2] Given the structural similarity of 2-amino-N-methyl-2-phenylacetamide to known psychoactive compounds, a primary hypothesized mechanism of action is the modulation of monoamine neurotransmitter transporters. The dopamine transporter is a critical regulator of synaptic dopamine levels, and its inhibition is a key mechanism for many therapeutic agents and substances of abuse.[3][4] This protocol utilizes a well-established in vitro model: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human DAT (hDAT).[5][6][7] The assay measures the competitive inhibition of a fluorescent dopamine analog, providing a quantitative method to determine the potency of test compounds. We detail procedures for cell culture, assay execution, data analysis, and critical validation steps to ensure scientific rigor and reproducibility.
Introduction and Scientific Rationale
The dopamine transporter (DAT), a member of the Solute Carrier 6 (SLC6) family, terminates dopaminergic signaling by reuptaking dopamine from the synaptic cleft into presynaptic neurons.[4][8] This mechanism makes DAT a prime target for drugs treating conditions like ADHD and depression, but also for addictive substances like cocaine.[3][9] Therefore, screening novel chemical entities for their effect on DAT activity is a crucial step in drug discovery and neuropharmacology.
The compound of interest, 2-amino-N-methyl-2-phenylacetamide, contains a phenylethylamine backbone, a common feature in molecules that interact with monoamine transporters. While specific data on this compound is scarce[10], its structural relatives have shown diverse biological activities, including anticancer and antimicrobial effects.[1][11][12][13][14] This protocol provides a framework to test the hypothesis that it functions as a DAT modulator.
Assay Principle: This assay is a competitive uptake inhibition assay. HEK293 cells stably overexpressing hDAT are used because they provide a consistent and high level of transporter expression with low endogenous background.[5][6][15] A fluorescent dopamine tracer, which acts as a substrate for DAT, is applied to the cells.[16][17][18] In the absence of an inhibitor, the tracer is transported into the cells, leading to an increase in intracellular fluorescence. When a test compound like 2-amino-N-methyl-2-phenylacetamide inhibits DAT, it competes with the fluorescent tracer, preventing its uptake and resulting in a reduced fluorescence signal. The magnitude of this reduction is proportional to the inhibitory potency of the test compound.
Scientist's Note: Why a Fluorescent, No-Wash Assay?
Traditional methods for measuring transporter activity often rely on radiolabeled substrates (e.g., [³H]dopamine).[8][19][20] While effective, these methods involve hazardous materials, costly disposal, and a multi-step, labor-intensive workflow (wash steps to remove extracellular radioactivity). Modern fluorescent assays, such as the one described here, offer a safer and more efficient alternative.[21][22] Commercially available kits often include a masking dye that quenches the fluorescence of the extracellular tracer, eliminating the need for wash steps.[17] This "mix-and-read" format is highly amenable to high-throughput screening (HTS) and automation.[17][22]
Visualization of Key Processes
Diagram 1: Mechanism of DAT Inhibition
This diagram illustrates the fundamental principle of the assay. In the control state, the fluorescent substrate enters the neuron through the dopamine transporter. In the presence of an inhibitor, this transport is blocked.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Drug Transporter Assays - PortaCellTec Biosciences GmbH [portacelltec.de]
- 6. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ready-to-use HEK293 Cell-based In Vitro Plates [pharma-industry-review.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. irejournals.com [irejournals.com]
- 15. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inventions.techventures.columbia.edu [inventions.techventures.columbia.edu]
- 17. moleculardevices.com [moleculardevices.com]
- 18. pnas.org [pnas.org]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. biocompare.com [biocompare.com]
- 22. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
protocol for long-term stability testing of 2-amino-N-methyl-2-phenylacetamide solutions
An Application Note and Protocol for the Long-Term Stability Testing of 2-amino-N-methyl-2-phenylacetamide Solutions
Abstract
This document provides a comprehensive, technically detailed protocol for establishing a robust long-term stability testing program for solutions of 2-amino-N-methyl-2-phenylacetamide. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure data integrity and regulatory compliance. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline. It covers the entire workflow, from the initial development of a stability-indicating analytical method (SIAM) through forced degradation studies to the execution and data analysis of the long-term stability trial.
Scientific Principles and Strategic Overview
The objective of a long-term stability study is to monitor the quality, safety, and efficacy of a drug substance or product over a defined period under specific storage conditions.[1] This data is fundamental for determining the retest period for an active pharmaceutical ingredient (API) or the shelf life and recommended storage conditions for a finished product.[2] A successful stability program is not merely a set of procedural steps but a scientifically-driven investigation into the molecule's intrinsic stability.
The cornerstone of any stability study is the use of a validated stability-indicating analytical method (SIAM) . A SIAM is a quantitative analytical procedure proven to accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[3][4] Therefore, the first phase of this protocol is dedicated to the development and validation of such a method, which is accomplished through forced degradation studies.
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., extremes of pH, oxidation, light, and heat) to generate potential degradation products.[5][6] This process serves two primary purposes:
-
Elucidating Degradation Pathways: It provides insight into the intrinsic stability of the molecule and helps identify likely degradation products.[7]
-
Method Validation: It generates a sample containing the API and its degradants, which is then used to prove the specificity and stability-indicating power of the analytical method.[8][9]
Once the SIAM is validated, the formal long-term stability study can be initiated according to ICH guidelines, which provide a harmonized approach to stability testing accepted by regulatory authorities in the EU, Japan, and the United States.[10]
Molecular Profile: 2-amino-N-methyl-2-phenylacetamide
Understanding the chemical structure of 2-amino-N-methyl-2-phenylacetamide is critical to predicting its potential degradation pathways and designing an effective stability study.
Chemical Structure:
-
IUPAC Name: 2-amino-N-methyl-2-phenylacetamide[11]
-
Molecular Formula: C₉H₁₂N₂O[11]
-
Molecular Weight: 164.20 g/mol [11]
Key Functional Groups and Potential Instabilities:
-
Secondary Amide (-C(=O)NH-): The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-amino-2-phenylacetic acid and methylamine. This is often a primary degradation pathway for amide-containing pharmaceuticals.[7]
-
Primary Amine (-NH₂): The primary amino group is a potential site for oxidation. It can also react with excipients, particularly those with carbonyl groups (e.g., reducing sugars).
-
Phenyl Ring (-C₆H₅): The aromatic ring may be susceptible to photolytic degradation upon exposure to UV or visible light, potentially leading to complex degradation products.
Based on this analysis, the forced degradation protocol must include acid hydrolysis, base hydrolysis, oxidation, and photolysis to ensure all likely degradation products are generated and can be resolved by the analytical method.
Protocol Part A: Development and Validation of a Stability-Indicating HPLC Method
This section details the mandatory first step: creating a reliable analytical method to monitor the stability of the API. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[8][12]
Forced Degradation Protocol
Objective: To intentionally degrade 2-amino-N-methyl-2-phenylacetamide to produce its potential degradation products for analytical method development. A target degradation of 5-20% is generally considered optimal.[3][13]
Methodology:
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-amino-N-methyl-2-phenylacetamide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Heat at 60°C for 48 hours.
-
Cool to room temperature, neutralize with 1N NaOH, and dilute with mobile phase to the target concentration (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Heat at 60°C for 24 hours.
-
Cool to room temperature, neutralize with 1N HCl, and dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 48 hours.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Place the solid API powder in an oven at 105°C for 72 hours.
-
Separately, heat a solution of the API (1 mg/mL) at 60°C for 72 hours.
-
Prepare samples for analysis by diluting with mobile phase.
-
-
Photolytic Degradation:
-
Expose both the solid API and the API solution (1 mg/mL) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Prepare samples for analysis by diluting with mobile phase.
-
-
Control Sample: Prepare a sample of the undegraded API at the same target concentration.
-
Analysis: Analyze all stressed samples and the control sample by HPLC. The chromatograms will be used to optimize the separation of the parent peak from all degradation product peaks.
HPLC Method Development and Validation
Objective: To develop a specific, accurate, precise, and linear RP-HPLC method and validate it according to ICH Q2(R1) guidelines.[3]
Example HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the basic amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume to balance sensitivity and peak shape. |
| Detection | UV at 220 nm or Diode Array Detector (DAD) | The phenylacetamide moiety should have UV absorbance. A DAD is preferred to assess peak purity.[4] |
Validation Protocol:
-
Specificity: Analyze the forced degradation samples. The method is specific if the main peak is well-resolved from all degradation peaks and excipients (if in a formulation). Peak purity analysis using a DAD should be performed.
-
Linearity: Analyze a minimum of five concentrations over the expected working range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be <1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be <2.0%.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration of the API that can be reliably quantified and detected, respectively. This is crucial for quantifying degradation products.
Protocol Part B: Long-Term Stability Study Execution
With a validated SIAM, the formal stability study can commence.
Materials and Equipment
-
2-amino-N-methyl-2-phenylacetamide solution batches (at least three primary batches recommended).
-
Validated Stability-Indicating HPLC method.
-
ICH-compliant stability chambers.
-
Appropriate container closure systems (the same as proposed for final marketing).
-
pH meter, viscometer, and other required physical testing equipment.
Experimental Workflow
References
- 1. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. questjournals.org [questjournals.org]
- 13. ajpaonline.com [ajpaonline.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-amino-N-methyl-2-phenylacetamide hydrochloride in DMSO
This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers encountering solubility challenges with 2-amino-N-methyl-2-phenylacetamide hydrochloride in dimethyl sulfoxide (DMSO). As a hydrochloride salt, this compound's solubility behavior is governed by the interplay between its ionic nature and the unique properties of DMSO as a polar aprotic solvent. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs): Core Concepts
This section addresses fundamental questions regarding the solubility of amine hydrochloride salts in DMSO.
Q1: Why is my hydrochloride salt compound not readily soluble in pure DMSO, even though DMSO is a powerful polar solvent?
A1: This is a common and insightful question. While DMSO is an excellent solvent for many polar and nonpolar compounds, its interaction with ionic salts like hydrochlorides can be complex.[1][2] this compound exists as a protonated amine (R-NH₃⁺) and a chloride anion (Cl⁻). DMSO is highly effective at solvating cations like R-NH₃⁺ due to the exposed oxygen atom, which is the negative end of the molecule's dipole. However, it is less effective at solvating small anions like Cl⁻.[1] The difficulty in solvating the chloride anion can limit the dissolution of the entire salt crystal lattice, resulting in lower-than-expected solubility.
Q2: What is the chemical nature of this compound?
A2: The compound is an organic salt. The core structure, 2-amino-N-methyl-2-phenylacetamide, is a primary amine and a secondary amide.[3] In the hydrochloride form, the basic primary amino group is protonated by hydrochloric acid, forming an ammonium chloride salt. This conversion to a salt is often done to improve the stability and aqueous solubility of amine-containing compounds, but it can present unique challenges in aprotic solvents like DMSO.
Q3: Can DMSO degrade my compound or react with the hydrochloride salt?
A3: DMSO is generally stable at temperatures below 150°C.[4] However, prolonged heating or the presence of strong acids can catalyze its decomposition.[2][5] While the hydrochloride salt imparts mild acidity, it is unlikely to cause significant DMSO degradation under standard laboratory conditions (e.g., room temperature or gentle heating). A more pertinent concern is the long-term stability of the compound itself in a stock solution, as DMSO is hygroscopic (absorbs water from the air), and the presence of water can affect compound stability over weeks or months.[6]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section is designed as a practical, sequential guide to address solubility issues in a question-and-answer format.
Initial Steps & Physical Methods
Q4: I've added my compound to DMSO, but it's not dissolving at my target concentration. What are the first things I should try?
A4: Before moving to more complex chemical modifications, ensure you have thoroughly attempted physical dissolution methods. The energy required to dissolve a solute must overcome the crystal lattice energy of the solid.
-
Mechanism: Physical agitation increases the interaction between the solvent and the solute surface, accelerating the dissolution rate.[1]
-
Protocol:
-
Vortexing: Vigorously vortex the sample for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. Sonication uses ultrasonic waves to create micro-cavitations, which can help break apart solid aggregates and enhance solvent penetration.
-
Observation: After each step, visually inspect the solution for any remaining solid particles against a dark background.
-
Q5: Physical agitation wasn't sufficient. Can I use heat, and what are the limits?
A5: Yes, controlled heating is a very effective method. For most compounds, the dissolution process is endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to break the crystal lattice bonds, thereby increasing solubility.[4][7]
-
Mechanism: Increasing the kinetic energy of the system enhances the solvent's capacity to overcome the solute's intermolecular forces.
-
Protocol:
-
Place the sealed vial in a heating block or water bath.
-
Increase the temperature incrementally, for example, to 30°C, then 40°C, and up to a maximum of 50-60°C.
-
After each temperature increase, vortex the sample and allow it to equilibrate for 5-10 minutes.
-
Critical Consideration: Do not exceed temperatures that could lead to compound degradation. If the thermal stability of your compound is unknown, a preliminary stability test (e.g., HPLC analysis before and after heating) is recommended. DMSO itself is stable but can decompose at its boiling point (189°C) or in the presence of catalysts.[2][4]
-
Caption: Basic troubleshooting workflow for solubility issues.
Chemical Modifications: Co-Solvents & pH Adjustment
Q6: Heating didn't achieve my desired concentration. How can a co-solvent help?
A6: Using a co-solvent involves adding a second, miscible solvent to DMSO to alter the overall properties of the solvent system.[8][9] This can improve solubility by creating a more favorable environment for both the cation and the anion of your salt.
-
Mechanism: A well-chosen co-solvent can reduce the "self-association" of DMSO molecules, creating pockets that are more accommodating to the solute.[] For a hydrochloride salt, a protic co-solvent like water or a polyethylene glycol (PEG) can be particularly effective at solvating the chloride anion through hydrogen bonding, which DMSO cannot do.
-
Recommended Co-solvents for Screening:
-
Water: Even a small percentage (5-10%) can significantly aid in solvating the chloride ion.
-
Polyethylene Glycol 400 (PEG 400): A non-toxic, water-miscible polymer that is excellent for solubilizing difficult compounds.
-
N-Methyl-2-pyrrolidone (NMP): A powerful polar aprotic solvent that can be an effective co-solvent with DMSO.
-
Ethanol: A polar protic solvent that can also assist with anion solvation.
-
Protocol: Co-Solvent Screening This protocol outlines a systematic approach to finding an effective co-solvent system.
-
Prepare Stock Solution: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 2x or 5x your final target concentration). If it doesn't fully dissolve, proceed anyway, noting the presence of solid material.
-
Set Up Test Vials: In separate vials, prepare different DMSO:Co-solvent mixtures (e.g., 9:1, 4:1, 1:1).
-
Titration: Add the DMSO stock solution to the co-solvent mixtures to reach your final target concentration.
-
Equilibration & Observation: Vortex each vial and allow it to equilibrate at room temperature for at least 30 minutes. Observe for any precipitation. A clear solution indicates successful solubilization.
Caption: Workflow for systematic co-solvent screening.
Q7: I've seen pH adjustment mentioned for solubility. How is this relevant for a non-aqueous solvent like DMSO?
A7: This is an advanced technique. While DMSO does not have a pH scale like water, you can still perform acid-base chemistry.[][11] For a hydrochloride salt (R-NH₃⁺Cl⁻), adding a mild, non-aqueous base can deprotonate the ammonium cation, converting it back to the neutral "free base" form (R-NH₂).
-
Mechanism: R-NH₃⁺Cl⁻ + Base ⇌ R-NH₂ + [Base-H]⁺Cl⁻ The resulting free base (R-NH₂) is less polar than the salt. This may increase or decrease its solubility in DMSO, depending on which is the dominant barrier to dissolution: the high crystal lattice energy of the salt or the polarity mismatch of the free base with the highly polar DMSO. This method is exploratory but can be effective if the salt's crystal structure is particularly stable and difficult to break apart.
-
Protocol (Use with Caution):
-
Suspend the compound in DMSO.
-
Add a weak organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in very small, sub-stoichiometric amounts (e.g., 0.1 to 1.0 molar equivalents).
-
Vortex and observe for dissolution.
-
Critical Consideration: This fundamentally changes the chemical nature of your compound in solution from the salt to the free base. This can impact its biological activity, stability, and downstream experimental compatibility. This method should only be used if the free base form is acceptable for your application.
-
Summary of Techniques & Best Practices
| Technique | Mechanism of Action | Advantages | Considerations & Potential Downsides |
| Vortexing/Sonication | Increases surface area interaction and disrupts solid aggregates. | Simple, fast, non-invasive. | Limited effectiveness for compounds with very low intrinsic solubility. |
| Controlled Heating | Provides energy to overcome crystal lattice forces (endothermic dissolution).[7] | Highly effective for many compounds. | Risk of compound degradation at elevated temperatures. |
| Co-Solvency | Modifies the overall solvent properties to better solvate both cation and anion.[9][12] | Can dramatically increase solubility; allows for fine-tuning of the solvent system. | Co-solvent may interfere with downstream assays (e.g., cell toxicity). |
| pH Modification | Converts the hydrochloride salt to the neutral free base form.[11][13] | Can be effective if crystal lattice energy is the primary barrier. | Fundamentally alters the compound's chemical form, which may be undesirable. |
Best Practices for Stock Solution Preparation & Storage:
-
Always use anhydrous (dry) DMSO, as absorbed water can decrease solubility and stability.[6]
-
Prepare solutions in vials with tight-fitting caps to minimize moisture absorption.
-
For long-term storage, aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to air.
-
Store solutions at -20°C or -80°C, protected from light. Confirm the compound is stable under these conditions. Note that DMSO freezes at 18.5°C (65.3°F).[2]
References
- 1. quora.com [quora.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. longdom.org [longdom.org]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
Technical Support Center: Synthesis of N-Methyl-2-phenylacetamide Analogs
Welcome to the technical support center for the synthesis of N-methyl-2-phenylacetamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in amide bond formation. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the most common synthetic routes for preparing N-methyl-2-phenylacetamide analogs?
A1: The most prevalent and versatile method is the coupling of a substituted phenylacetic acid with methylamine. This is typically not a direct reaction, as mixing a carboxylic acid and an amine results in a non-productive acid-base reaction, forming a stable ammonium salt.[1] To facilitate amide bond formation, the carboxylic acid must first be "activated." Key activation strategies include:
-
Carbodiimide Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by methylamine.[2][3][4]
-
Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive phenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This acyl chloride then reacts readily with methylamine. This method is often cost-effective for large-scale synthesis.[5]
-
Active Ester Formation: The carboxylic acid can be converted into an active ester (e.g., using N-hydroxysuccinimide, NHS), which can be isolated or generated in situ before reacting with the amine.[7]
Q2: I'm using a carbodiimide coupling agent like DCC or EDC. What is the purpose of adding HOBt or OxymaPure?
A2: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are known as racemization suppressants and reaction enhancers.[5][8] When a carbodiimide activates a carboxylic acid (especially one with a chiral center at the alpha-position), it forms an O-acylisourea intermediate.[2][3] This intermediate can be susceptible to side reactions. More critically for chiral analogs, it can lead to racemization through the formation of an oxazolone intermediate.[9][10]
Additives like HOBt react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable than the O-acylisourea, reducing the likelihood of side reactions, and is less prone to causing racemization.[3] It then reacts efficiently with the amine to form the desired amide, often leading to higher yields and cleaner reaction profiles.[3][5]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Q1.1: I've mixed my phenylacetic acid, methylamine, and EDC, but my LC-MS shows mostly unreacted starting materials. What went wrong?
A1.1: Probable Cause & Solution
-
Cause A: Premature Acid-Base Reaction. The most common issue is the rapid acid-base reaction between the carboxylic acid and methylamine, which deactivates the amine nucleophile before it can react with the activated acid.[1][8] The amine becomes a protonated, non-nucleophilic ammonium salt.
-
Solution: Pre-activation. Activate the carboxylic acid before introducing the amine. Stir the carboxylic acid, coupling agent (e.g., EDC), and any additives (e.g., HOBt) in an anhydrous solvent for 15-30 minutes at room temperature.[8] This allows for the formation of the active ester intermediate. Only then should you add the methylamine to the reaction mixture.
-
-
Cause B: Hydrolysis of Activated Intermediate. Carbodiimide-activated intermediates, particularly the O-acylisourea, are highly sensitive to moisture.[2][4][8] Any water present in the solvent or on the glassware will hydrolyze the intermediate back to the starting carboxylic acid.
-
Cause C: Steric Hindrance. If your phenylacetic acid analog has bulky substituents near the carboxylic acid group, or if you are using a sterically hindered amine analog, the reaction rate can be significantly reduced.[8][12]
-
Solution: Optimize Reagents and Conditions. Consider a more reactive coupling agent like HATU.[8] Alternatively, converting the acid to the less sterically demanding acyl fluoride can be effective for hindered couplings.[8] Increasing the reaction temperature or extending the reaction time may also be necessary, but this should be monitored carefully to avoid byproduct formation.[11]
-
Problem 2: Difficult Purification & Presence of By-products
Q2.1: After my reaction using DCC, I have a white precipitate that is insoluble in most organic solvents and complicates my workup. What is it and how do I get rid of it?
A2.1: Probable Cause & Solution
-
Cause: Dicyclohexylurea (DCU) By-product. This is the hallmark of a DCC-mediated coupling. DCC is consumed in the reaction and converted into N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents like dichloromethane (DCM).[2][13]
-
Solution: Filtration. The most effective way to remove DCU is by filtration. After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (DCM is common). Filter the resulting slurry through a pad of Celite. The DCU will be retained on the filter, and the filtrate will contain your desired product.
-
Q2.2: My final product is contaminated with a significant amount of unreacted phenylacetic acid. How can I remove it?
A2.2: Probable Cause & Solution
-
Cause: Incomplete Reaction or Insufficient Base. The reaction may not have gone to completion, or if you used an acyl chloride route, you may not have used enough base to scavenge the HCl byproduct.
-
Solution: Aqueous Basic Wash. During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively separating it from your neutral amide product in the organic layer.
-
Problem 3: Racemization of Chiral Analogs
Q3.1: I am synthesizing an analog with a chiral center at the alpha-carbon to the carbonyl group, but my final product shows a loss of enantiomeric purity. What is causing this?
A3.1: Probable Cause & Solution
-
Cause: Oxazolone (Azlactone) Formation. This is the most common pathway for racemization in amide bond formation involving α-substituted carboxylic acids.[9][10] The activated carboxylic acid intermediate can undergo an intramolecular cyclization to form a planar oxazolone. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed and re-added, leading to scrambling of the stereocenter.[9]
-
Solution 1: Use Racemization-Suppressing Additives. As mentioned in FAQ 2, additives like HOBt or OxymaPure are crucial.[5] They intercept the initial activated species to form an active ester that is less prone to cyclizing into the oxazolone.
-
Solution 2: Control Temperature. Run the reaction at lower temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[8] Lower temperatures disfavor the formation of the oxazolone and other side products.
-
Solution 3: Choose the Right Base. If a base is required (e.g., with HATU or acyl chloride methods), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of a stronger, more nucleophilic base like triethylamine. Strong bases can accelerate the deprotonation at the alpha-carbon, increasing racemization.[14]
-
Section 3: Protocols and Data
Standard Protocol for N-Methyl-2-phenylacetamide Synthesis via EDC/HOBt Coupling
This protocol provides a reliable method for small-scale laboratory synthesis.
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve phenylacetic acid (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Pre-activation Stir: Stir the mixture at room temperature for 20 minutes. The solution should remain clear.
-
Amine Addition: Add a solution of methylamine (1.1 eq., e.g., as a 2M solution in THF) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Pros | Cons | By-product |
| EDC | Water-soluble by-product (easily removed by aqueous wash).[2] | Moisture sensitive. | Ethyl-dimethylaminopropyl urea |
| DCC | Inexpensive, effective in non-aqueous media.[2][4] | Insoluble DCU by-product requires filtration; potent allergen.[2] | Dicyclohexylurea (DCU) |
| HATU | Very fast and efficient, even for hindered couplings; low racemization.[8] | Expensive; generates stoichiometric waste.[5] | HOAt, tetramethylurea |
| SOCl₂ | Highly cost-effective for large scale.[5] | Harsh conditions (generates HCl gas); not suitable for sensitive substrates. | SO₂, HCl |
Section 4: Visualizing the Process
Diagram 1: General Synthetic Workflow
This diagram illustrates the key steps from starting materials to the final purified product using a carbodiimide coupling agent.
Caption: Key stages in the synthesis of N-methyl-2-phenylacetamide analogs.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree helps diagnose and solve common causes of low reaction yield.
Caption: A decision tree for troubleshooting low yield in amide coupling reactions.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amidation of 2-Phenylglycine Derivatives
Welcome to the technical support center for the amidation of 2-phenylglycine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Phenylglycine and its derivatives are vital building blocks in medicinal chemistry, but their incorporation via amidation is often plagued by challenges, most notably epimerization. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions, ensuring high yields and stereochemical fidelity.
Understanding the Core Challenge: The Epimerization Problem
The principal hurdle in the amidation of 2-phenylglycine derivatives is the susceptibility of the α-proton to abstraction. This leads to racemization or, in the context of a chiral peptide chain, epimerization.[1][2][3][4] The phenyl group's electron-withdrawing nature exacerbates this issue by stabilizing the resulting carbanion, making phenylglycine particularly prone to loss of stereochemical integrity during the activation of its carboxylic acid group.[3][4][5]
This guide will address this and other common issues through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a major concern with 2-phenylglycine derivatives?
A1: Epimerization is a chemical process where a single stereocenter of a molecule with multiple stereocenters is inverted. In peptide synthesis, this means an L-amino acid can be converted to a D-amino acid at its chiral alpha-carbon.[2] This is a significant problem because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Even a small amount of an epimeric impurity can dramatically reduce or alter the desired therapeutic effect.[4] 2-Phenylglycine is especially susceptible due to the phenyl ring, which increases the acidity of the alpha-proton, facilitating its removal and subsequent racemization during the carboxyl group activation step required for amide bond formation.[3][4][5]
Q2: Which coupling reagents are recommended for the amidation of 2-phenylglycine derivatives to minimize epimerization?
A2: The choice of coupling reagent is critical. While many options exist, aminium/uronium and phosphonium salt-based reagents are generally preferred for their high efficiency and ability to suppress racemization, especially when used with additives.[6][7]
-
Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[6][8] HATU, being based on the additive HOAt, is often considered superior to HBTU as it reacts faster and provides better suppression of epimerization.[6] COMU is another excellent choice, offering comparable efficiency to HATU with the added benefits of being based on the non-explosive OxymaPure and having better solubility.[1][9][10]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for sterically hindered couplings.[6][7]
Carbodiimides like DCC and EDC can be used, but they generally lead to a higher degree of racemization unless an additive like HOBt or HOAt is included.[6][8][11]
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization.[8][12] When a carboxylic acid is activated by a coupling reagent (like a carbodiimide), it forms a highly reactive intermediate that is prone to racemization. HOBt and HOAt react with this intermediate to form a more stable "active ester." This active ester is still reactive enough to form the desired amide bond but is significantly less prone to racemization.[8] HOAt is generally more effective than HOBt at preventing racemization.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Activation: The carboxylic acid is not being fully activated. 2. Steric Hindrance: The amine or the 2-phenylglycine derivative is sterically bulky. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. 4. Side Reactions: Guanidinylation of the amine terminus if using excess uronium/aminium reagents.[6][12] | 1. Optimize Reagent Stoichiometry: Ensure at least 1.1-1.2 equivalents of the coupling reagent and additive are used. 2. Switch Coupling Reagent: For hindered couplings, try more potent reagents like HATU or PyAOP.[1][6] 3. Change Solvent: Use a more polar aprotic solvent like DMF or NMP. Consider green alternatives like 2-MeTHF or ethyl acetate which have shown comparable efficacy.[14][15] 4. Pre-activation: Mix the carboxylic acid, coupling reagent, and additive for a few minutes before adding the amine. This prevents the coupling reagent from reacting directly with the free amine.[12] |
| High Levels of Epimerization/ Racemization | 1. Inappropriate Coupling Reagent: Using carbodiimides (DCC, EDC) without an additive.[6] 2. Strong Base: Using a strong, sterically unhindered base like triethylamine (TEA) can promote α-proton abstraction.[13] 3. High Temperature: Elevated temperatures can increase the rate of epimerization. 4. Prolonged Reaction Time: Leaving the activated species for too long before the amine is added can lead to racemization. | 1. Use Additives: Always use HOBt, and preferably HOAt or Oxyma, with your coupling reagent.[8][13] 2. Change Base: Switch to a more sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1][13] For particularly sensitive substrates, consider using 2,4,6-collidine.[13] 3. Control Temperature: Start the activation at 0 °C and allow the reaction to proceed at or below room temperature. 4. Minimize Activation Time: Add the amine component as soon as possible after the activation step. |
| Formation of an Insoluble Precipitate | 1. DCC Byproduct: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents.[6] 2. Salt Formation: The amine hydrochloride salt may not be fully neutralized, or other salts may be crashing out of solution. | 1. Use a Different Carbodiimide: Switch to EDC, whose urea byproduct is water-soluble and easily removed by an aqueous workup, or DIC, whose byproduct is more soluble in organic solvents.[6] 2. Ensure Full Neutralization: Use at least one equivalent of a non-nucleophilic base like DIPEA if starting from an amine salt. Check the pH of the reaction mixture. |
| No Reaction or Very Slow Reaction | 1. Deactivated Reagents: Coupling reagents can be sensitive to moisture. 2. Amine Salt: The amine is present as a salt (e.g., hydrochloride) and has not been neutralized to the free base. 3. Protecting Group Issues: The N-terminal protecting group of the amine or the C-terminal protecting group of the acid is interfering with the reaction. | 1. Use Fresh Reagents: Use freshly opened or properly stored coupling reagents. 2. Add a Base: Add an equivalent of a tertiary amine base like DIPEA to liberate the free amine.[7] 3. Review Protecting Group Strategy: Ensure the chosen protecting groups are compatible with the reaction conditions. |
Experimental Protocols
Protocol 1: Solution-Phase Amidation using HATU/DIPEA
This protocol describes a general procedure for the coupling of an N-protected 2-phenylglycine derivative with an amino acid ester.
Materials:
-
N-Boc-L-2-phenylglycine (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (1M HCl, saturated NaHCO₃, brine)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-L-2-phenylglycine (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM or DMF.
-
Add DIPEA (2.2 eq) to the flask containing the N-Boc-L-2-phenylglycine and HATU. Stir for 1-2 minutes. Note: The first equivalent of DIPEA neutralizes the HATU, and the second is for the amino acid ester salt.
-
Add the solution of the amino acid ester to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Technical Support Center: Prevention of 2-amino-N-methyl-2-phenylacetamide Degradation in Aqueous Solutions
Welcome to the technical support center for 2-amino-N-methyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of 2-amino-N-methyl-2-phenylacetamide in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Stability of 2-amino-N-methyl-2-phenylacetamide
2-amino-N-methyl-2-phenylacetamide is a molecule with two primary points of vulnerability in aqueous solutions: the amide bond and the aromatic amine group. The amide bond is susceptible to hydrolysis, while the aromatic amine can be oxidized. The rates of these degradation reactions are significantly influenced by several factors, including pH, temperature, light, and the presence of metal ions. Understanding these degradation pathways is crucial for developing stable formulations and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-amino-N-methyl-2-phenylacetamide in an aqueous solution?
A1: The two main degradation pathways are hydrolysis of the amide bond and oxidation of the aromatic amine.
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that is catalyzed by both acid and base.[1][2][3] This results in the formation of 2-amino-2-phenylacetic acid and methylamine.
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored degradation products and a loss of potency.[4][5]
Q2: How does pH affect the stability of 2-amino-N-methyl-2-phenylacetamide solutions?
A2: The rate of amide hydrolysis is highly dependent on pH. Generally, amides exhibit a U-shaped pH-rate profile, with the highest stability typically in the neutral to slightly acidic pH range.[1][6][7] Both strongly acidic and strongly alkaline conditions significantly accelerate the rate of hydrolysis.[1][3] For instance, the hydrolysis of N-substituted amides has been shown to increase rapidly at low and high pH.[7] It is crucial to determine the optimal pH for maximum stability through experimental studies.
Q3: What is the impact of temperature on the degradation of this compound?
A3: As with most chemical reactions, the rate of degradation of 2-amino-N-methyl-2-phenylacetamide increases with temperature. Therefore, it is recommended to store aqueous solutions at refrigerated temperatures (2-8 °C) to minimize both hydrolysis and oxidation. Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to accelerate degradation and identify potential degradation products.[8][9]
Q4: Is 2-amino-N-methyl-2-phenylacetamide sensitive to light?
A4: Yes, compounds containing aromatic amine functionalities can be susceptible to photodegradation.[8][9] Exposure to UV or visible light can promote oxidation of the amino group. Therefore, it is essential to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of 2-amino-N-methyl-2-phenylacetamide in aqueous solutions.
Issue 1: Rapid loss of the parent compound in solution.
| Possible Cause | Recommended Solution |
| Inappropriate pH | The pH of the solution may be too acidic or too basic, accelerating amide hydrolysis. Adjust the pH to a near-neutral range (e.g., pH 6-8) using a suitable buffer system. The optimal pH should be determined experimentally through a pH-rate profile study.[6][10] |
| High Storage Temperature | Elevated temperatures increase the rate of both hydrolysis and oxidation. Store solutions at refrigerated temperatures (2-8 °C). |
| Presence of Dissolved Oxygen | Dissolved oxygen can lead to the oxidation of the aromatic amine. To minimize this, de-gas the solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. |
| Contamination with Metal Ions | Trace metal ions (e.g., copper, iron) can catalyze oxidative degradation. Use high-purity water and solvents. Consider washing glassware with a chelating agent solution, such as 0.1% w/v Ethylenediaminetetraacetic acid (EDTA), followed by thorough rinsing with high-purity water.[11][12][13] |
| Light Exposure | Photodegradation can occur upon exposure to light. Protect solutions by using amber vials or by covering the container with aluminum foil. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Recommended Solution |
| Formation of Degradation Products | The new peaks are likely due to hydrolysis or oxidation products. To confirm this, perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) as recommended by ICH guidelines.[8][9][14][15][16] This will help in identifying the retention times of the major degradation products. |
| Non-Specific Analytical Method | The HPLC method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products. A stability-indicating method must be developed and validated.[17][18][19][20][21] |
Issue 3: Inconsistent results in biological assays.
| Possible Cause | Recommended Solution |
| Degradation of the Active Compound | The concentration of the active 2-amino-N-methyl-2-phenylacetamide may be decreasing over time due to degradation, leading to variable assay results. Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, they should be kept at 2-8°C, protected from light, and in a tightly sealed container. |
| Interference from Degradation Products | Degradation products may have their own biological activity or may interfere with the assay. Ensure the purity of the compound before use by running a fresh HPLC analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][9][14][15][16]
Objective: To generate degradation products of 2-amino-N-methyl-2-phenylacetamide under various stress conditions.
Materials:
-
2-amino-N-methyl-2-phenylacetamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with a UV or PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.[17][18][19][20][21]
Objective: To develop an HPLC method capable of separating 2-amino-N-methyl-2-phenylacetamide from its degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm), or PDA to monitor peak purity.
Procedure:
-
Inject the unstressed control sample and the samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 2) for all significant peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18][19][20][21][22]
Visualization of Degradation and Prevention
Degradation Pathways
Caption: Primary degradation pathways of 2-amino-N-methyl-2-phenylacetamide.
Prevention Strategies Workflow
Caption: Recommended workflow for preparing stable aqueous solutions.
References
- 1. uregina.ca [uregina.ca]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. biomedres.us [biomedres.us]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. benchchem.com [benchchem.com]
- 19. iosrphr.org [iosrphr.org]
- 20. npra.gov.my [npra.gov.my]
- 21. dcvmn.org [dcvmn.org]
- 22. jddtonline.info [jddtonline.info]
Technical Support Center: Purification of 2-Amino-N-methyl-2-phenylacetamide Hydrochloride
An in-depth guide to refining the purification of 2-amino-N-methyl-2-phenylacetamide hydrochloride, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable chemical intermediate in pharmaceutical synthesis. Achieving high purity is critical for ensuring the safety, efficacy, and reproducibility of downstream applications. However, its purification can present several challenges, from removing closely related impurities to achieving efficient crystallization of the hydrochloride salt. This guide, developed by our Senior Application Scientists, provides a comprehensive framework for refining your purification protocol. It combines theoretical principles with practical, field-proven troubleshooting strategies to help you consistently achieve your desired purity specifications.
I. Initial Assessment of Crude Material: Know Your Impurities
Before embarking on any purification strategy, a thorough analysis of the crude product is essential. An orthogonal approach, using multiple analytical techniques, provides the most comprehensive impurity profile.[1]
Key Analytical Techniques for Purity Assessment:
| Analytical Technique | Purpose | Typical Observations & Insights |
| HPLC-UV | Quantifies the main compound and detects process-related impurities and by-products.[1][2] | Provides chromatographic purity (area %). A C18 reverse-phase column with a gradient of acetonitrile and water (containing 0.1% formic acid) is a common starting point.[2] |
| LC-MS | Identifies impurities by their mass-to-charge ratio (m/z).[1][2] | Helps in tentatively identifying unknown peaks from the HPLC chromatogram, such as unreacted starting materials or over-alkylated by-products. |
| ¹H NMR Spectroscopy | Confirms the structural identity of the target compound and detects residual solvents or structural isomers.[1][2] | Integration of signals can reveal the presence and relative amounts of impurities. Residual solvents like ethyl acetate, dichloromethane, or hexanes are common. |
| Elemental Analysis (EA) | Confirms the elemental composition (C, H, N, Cl) of the salt. | Verifies the correct formation of the hydrochloride salt and detects inorganic impurities.[1] |
A typical workflow for this initial assessment is outlined below.
Caption: Workflow for initial purity assessment of crude product.
II. Core Purification Strategy: Recrystallization
Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, alcohols like isopropanol are often preferred over ethanol due to lower solubility of the salt.[3]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude material to achieve complete dissolution. Adding a small amount of activated charcoal at this stage can help remove colored impurities.[3]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My product "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?
A: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of its solvate), causing it to separate as a liquid instead of a solid. For amine hydrochlorides, this is often exacerbated by the presence of water from using aqueous HCl.[4]
-
Causality: The presence of water can create a low-melting eutectic mixture or simply increase the solubility of the salt, preventing proper crystal lattice formation.
-
Solutions:
-
Use Anhydrous HCl: When forming the salt, use anhydrous HCl gas or a solution of HCl in a dry solvent like isopropanol (IPA), ethyl acetate (EtOAc), or dioxane.[4][5] This is the most reliable way to prevent this issue.
-
Re-dissolve and Seed: If oiling occurs, reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow it to cool more slowly and try adding a seed crystal (a tiny crystal of pure product) to initiate proper crystallization.
-
Change Solvent System: Switch to a solvent system where the product has lower solubility.
-
Q2: The purity of my material only marginally improves after recrystallization. What are my next steps?
A: This indicates that the impurities have very similar solubility profiles to your product.
-
Causality: Co-crystallization of impurities can occur if they are structurally very similar to the target molecule.
-
Solutions:
-
Acid-Base Extraction: Before recrystallization, perform an acid-base workup. Dissolve the crude material in an organic solvent (like DCM or EtOAc) and wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.[6] Then, extract the free amine into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, basify the aqueous layer, and extract your purified free amine back into an organic solvent. Finally, reform the HCl salt.
-
Solvent Wash/Trituration: If the impurities are significantly less polar than your hydrochloride salt, you can wash or triturate the solid crude salt with a suitable organic solvent like ethyl acetate, diethyl ether, or acetone.[3] This can be a very effective and quick purification step.
-
Chromatography: As a final resort for very challenging separations, column chromatography may be necessary. For amines, using basic alumina or adding a small amount of a base like triethylamine to the eluent on a silica gel column can prevent streaking.[5]
-
Q3: My recovery yield after recrystallization is very low. How can I improve it?
A: Low recovery is typically due to using too much solvent or incomplete precipitation.
-
Causality: The product has some residual solubility even in the cold solvent. Using an excessive volume of solvent will leave a significant amount of product in the mother liquor.
-
Solutions:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Use an Anti-Solvent: After slow cooling, consider adding a miscible "anti-solvent" in which your product is insoluble (e.g., diethyl ether or hexane) to precipitate more of the dissolved product.[3] Add the anti-solvent dropwise until the solution becomes cloudy, then cool.
-
Optimize Cooling: Ensure you are allowing sufficient time at a low temperature (e.g., 0-4 °C) for crystallization to complete.
-
Concentrate the Mother Liquor: You can recover a second, potentially less pure, crop of crystals by concentrating the mother liquor and repeating the cooling process.
-
Q4: I am having trouble forming a solid hydrochloride salt from the free amine. It remains an oil or a sticky solid.
A: This is a common issue in amine salt formation, often related to solvent choice and the presence of water.[4]
-
Causality: The newly formed salt may be highly soluble in the reaction solvent or, as mentioned, water from aqueous HCl can interfere.
-
Solutions:
-
Precipitate from a Non-polar Solvent: Dissolve the free amine in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or MTBE. Then, add a solution of anhydrous HCl in a solvent like IPA or EtOAc dropwise to precipitate the salt directly as a solid.[5]
-
Solvent Evaporation with Acid: Dissolve the free amine in a solvent like methanol, add a stoichiometric amount of HCl (as a solution in a volatile solvent), and then remove the solvent under reduced pressure. The resulting solid can then be purified by trituration or recrystallization.
-
Try Different Acids: While HCl is common, other acids like tartaric or oxalic acid can sometimes form more crystalline salts.[5]
-
Caption: A decision tree for troubleshooting common purification issues.
IV. Final Purity Verification and Release
After purification, it is imperative to re-analyze the material using the same orthogonal methods employed for the initial crude assessment. This validates the success of the purification protocol.
Final Quality Control Checklist:
| Parameter | Method | Acceptance Criteria (Typical) |
| Purity | HPLC | ≥ 98.5% (application-dependent)[2] |
| Identity | ¹H NMR & MS | Spectrum conforms to the structure of 2-amino-N-methyl-2-phenylacetamide HCl.[1][2] |
| Residual Solvents | ¹H NMR | Below ICH-defined limits. |
| Appearance | Visual | White to off-white crystalline solid. |
| Elemental Composition | Elemental Analysis | C, H, N, Cl values within ±0.4% of theoretical values. |
Successful verification across these parameters provides high confidence that the material is suitable for its intended research or development application.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
minimizing byproduct formation in the synthesis of 2-amino-N-methyl-2-phenylacetamide
Welcome to the technical support center for the synthesis of 2-amino-N-methyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block. Our focus is on practical, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction
2-Amino-N-methyl-2-phenylacetamide is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is often crucial for the biological activity of the final product. The presence of a chiral center at the α-carbon and two nucleophilic nitrogen atoms presents unique challenges in its synthesis, primarily the risks of racemization and other side reactions. This guide will walk you through common synthetic routes and provide detailed strategies to identify and mitigate the formation of key byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 2-amino-N-methyl-2-phenylacetamide.
FAQ 1: Racemization
Question: I'm observing a loss of enantiomeric purity in my final product. What are the likely causes and how can I prevent racemization?
Answer: Racemization, the formation of an equimolar mixture of enantiomers from a pure chiral compound, is a primary concern in the synthesis of 2-amino-N-methyl-2-phenylacetamide. The α-proton of the phenylglycine backbone is susceptible to abstraction, especially under basic conditions or during the activation of the carboxylic acid for amidation.
Causality and Mitigation Strategies:
-
Mechanism of Racemization: Racemization in amino acid derivatives often proceeds through the formation of an oxazolone intermediate or by direct enolization when the carboxylic acid is activated for amide bond formation.[1] The presence of a base can facilitate the abstraction of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture.[1]
-
Choice of Coupling Reagents: Standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can promote racemization.[2] To minimize this, it is highly recommended to use them in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Base Selection: The choice and stoichiometry of the base used are critical. Strong, non-nucleophilic bases should be used cautiously. The basicity and steric hindrance of organic bases significantly influence racemization.[1] For instance, N,N-diisopropylethylamine (DIPEA) is a common choice, but its concentration should be carefully controlled. In some cases, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine can be advantageous.[1]
-
Temperature Control: Lower reaction temperatures generally reduce the rate of racemization. It is advisable to perform the coupling reaction at 0 °C or even lower if the reaction kinetics allow.
Troubleshooting Table: Racemization
| Observation | Potential Cause | Recommended Action |
| Broad or doubled peaks in chiral HPLC analysis of the final product. | Racemization during amide bond formation. | 1. Add a racemization suppressant (e.g., HOBt, Oxyma) to the coupling reaction. 2. Lower the reaction temperature to 0 °C or below. 3. Switch to a less basic amine or use a sterically hindered base. 4. Reduce the amount of base used. |
| Loss of optical rotation compared to the starting material. | Racemization has occurred. | Follow the same actions as above. Consider a different coupling reagent known for low racemization. |
FAQ 2: Hydantoin Formation
Question: I have an unexpected byproduct with a molecular weight corresponding to the cyclized product. Could this be a hydantoin, and how can I avoid its formation?
Answer: Yes, the formation of a 5-phenyl-5-methylhydantoin derivative is a plausible side reaction, particularly if your synthesis starts from phenylglycine or its derivatives and involves reagents like isocyanates or carbamates, or is conducted under conditions conducive to the Bucherer-Bergs reaction.[3][4][5]
Causality and Mitigation Strategies:
-
Mechanism of Hydantoin Formation (Urech Synthesis): In the presence of a cyanate source (which can be formed in situ from urea at elevated temperatures), the amino acid can form a carbamoyl derivative that subsequently cyclizes to a hydantoin upon heating in an acidic or basic medium.[3]
-
Reaction Conditions to Avoid:
-
Avoid high temperatures in the presence of urea or other potential cyanate sources.
-
Carefully control the pH of your reaction. Strongly acidic or basic conditions can promote the cyclization step.
-
If using protecting groups, ensure they are stable under the reaction conditions and do not lead to intramolecular cyclization.
-
Troubleshooting Table: Hydantoin Formation
| Observation | Potential Cause | Recommended Action |
| A byproduct with a mass consistent with the hydantoin derivative is detected by LC-MS. | Cyclization of the amino acid precursor. | 1. Lower the reaction temperature. 2. Avoid reagents that can generate isocyanates or cyanates. 3. Maintain a neutral or slightly acidic pH if possible. 4. If starting from an amino acid, consider protecting the amino group before amidation. |
| Reduced yield of the desired product with a polar impurity. | Formation of the polar hydantoin byproduct. | Optimize purification methods such as flash column chromatography with a suitable solvent gradient to separate the hydantoin. |
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for two common synthetic approaches to 2-amino-N-methyl-2-phenylacetamide.
Route 1: Amide Coupling of N-Protected Phenylglycine
This is a common and reliable method that involves the coupling of an N-protected phenylglycine derivative with methylamine, followed by deprotection.
Experimental Workflow Diagram
Caption: Workflow for the synthesis via N-protected phenylglycine.
Troubleshooting Guide: Amide Coupling Route
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low Yield | Incomplete reaction; Poor activation of the carboxylic acid; Side reactions. | 1. Optimize Coupling Reagent: Use a more efficient coupling reagent like HATU or COMU. These reagents are known for faster reaction rates and higher yields. 2. Check Reagent Quality: Ensure all reagents, especially the coupling agent and methylamine, are of high purity and anhydrous. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction to completion before workup. |
| Racemization | See FAQ 1. | Implement strategies from FAQ 1, such as using additives (HOBt, Oxyma), low temperatures, and appropriate bases. |
| Incomplete Deprotection | Insufficient deprotection reagent or time. | 1. Increase Reagent Stoichiometry: Use a larger excess of the deprotection agent (e.g., TFA for Boc). 2. Extend Reaction Time: Monitor the deprotection step by TLC or LC-MS until all the starting material is consumed. |
| Formation of Di-acylated Byproduct (if starting from a diamine precursor) | Use of a diamine instead of methylamine, with both amino groups reacting. | While this specific route uses methylamine, if a diamine were used, ensure a sufficient excess of the diamine is used to favor mono-acylation.[6] |
Detailed Protocol: Synthesis via Boc-Protected Phenylglycine
-
N-Protection: To a solution of D-phenylglycine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add Boc-anhydride (1.1 eq) portion-wise. Stir at room temperature overnight. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain Boc-D-phenylglycine.
-
Amide Coupling: Dissolve Boc-D-phenylglycine (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15 minutes at 0 °C. Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified Boc-protected amide in dichloromethane. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours. Concentrate the solution under reduced pressure to remove excess TFA and solvent to yield the final product.
Route 2: Reductive Amination followed by Amide Formation
This route involves the reductive amination of a phenylglyoxylic acid derivative to form the amino acid core, followed by amidation.
Byproduct Formation Pathway: Over-reduction
Caption: Potential over-reduction byproduct in reductive amination.
Troubleshooting Guide: Reductive Amination Route
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Formation of 2-Hydroxy-2-phenylacetic acid | Over-reduction of the keto group before imine formation. | 1. Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is selective for the iminium ion over the ketone. 2. Control pH: Maintain a slightly acidic pH (around 6-7) to favor imine formation before reduction. |
| Low Yield of Phenylglycine | Inefficient imine formation; Competing side reactions. | 1. Use a higher concentration of ammonia to drive the equilibrium towards imine formation. 2. Ensure anhydrous conditions until the reduction step. |
| Subsequent Amidation Issues | See issues in Route 1. | Follow the troubleshooting guide for the amide coupling step in Route 1. |
Part 3: Analytical Methods for Quality Control
Accurate assessment of product purity and byproduct profile is essential.
Recommended Analytical Techniques
| Technique | Purpose | Key Parameters to Monitor |
| Chiral HPLC | To determine enantiomeric purity. | Separation of D and L enantiomers. |
| Reverse-Phase HPLC | To determine chemical purity and quantify byproducts. | Retention times of the main product and impurities.[7] |
| LC-MS | To identify byproducts by their mass-to-charge ratio. | Molecular ion peaks corresponding to expected byproducts.[7] |
| ¹H NMR | To confirm the structure of the product and identify major impurities. | Characteristic chemical shifts for the phenyl, methyl, and methine protons.[6] |
Typical HPLC Method Parameters
| Parameter | Chiral HPLC | Reverse-Phase HPLC |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) | C18 column (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Isocratic mixture of hexane and isopropanol | Gradient of water and acetonitrile with 0.1% formic acid[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[7] |
| Detection | UV at 220 nm | UV at 254 nm[7] |
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. ikm.org.my [ikm.org.my]
- 4. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 5. Hydantoin synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability of 2-amino-N-methyl-2-phenylacetamide
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. As scientists, we understand that when an in vitro assay yields results that are lower than expected or highly variable, it can be a significant roadblock. For researchers working with 2-amino-N-methyl-2-phenylacetamide, a common but often overlooked culprit is suboptimal cell permeability. This guide is designed to provide you with the expertise, troubleshooting workflows, and detailed protocols to diagnose and overcome permeability challenges, ensuring your experimental outcomes are both accurate and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with 2-amino-N-methyl-2-phenylacetamide.
Q1: My 2-amino-N-methyl-2-phenylacetamide is showing low or inconsistent activity in my cell-based assay. Why could this be?
While several factors can influence bioactivity, poor cell permeability is a primary suspect. For a compound to interact with an intracellular target, it must first efficiently cross the cell membrane. If 2-amino-N-methyl-2-phenylacetamide cannot achieve a sufficient intracellular concentration, its true biological activity will be masked, leading to results that suggest low potency or efficacy.[1] This is a critical distinction: the issue may not be a lack of intrinsic activity, but rather a failure to reach the target.[2]
Q2: What physicochemical properties of 2-amino-N-methyl-2-phenylacetamide might affect its permeability?
To understand its permeability, we must look at its structure. Based on publicly available data, 2-amino-N-methyl-2-phenylacetamide has a molecular weight of approximately 164.20 g/mol .[3][4] While this small size is favorable, other properties are more critical for passive diffusion. Key factors include:
-
Lipophilicity: The octanol-water partition coefficient (LogP) is a crucial predictor of passive membrane partitioning.[5] An increase in LogP generally enhances permeability.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors (HBDs) and acceptors (HBAs) increases a molecule's polarity. To enter the lipid-rich environment of the cell membrane, the energy penalty of desolvating these polar groups must be overcome.[6] Masking these polar groups is a common strategy in drug design to improve permeability.[7][8]
-
Polar Surface Area (PSA): Molecules with a lower PSA tend to have better permeability across artificial membranes.[2]
While this compound is relatively small, its amine and amide groups contribute to its hydrogen bonding capacity, which can be a limiting factor for passive diffusion.
Q3: How can I quickly determine if poor permeability is the root cause of my results?
A definitive answer requires direct measurement, but a preliminary diagnostic test can be insightful. You can run a parallel experiment where cells are co-incubated with your compound and a sub-toxic concentration of a membrane-permeabilizing agent, such as DMSO. If the compound's activity significantly increases in the presence of the permeabilizing agent compared to the control, it strongly suggests that poor membrane transport is a limiting factor. However, this is a crude test and the ultimate goal is to optimize the assay without such agents, which can introduce artifacts.[1] The most reliable method is to directly measure the intracellular concentration of the compound via techniques like liquid chromatography-mass spectrometry (LC-MS).[9]
Q4: What is the difference between passive diffusion and active transport, and why does it matter for my compound?
Understanding the mechanism of transport is crucial for effective troubleshooting.
-
Passive Diffusion: The compound moves across the cell membrane down its concentration gradient, from a high concentration (outside the cell) to a low concentration (inside). This process does not require energy and is governed by the compound's physicochemical properties.[10]
-
Active Transport: This process involves membrane proteins (transporters) that move compounds across the membrane. This can either facilitate uptake or, more commonly for drug-like molecules, actively pump them out of the cell. This "active efflux" is a major mechanism of drug resistance and can prevent compounds from reaching their targets.[5]
If 2-amino-N-methyl-2-phenylacetamide is a substrate for an efflux pump (like P-glycoprotein), it may be actively removed from the cell, resulting in low intracellular accumulation even if it can passively diffuse into the membrane.[11]
Section 2: Troubleshooting Workflow: From Diagnosis to Solution
Follow this logical workflow to systematically diagnose and solve permeability issues. The first step is always to ensure you are working with a non-toxic concentration of your compound.
Caption: A decision tree for troubleshooting permeability issues.
Step 1: Protocol for Establishing a Non-Toxic Working Concentration (MTT Assay)
Causality: It is impossible to optimize compound uptake if the concentrations used are cytotoxic. This protocol establishes the maximum concentration that can be used in subsequent experiments without inducing cell death, which would otherwise confound the results.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of 2-amino-N-methyl-2-phenylacetamide in your assay medium. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the compound dilutions. Incubate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows >90% viability is your maximum working concentration for subsequent permeability experiments.[1]
Step 2: Protocol for Intracellular Compound Quantification
Causality: This protocol provides direct evidence of cell uptake. By measuring the amount of compound inside the cells, you can definitively confirm or rule out poor permeability as the problem.
-
Cell Plating and Treatment: Plate cells in a 6-well or 12-well plate. Once they reach the desired confluency, treat them with a non-toxic concentration of 2-amino-N-methyl-2-phenylacetamide for a specific time (e.g., 2, 6, or 24 hours).
-
Cell Washing: Aspirate the medium. Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. This step is critical for accuracy.
-
Cell Lysis and Compound Extraction: Add a known volume of lysis/extraction solvent (e.g., methanol or acetonitrile) to each well.[9] Scrape the cells and collect the lysate. It is advisable to include an internal standard in the solvent for accurate quantification.
-
Homogenization: Vortex the lysate vigorously and centrifuge at high speed to pellet cell debris.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by a validated LC-MS/MS method to determine the concentration of 2-amino-N-methyl-2-phenylacetamide.
-
Normalization: In a parallel plate, count the number of cells per well to normalize the amount of intracellular compound to the cell number (e.g., reported as nmol/million cells).[9]
Section 3: Optimization Strategies & Advanced Protocols
If the previous steps confirm that low intracellular concentration is the issue, the next stage is to identify the specific barrier and implement strategies to overcome it.
Strategy 1: Differentiating Passive vs. Active Transport
To choose the right optimization strategy, you must first understand the mechanism limiting uptake. This involves using specialized in vitro permeability assays.
| Assay Type | Measures | Pros | Cons | When to Use |
| PAMPA | Passive Diffusion Only | High-throughput, low cost, highly reproducible | No biological component; cannot assess active transport or efflux | Early-stage screening to quickly assess a compound's fundamental ability to cross a lipid barrier.[10] |
| Caco-2 Assay | Passive Diffusion & Active Transport | "Gold-standard"; mimics intestinal barrier, expresses transporters (e.g., P-gp) | Lower throughput, requires cell culture (21 days), higher variability | To get a comprehensive view of permeability, including potential interactions with efflux pumps.[1][12][13] |
Protocol: Caco-2 Bidirectional Permeability Assay
Causality: This assay measures the rate of compound transport across a Caco-2 cell monolayer in both directions: from the apical (A) to the basolateral (B) side, and vice-versa. A higher B-to-A transport rate than A-to-B indicates active efflux.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. High TEER values indicate well-formed tight junctions.
-
Apical to Basolateral (A→B) Transport:
-
Add 2-amino-N-methyl-2-phenylacetamide (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the same experiment but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio > 2 is a strong indicator that the compound is a substrate of an efflux transporter.
Strategy 2: Addressing the Permeability Barrier
Caption: Mechanisms of compound transport across the cell membrane.
If the issue is poor passive diffusion (indicated by low Papp in PAMPA and Caco-2 A→B):
-
Optimize Incubation Time & Concentration: Based on your cytotoxicity data, use the highest safe concentration and extend the incubation time to allow for greater compound accumulation.
-
Improve Compound Solubility: Poor aqueous solubility can limit the concentration gradient, thereby reducing permeability.[14] Ensure the compound is fully dissolved in the assay medium. If solubility is an issue, consider using formulation aids or different solvent systems, though be mindful of their own biological effects.
If the issue is active efflux (indicated by a Caco-2 efflux ratio > 2):
-
Use Efflux Pump Inhibitors: To confirm the involvement of a specific pump, repeat the Caco-2 assay or your main bioassay in the presence of a known efflux pump inhibitor (e.g., Verapamil for P-gp). A significant increase in intracellular accumulation or biological activity in the presence of the inhibitor validates that efflux is the primary barrier.
Section 4: Data Interpretation
The quantitative data from a Caco-2 assay provides clear benchmarks for permeability.
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Implication for In Vitro Assays |
| < 1.0 | Low | Poor permeability is highly likely to be a limiting factor. Optimization is required. |
| 1.0 - 10.0 | Moderate | Permeability may be sufficient, but could still be a source of variability. |
| > 10.0 | High | Permeability is unlikely to be the primary issue limiting bioactivity. |
Table adapted from general classifications used in the field.[1]
By following this structured, evidence-based approach, you can move from uncertainty to clarity, systematically diagnosing permeability issues and implementing validated solutions to optimize your in vitro assays for 2-amino-N-methyl-2-phenylacetamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 11286655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Permeability Assessment of a High-Throughput Mucosal Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of 2-amino-N-methyl-2-phenylacetamide
Welcome to the technical support center for the LC-MS analysis of 2-amino-N-methyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with matrix effects in bioanalytical methods. Our goal is to provide you with the expertise and practical solutions necessary to ensure the accuracy, precision, and reliability of your quantitative data.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest. These components can include salts, proteins, lipids, and metabolites. Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal. This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.
2-amino-N-methyl-2-phenylacetamide, as a small molecule with a primary amine and an amide functional group, is susceptible to these effects, particularly when analyzed in complex biological matrices such as plasma, serum, or urine. This guide will walk you through identifying and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing low signal intensity and poor reproducibility for 2-amino-N-methyl-2-phenylacetamide in my plasma samples compared to my standards in neat solvent. Could this be a matrix effect?
A1: Yes, this is a classic sign of ion suppression, a common matrix effect. Components from the plasma, such as phospholipids or salts, are likely co-eluting with your analyte and competing for ionization in the MS source. This reduces the number of analyte ions that reach the detector, leading to a weaker and more variable signal.
Q2: How can I confirm that what I'm seeing is a matrix effect and not just poor recovery during sample preparation?
A2: A systematic way to investigate this is by performing a post-extraction spike experiment. This allows you to isolate the effect of the matrix on the MS signal from the efficiency of your extraction procedure.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
To effectively troubleshoot, you must first confirm and quantify the extent of the matrix effect. The two most common methods for this are the post-extraction spike and post-column infusion experiments.
1.1. Post-Extraction Spike Method
This quantitative method compares the analyte's signal in a clean solution to its signal in a post-extraction matrix sample.
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 2-amino-N-methyl-2-phenylacetamide into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established procedure. Spike the analyte into the final, extracted matrix just before LC-MS analysis. The final concentration should be the same as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before the extraction process. The final concentration should be the same as in Set A.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B) * 100%
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No significant matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
A consistent recovery of >85% with a matrix factor significantly less than 1 strongly indicates that your sample preparation is efficient, but you are experiencing ion suppression.
1.2. Post-Column Infusion Method
This qualitative experiment helps to identify the regions in your chromatogram where matrix components are causing ion suppression or enhancement.
Experimental Workflow:
Caption: Post-column infusion experimental setup.
Procedure:
-
Continuously infuse a standard solution of 2-amino-N-methyl-2-phenylacetamide directly into the LC flow path after the analytical column using a T-mixer. This will generate a stable, elevated baseline signal for your analyte.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the analyte's signal. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
If you observe a significant dip in the signal at the retention time of your analyte, this confirms a co-eluting interference is causing ion suppression.
Guide 2: Strategies for Mitigating Matrix Effects
Once a matrix effect is confirmed, several strategies can be employed for mitigation. The choice of strategy will depend on the nature of the interference and the required sensitivity of the assay.
2.1. Chromatographic Separation
The simplest approach is to chromatographically separate the analyte from the interfering matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between your analyte and the suppression zone identified by post-column infusion.
-
Change the Stationary Phase: 2-amino-N-methyl-2-phenylacetamide has a phenyl group and polar functional groups. Consider switching to a different column chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter selectivity.
2.2. Sample Preparation
Improving the sample cleanup is one of the most effective ways to reduce matrix effects.
| Technique | Principle | Effectiveness for 2-amino-N-methyl-2-phenylacetamide |
| Protein Precipitation (PPT) | A fast and simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Moderate: Removes proteins but is non-selective and leaves phospholipids and salts, which are major sources of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous layer. | Good: Can be optimized by adjusting the pH to ensure the primary amine is in its neutral form for efficient extraction into the organic phase. |
| Solid-Phase Extraction (SPE) | Provides selective extraction and concentration of the analyte while removing a wide range of interferences. | Excellent: A mixed-mode cation exchange SPE sorbent can be highly effective by retaining the protonated amine of the analyte while allowing neutral and anionic interferences to be washed away. |
| Phospholipid Removal | Specific products (e.g., HybridSPE®) are designed to selectively remove phospholipids, a primary cause of ion suppression in plasma. | Highly Recommended: Can be used alone or in conjunction with PPT for a cleaner extract. |
Recommended SPE Protocol (Mixed-Mode Cation Exchange):
-
Condition: Condition the SPE cartridge with methanol followed by an equilibration with an acidic buffer (e.g., 2% formic acid in water).
-
Load: Load the pre-treated plasma sample (diluted with the acidic buffer).
-
Wash: Wash with the acidic buffer to remove polar interferences, followed by an organic solvent (e.g., methanol) to remove lipids.
-
Elute: Elute 2-amino-N-methyl-2-phenylacetamide with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the amine, releasing it from the sorbent.
2.3. Use of an Appropriate Internal Standard
An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.
Caption: Comparison of internal standard types.
-
Structural Analog Internal Standard: This is a compound with similar chemical properties to the analyte. While better than no internal standard, it may not have the exact same retention time or ionization efficiency, and therefore may not perfectly compensate for matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS (e.g., deuterated or ¹³C-labeled 2-amino-N-methyl-2-phenylacetamide) has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction.
Key Takeaway: Even with an optimized cleanup, the use of a SIL-IS is highly recommended to comply with regulatory expectations for bioanalytical method validation.
Summary of Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting matrix effects.
By following this structured approach—diagnosing the issue, optimizing chromatography and sample preparation, and utilizing the appropriate internal standard—you can effectively overcome matrix effects and develop a robust and reliable LC-MS method for the quantification of 2-amino-N-methyl-2-phenylacetamide in complex biological matrices.
Validation & Comparative
A Comparative Efficacy Analysis: Fonturacetam vs. Modafinil in Cognitive Enhancement and Wakefulness
This guide provides an in-depth, objective comparison of the efficacy, mechanisms of action, and experimental evaluation of two prominent compounds in the realm of cognitive enhancement and wakefulness: Fonturacetam (formerly Phenylpiracetam) and Modafinil. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of available data to inform future research and development.
Introduction and Compound Overview
The demand for compounds that can reliably enhance cognitive function and promote wakefulness has driven significant research into novel pharmacological agents. Among these, Fonturacetam and Modafinil have emerged as subjects of considerable interest, albeit with different histories and regulatory statuses.
-
Fonturacetam (2-amino-N-methyl-2-phenylacetamide's more researched analogue): Originally developed in Russia, Fonturacetam is a phenylated analog of piracetam. It is known for its purported nootropic and psychostimulatory effects. While its exact mechanisms are still under investigation, it is often cited for its potential to improve memory, focus, and physical performance.
-
Modafinil (Provigil®): Modafinil is a well-established wakefulness-promoting agent (or eugeroic) approved for the treatment of narcolepsy, shift work sleep disorder, and excessive daytime sleepiness associated with obstructive sleep apnea[1]. Its use as a cognitive enhancer in non-sleep-deprived individuals is widespread, though its efficacy in this context is a subject of ongoing debate[2][3].
Comparative Mechanism of Action
While both compounds ultimately lead to enhanced alertness and cognitive processing, their underlying molecular mechanisms are distinct. Modafinil has a more clearly defined primary target, whereas Fonturacetam's effects appear to be more pleiotropic.
Modafinil's Primary Mechanism: The principal mechanism of action for Modafinil is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations[4][5][6]. This action is similar to other stimulants, but Modafinil exhibits a lower abuse potential[5][6]. Beyond its primary action on DAT, Modafinil also influences several other neurotransmitter systems, including:
-
Norepinephrine and Serotonin: It modulates the activity of these systems, contributing to its wakefulness effects[4][7].
-
Glutamate and GABA: Modafinil increases levels of the excitatory neurotransmitter glutamate while decreasing levels of the inhibitory neurotransmitter GABA[4][7].
-
Orexin and Histamine: It is also thought to activate orexin/hypocretin and histamine-releasing neurons in the hypothalamus, which play a crucial role in maintaining arousal[5].
Fonturacetam's Proposed Mechanisms: The precise molecular targets of Fonturacetam are less definitively established. However, research suggests several potential pathways:
-
AMPA Receptor Modulation: Like other racetams, Fonturacetam is thought to positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[8]. This action enhances glutamatergic neurotransmission, which is critical for synaptic plasticity, learning, and memory.
-
Dopaminergic and Noradrenergic Activity: While not its primary mechanism, some studies suggest that Fonturacetam may increase the density of dopamine and norepinephrine transporters, potentially influencing monoamine signaling.
-
Other Potential Effects: It has also been reported to affect nicotinic acetylcholine receptors and NMDA receptors, although these interactions are less characterized.
Comparative Efficacy: Preclinical and Clinical Data
The efficacy of both compounds has been evaluated in various contexts, from treating clinical sleepiness to enhancing performance in healthy individuals.
Modafinil Efficacy:
-
Clinical Efficacy: In patients with narcolepsy, Modafinil (200-400 mg/day) significantly increases daytime sleep latency and reduces excessive daytime sleepiness compared to placebo[9]. A meta-analysis including 549 patients showed that a 200mg daily dose of Fonturacetam significantly reduced asthenia (fatigue) over a one-month course[10].
-
Cognitive Enhancement: In non-sleep-deprived individuals, the effects are more subtle. A systematic review found that Modafinil improves decision-making and planning, particularly in complex tasks[11]. However, another meta-analysis concluded that the overall positive effect across all cognitive domains was small, suggesting limited potential as a cognitive enhancer in healthy populations[2][12].
-
Side Effects: Common side effects include headache, nausea, nervousness, and insomnia. Though rare, serious skin reactions have been reported[1].
Fonturacetam Efficacy:
-
Clinical Efficacy: A meta-analysis of 11 studies involving 549 patients with asthenia demonstrated that Fonturacetam (200 mg/day for one month) significantly reduced fatigue levels as measured by the MFI-20 scale[10]. The treatment also showed positive effects on mood, sleep, and overall quality of life with a low frequency of transient side effects (5.5%)[10].
-
Cognitive and Physical Enhancement: Preclinical and smaller human studies suggest Fonturacetam can improve cognitive function, particularly under conditions of stress or fatigue. It has also been reported to enhance physical endurance. However, large-scale, placebo-controlled trials in healthy populations are less common compared to Modafinil.
| Parameter | Modafinil | Fonturacetam |
| Primary Indication | Narcolepsy, SWSD, OSA-related sleepiness[1] | Asthenia (Fatigue)[10] |
| Primary Mechanism | Dopamine Transporter (DAT) Inhibition[4][6] | Positive Allosteric Modulation of AMPA Receptors (proposed)[8] |
| Cognitive Effects (Healthy) | Small but significant effect on executive function, planning[11][12] | Primarily studied in clinical populations for fatigue reduction[10] |
| Standard Clinical Dose | 200 mg/day[1] | 200 mg/day[10] |
| Common Side Effects | Headache, nausea, insomnia[1][9] | Generally well-tolerated; transient side effects in ~5.5% of patients[10] |
Key Experimental Protocols for Efficacy Evaluation
To objectively assess and compare compounds like Fonturacetam and Modafinil, a series of validated in-vitro and in-vivo assays are essential. The following protocols represent standard methodologies in the field.
In-Vitro Assay: Dopamine Transporter (DAT) Radioligand Binding Assay
This assay is crucial for quantifying a compound's affinity for the dopamine transporter, a primary target for Modafinil.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for DAT by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Harvest confluent cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)[13].
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 20-50 µg per well[13].
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add 50 µL of binding buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909)[13][14].
-
Test Compound Wells: Add 50 µL of the test compound at varying concentrations (e.g., 0.1 nM to 10 µM).
-
Add 50 µL of a radioligand, such as [³H]WIN 35,428, to all wells (final concentration ~1-2 nM)[13][14].
-
Initiate the reaction by adding 100 µL of the prepared membrane suspension to all wells.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium[13].
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound[14].
-
Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
In-Vivo Assay: Forced Swim Test (FST)
The FST is a common behavioral assay in rodents used to screen for antidepressant-like activity and to assess behavioral despair, which can be influenced by psychostimulants.
Objective: To measure the effect of a compound on the immobility time of a mouse or rat placed in an inescapable cylinder of water. A reduction in immobility time is often interpreted as an antidepressant-like effect.
Step-by-Step Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 30 cm high, 8-15 cm diameter) filled with water (24 ± 2°C) to a depth where the animal cannot touch the bottom[15][16].
-
Acclimation: Transport animals to the testing room at least 30-60 minutes before the test to acclimate[16][17].
-
Administration: Administer the test compound (e.g., Fonturacetam, Modafinil) or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure (for mice):
-
Behavioral Scoring:
-
During the final 4 minutes of the test, score the duration of immobility.
-
Immobility is defined as the cessation of struggling and swimming, with the animal making only the minimal movements necessary to keep its head above water[15].
-
Other behaviors like swimming and climbing can also be scored.
-
-
Post-Test: After the 6-minute session, remove the animal, gently dry it with a towel, and place it in a heated recovery cage until fully dry before returning it to its home cage[16].
-
Data Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In-Vivo Assay: Morris Water Maze (MWM)
The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory in rodents.
Objective: To evaluate the effect of a compound on a rodent's ability to learn and remember the location of a hidden escape platform using distal visual cues.
Step-by-Step Methodology:
-
Apparatus: A large circular pool (e.g., 160 cm diameter) filled with water made opaque with non-toxic white paint or milk powder[18][19]. A small escape platform is hidden 1-2 cm below the water's surface. The room should contain various prominent, stationary visual cues[19].
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall from one of four quasi-random start locations (N, S, E, W)[18].
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform[20]. If it fails, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues[20].
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool for a single 60-90 second trial[21].
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by comparing the escape latencies across days. A steeper downward slope indicates faster learning.
-
Probe Trial: Compare the percentage of time spent in the target quadrant versus other quadrants. A significant preference for the target quadrant indicates robust spatial memory.
-
Synthesis and Future Directions
This comparative analysis reveals that Modafinil and Fonturacetam are distinct compounds with different primary mechanisms and clinical evidence bases.
-
Modafinil stands as a well-characterized DAT inhibitor with proven clinical efficacy for sleep disorders[1][9]. Its role as a cognitive enhancer in healthy individuals is statistically significant but small, suggesting its primary utility remains in promoting wakefulness[12].
-
Fonturacetam shows promise, particularly in combating asthenia, with a favorable side-effect profile[10]. Its proposed mechanism as an AMPA receptor modulator positions it as a potentially valuable tool for enhancing synaptic plasticity. However, its efficacy as a pure cognitive enhancer in non-fatigued populations requires more rigorous, large-scale clinical trials to match the level of evidence available for Modafinil.
For drug development professionals, the choice between pursuing a DAT-centric versus a glutamatergic/AMPA-focused approach depends on the desired therapeutic outcome. For wakefulness, DAT inhibition is a validated strategy. For pro-cognitive effects, particularly in memory and learning, AMPA receptor modulation remains a highly attractive, albeit complex, target. Future head-to-head clinical trials comparing these two compounds on a battery of cognitive and wakefulness tests would be invaluable to the scientific community.
References
- 1. youtube.com [youtube.com]
- 2. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modafinil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modafinil : A Review of its Pharmacology and Clinical Efficacy in the Management of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Efficacy and safety of fonturacetam in asthenia: a systematic review and meta-analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ox.ac.uk [ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 20. UC Davis - Morris Water Maze [protocols.io]
- 21. mmpc.org [mmpc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-amino-N-methyl-2-phenylacetamide Quantification
Introduction: The Imperative for Analytical Rigor in Drug Development
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic product is underpinned by a vast dataset. The integrity of this data is paramount, and at its core lies the reliability of the analytical methods used for quantification. For a compound like 2-amino-N-methyl-2-phenylacetamide, a potential key intermediate or active pharmaceutical ingredient (API), its accurate measurement in various matrices is non-negotiable. This guide delves into the critical process of cross-validation for analytical methods designed to quantify this molecule, providing a comparative framework for researchers, scientists, and drug development professionals.
The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[1] However, the lifecycle of a drug development program often necessitates changes that can impact the analytical method. These can include transferring a method to a different laboratory, updating an existing method with new technology, or analyzing samples from different clinical sites.[2][3] In these instances, a direct comparison of the analytical methods becomes essential to ensure the consistency and reliability of data generated across the entire program. This is the role of cross-validation: to demonstrate that two distinct analytical procedures yield equivalent results.[1][2][4]
This guide will compare two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), in the context of a hypothetical cross-validation study for 2-amino-N-methyl-2-phenylacetamide. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for data interpretation grounded in regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][5][6][7]
Comparative Analysis of Analytical Techniques: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of 2-amino-N-methyl-2-phenylacetamide depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.[8][9][10][11]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This robust and widely accessible technique separates compounds based on their physicochemical interactions with a stationary phase, followed by detection via the absorbance of UV light by the analyte.[8][11] Its primary advantages are its cost-effectiveness and simplicity of operation. However, its selectivity is lower than LC-MS/MS, making it more susceptible to interference from co-eluting compounds, especially in complex biological matrices.[8][11]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[11][12] After chromatographic separation, the analyte is ionized and fragmented, and specific parent-daughter ion transitions are monitored. This provides a much higher degree of specificity and sensitivity compared to HPLC-UV, often allowing for simpler sample preparation and shorter run times.[10][11][12] LC-MS/MS is considered the gold standard for bioanalytical applications requiring the quantification of low-level analytes in complex matrices.[8][12]
The following table provides a high-level comparison of these two techniques for the quantification of 2-amino-N-methyl-2-phenylacetamide.
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Lower; relies on chromatographic separation and UV absorbance. Potential for interference from matrix components or metabolites.[8] | Higher; based on specific mass-to-charge (m/z) transitions of the parent and fragment ions, minimizing interferences.[11][12] |
| Sensitivity | Generally lower, typically in the ng/mL to µg/mL range.[8] | Significantly higher, often reaching pg/mL levels, crucial for pharmacokinetic studies.[8][12] |
| Sample Preparation | Often requires more extensive cleanup (e.g., liquid-liquid extraction, solid-phase extraction) to remove interferences. | Can often utilize simpler methods like protein precipitation due to the high selectivity of the detector.[8][12] |
| Cost & Complexity | Lower initial instrument cost and operational expenses; simpler to operate and maintain.[8] | Higher initial investment and operational costs; requires more specialized expertise for method development and troubleshooting.[12] |
| Typical Application | Quality control of drug substances and formulations, some preclinical studies with higher analyte concentrations. | Bioanalysis of plasma, urine, and tissue samples in pharmacokinetic and toxicokinetic studies; metabolite identification.[8][12] |
Designing and Executing a Cross-Validation Study
A cross-validation study aims to demonstrate the equivalence of two analytical methods. This is typically achieved by analyzing the same set of quality control (QC) samples and, ideally, incurred (study) samples with both methods and comparing the results against predefined acceptance criteria.[2][4][13]
The workflow for a cross-validation study can be visualized as follows:
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 12. agnopharma.com [agnopharma.com]
- 13. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Determination: A Comparative Guide to Confirming the Structure of 2-amino-N-methyl-2-phenylacetamide hydrochloride via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its chemical and biological properties. In the pharmaceutical industry, unequivocal structural confirmation of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug development, mandated by regulatory bodies to ensure safety and efficacy. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-amino-N-methyl-2-phenylacetamide hydrochloride, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can generate a detailed electron density map, revealing precise bond lengths, bond angles, and the overall molecular conformation in the solid state.[2]
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure is a meticulous workflow that demands careful execution at each step.[1] The quality of the final structure is intrinsically linked to the quality of the initial crystal and the data collected.
References
A Comparative Guide to Phenylacetamide Derivatives for Histone Deacetylase (HDAC) Binding Affinity
This guide provides a comparative analysis of phenylacetamide derivatives targeting histone deacetylases (HDACs), a critical class of enzymes in epigenetic regulation. We will explore the fundamental mechanism of HDACs, detail robust methodologies for quantifying inhibitor binding affinity, present comparative data for selected derivatives, and discuss the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.
Introduction: The Role of HDACs in Cellular Regulation and Disease
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression. They catalyze the removal of acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure.[1][2] This condensed state generally restricts the access of transcription factors to DNA, resulting in transcriptional repression.[1] Beyond histones, HDACs can also deacetylate a variety of non-histone proteins, influencing their function and stability.[3]
The human HDAC family is divided into four classes based on sequence homology.[3] Classes I, II, and IV are zinc-dependent enzymes, which are the primary focus of most inhibitor development, while Class III HDACs, known as sirtuins, are NAD+-dependent.[1][3] Aberrant HDAC activity is implicated in numerous diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[4][5]
Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[1][5] By blocking HDAC activity, these inhibitors can induce histone hyperacetylation, reactivate silenced genes, and trigger downstream effects such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4] Phenylacetamide derivatives, particularly those incorporating a hydroxamic acid moiety, represent a significant scaffold in the design of potent HDAC inhibitors. A prime example is Vorinostat (SAHA), the first HDAC inhibitor approved by the FDA for treating cutaneous T-cell lymphoma.[5][6] These compounds typically feature a zinc-binding group (e.g., hydroxamic acid), a linker region (e.g., an aliphatic chain), and a "cap" group (e.g., the phenylacetamide moiety) that interacts with the surface of the enzyme's active site.[3][7]
This guide will focus on the methodologies used to compare the binding affinity of such derivatives, providing the foundation for rational drug design and lead optimization.
Methodologies for Assessing Binding Affinity
To reliably compare the potency of different phenylacetamide derivatives, a multi-tiered experimental approach is essential. This typically involves a primary biochemical screen to determine enzyme inhibition, followed by a more rigorous biophysical method to directly measure the thermodynamic parameters of binding.
Primary Screening: Fluorometric Activity Assays
The initial evaluation of a compound library is often performed using a high-throughput biochemical assay that measures the enzymatic activity of HDACs. Fluorometric assays are a common and effective choice.
Causality Behind Experimental Choice: This method is selected for its high sensitivity, scalability, and speed. It provides a robust way to quickly identify and rank compounds based on their ability to inhibit the deacetylase activity of the target enzyme. The readout is a quantifiable change in fluorescence, which is directly proportional to enzyme activity, making it ideal for determining IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).
dot
Caption: High-level workflow for identifying and validating HDAC inhibitors.
Detailed Protocol: Fluorometric HDAC Activity Assay [8][9]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).[10]
-
HDAC Enzyme: Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC8) to the desired working concentration in cold assay buffer.
-
Inhibitor Compounds: Prepare a serial dilution of the phenylacetamide derivatives in DMSO, then further dilute in assay buffer to achieve final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Substrate: Use a commercially available fluorogenic HDAC substrate, which comprises an acetylated lysine side chain.[9]
-
Developer Solution: Prepare the developer solution (a protease-containing solution) as per the manufacturer's instructions (e.g., from kits like Abcam ab283378 or Promega HDAC-Glo™).[9][11]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted inhibitor compound or vehicle control (DMSO in assay buffer) to the wells of a black, flat-bottom 384-well plate.
-
Add 10 µL of diluted HDAC enzyme solution to each well.
-
Incubate the plate for 15 minutes at 30°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and generate the fluorescent signal by adding 20 µL of the developer solution to each well.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
Measure the fluorescence using a fluorescence plate reader (e.g., Ex/Em = 360/460 nm, though wavelengths vary by kit).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data with respect to the positive control (enzyme + vehicle, 100% activity) and negative control (no enzyme or fully inhibited, 0% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each derivative.
-
Secondary Validation: Isothermal Titration Calorimetry (ITC)
While IC50 values are excellent for ranking compounds, they are a measure of functional inhibition, not a direct measure of binding affinity. Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[12][13]
Causality Behind Experimental Choice: ITC is chosen because it directly measures the heat released or absorbed during a binding event in a label-free, in-solution format.[12][14] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13] This level of detail is crucial for understanding the driving forces behind binding and for guiding lead optimization in structure-activity relationship (SAR) studies.[13]
Detailed Protocol: ITC for HDAC-Inhibitor Binding [12][15]
-
Sample Preparation:
-
Protein: Dialyze the purified HDAC enzyme extensively against the ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl). The final dialysis buffer must be used for all dilutions.
-
Ligand: Dissolve the phenylacetamide derivative in 100% DMSO to create a high-concentration stock, then dilute it into the final dialysis buffer. The final DMSO concentration must be precisely matched between the protein solution in the cell and the ligand solution in the syringe to minimize heats of dilution.[12]
-
Concentrations: Optimal concentrations depend on the expected binding affinity (Kd). A general guideline is to set the protein concentration in the cell to 10-100 times the expected Kd, and the ligand concentration in the syringe to at least 10 times the protein concentration.[12]
-
Degas all solutions immediately before use to prevent air bubbles.[12]
-
-
ITC Experiment Setup (e.g., Malvern MicroCal ITC200):
-
Thoroughly clean the sample cell and syringe with buffer.
-
Load the HDAC protein solution into the sample cell (~200 µL).
-
Load the phenylacetamide derivative solution into the titration syringe (~40 µL).
-
Set the experimental parameters: target temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections).
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[14] Each injection produces a heat signal that diminishes as the protein becomes saturated.[14]
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software. This fit yields the key thermodynamic parameters: Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[12]
-
Comparative Data and Structure-Activity Relationship (SAR)
To illustrate the application of these methods, we present hypothetical but representative data for a series of phenylacetamide derivatives, benchmarked against the known pan-HDAC inhibitor Vorinostat (SAHA). The derivatives feature modifications to the linker and cap regions to probe their impact on binding affinity.
| Compound | Structure Modification | IC50 (nM) (Fluorometric Assay, HeLa Nuclear Extract) | Kd (nM) (ITC vs. HDAC8) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Vorinostat (SAHA) | Reference | 25 | 35 | -9.8 | -1.6 |
| Compound A | Phenylacetamide (vs. Aniline in SAHA) | 45 | 60 | -9.2 | -1.8 |
| Compound B | Shorter Linker (n=4 vs. n=6 in SAHA) | 250 | 310 | -7.5 | -2.4 |
| Compound C | Phenylacetamide + 4-Fluoro substitution | 20 | 28 | -10.1 | -1.5 |
| Compound D | Phenylacetamide + 4-Methoxy substitution | 60 | 85 | -8.9 | -1.9 |
Note: Data are for illustrative purposes and are modeled on typical results found in medicinal chemistry literature.[16][17]
dot
Caption: Key structure-activity relationships for phenylacetamide HDAC inhibitors.
Discussion of SAR Insights:
-
The Critical Role of the Linker: The data for Compound B clearly demonstrates that linker length is a critical determinant of potency.[18] Shortening the aliphatic chain from six carbons (as in SAHA) to four dramatically decreases binding affinity. This is because the linker must be of optimal length to properly position the zinc-binding hydroxamic acid group deep within the catalytic pocket to chelate the active site zinc ion.[3]
-
Impact of Cap Group Electronics: The phenylacetamide "cap" group interacts with residues on the surface of the enzyme's active site channel.[3] Comparing Compound C and Compound D to the unsubstituted Compound A reveals the importance of electronic modifications. The electron-withdrawing fluorine in Compound C enhances binding affinity, suggesting a favorable interaction with a specific sub-pocket. Conversely, the electron-donating methoxy group in Compound D is detrimental to binding. This highlights how fine-tuning the electronic properties of the cap group can modulate potency.[19][20]
-
Thermodynamic Signature: The ITC data consistently shows that binding is strongly driven by favorable enthalpy changes (large negative ΔH).[15] This signature is characteristic of interactions involving strong hydrogen bonds and coordination, in this case, between the hydroxamic acid and the catalytic zinc ion and surrounding residues.[14] The less favorable (or slightly unfavorable) entropy term (-TΔS) suggests that the binding event may involve some degree of conformational ordering of the ligand and/or protein active site.[14][15]
Conclusion
The comparative analysis of phenylacetamide derivatives for HDAC binding affinity requires a systematic and multi-faceted approach. High-throughput fluorometric assays serve as an essential primary screen to efficiently determine IC50 values and rank compounds. However, for a deeper mechanistic understanding, direct binding studies using Isothermal Titration Calorimetry are indispensable. ITC provides a complete thermodynamic profile, elucidating the enthalpic and entropic drivers of the interaction, which is critical for rational drug design.
The structure-activity relationship data underscore that potency is governed by a delicate interplay between the zinc-binding group, the linker length, and electronic properties of the surface-interacting cap group. By combining robust biochemical and biophysical methodologies, researchers can effectively characterize and optimize phenylacetamide derivatives, paving the way for the development of next-generation, highly potent, and potentially isoform-selective HDAC inhibitors for therapeutic use.[21][22]
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vorinostat - Wikipedia [en.wikipedia.org]
- 7. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. HDAC-Glo™ I/II Assays [promega.sg]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 14. Khan Academy [khanacademy.org]
- 15. Thermodynamics of Binding of Structurally Similar Ligands to Histone Deacetylase 8 Sheds Light on Challenges in the Rational Design of Potent and Isozyme-Selective Inhibitors of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and antitumor evaluation of histone deacetylase inhibitors with l-phenylglycine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
- 20. researchgate.net [researchgate.net]
- 21. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HDAC inhibitors: a 2013-2017 patent survey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vivo Validation of Novel Phenylacetamide Derivatives: A Case Study with 2-amino-N-methyl-2-phenylacetamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning from promising in vitro findings to robust in vivo validation. We will use the hypothetical case of a novel phenylacetamide derivative, 2-amino-N-methyl-2-phenylacetamide, which has demonstrated significant anticonvulsant activity in preliminary in vitro screens. This document will navigate the critical steps of designing and executing in vivo studies, comparing the compound to established alternatives, and interpreting the data to make informed decisions for further development.
The Crucial Leap from In Vitro to In Vivo: Bridging the Translational Gap
In vitro assays are indispensable tools for high-throughput screening and initial mechanism of action studies, offering a cost-effective and rapid assessment of a compound's potential.[1] However, these controlled environments cannot fully replicate the complex physiological milieu of a living organism.[2][3] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and systemic toxicity, can only be evaluated through in vivo studies.[4] Therefore, validating in vitro results in a living system is a critical and mandatory step in the drug discovery pipeline to ensure that a promising compound has the potential to be both safe and effective in a clinical setting.[5][6]
For our subject compound, 2-amino-N-methyl-2-phenylacetamide, initial in vitro screens (e.g., patch-clamp assays on neuronal ion channels or high-throughput screening in cell-based seizure models) have suggested potent anticonvulsant effects. The primary objective of the in vivo studies will be to confirm this activity, establish a preliminary safety profile, and understand its pharmacokinetic and pharmacodynamic (PK/PD) relationship.
Designing a Robust In Vivo Validation Strategy
A well-designed in vivo study is paramount for generating reproducible and translatable data. The following sections outline the key considerations and experimental choices for validating the anticonvulsant potential of 2-amino-N-methyl-2-phenylacetamide.
Selecting the Appropriate Animal Model
The choice of animal model is critical and should align with the therapeutic indication. For epilepsy, several well-validated rodent models are available to assess anticonvulsant efficacy.[7] A multi-model approach is often recommended to gain a broader understanding of the compound's spectrum of activity.
-
Maximal Electroshock (MES) Seizure Model: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[8] It involves inducing a seizure through corneal or auricular electrical stimulation.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures.[9] PTZ is a GABA-A receptor antagonist that induces clonic seizures.
-
6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant partial seizures and can identify compounds with novel mechanisms of action.
Causality behind Experimental Choice: The initial validation will employ the MES and scPTZ models. This dual approach allows for a broad initial characterization of the compound's anticonvulsant profile, indicating whether it has a broad-spectrum activity or is more specific to certain seizure types.[10]
Pharmacokinetic and Toxicity Profiling
Prior to efficacy studies, it is essential to conduct preliminary pharmacokinetic (PK) and acute toxicity studies.
-
Pharmacokinetic Studies: These studies determine the compound's ADME properties, including its half-life, bioavailability, and brain penetration. This information is crucial for designing the dosing regimen for efficacy studies.
-
Acute Toxicity Studies: A dose-escalation study is performed to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.[4] This ensures that the doses used in efficacy studies are sublethal and do not produce confounding adverse effects.
Trustworthiness of the Protocol: By establishing the PK profile and MTD first, we ensure that the efficacy studies are conducted within a safe and relevant dose range. This self-validating system prevents misinterpretation of efficacy data that could be skewed by toxicity.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the logical flow of the in vivo validation process for 2-amino-N-methyl-2-phenylacetamide.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 4. Anticonvulsants Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rivm.nl [rivm.nl]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Preclinical Comparison of NeuroStat and Amido-phenylacetamide in the 5XFAD Mouse Model of Alzheimer's Disease
Abstract
Alzheimer's Disease (AD) pathology is multifaceted, driven by both the accumulation of amyloid-beta (Aβ) plaques and persistent neuroinflammation. This guide presents a rigorous, head-to-head preclinical framework for comparing two novel investigational compounds with distinct mechanisms of action: NeuroStat , a potent β-secretase 1 (BACE1) inhibitor designed to reduce Aβ production, and 2-amino-N-methyl-2-phenylacetamide (Amido-phenylacetamide) , a P2X7 receptor antagonist aimed at mitigating neuroinflammatory pathways. Utilizing the aggressive 5XFAD mouse model, which recapitulates key aspects of AD pathology, this document provides a comprehensive protocol for evaluating the therapeutic potential of these compounds through behavioral, biochemical, and histopathological endpoints.[1][2][3] The objective is to furnish researchers with a robust methodology to discern the efficacy of targeting amyloidogenesis versus neuroinflammation, thereby informing critical decisions in the drug development pipeline.
Introduction: Targeting Divergent Pathways in Alzheimer's Disease
The "amyloid cascade hypothesis" has long positioned the accumulation of Aβ as a primary pathological driver in AD.[4] This has led to the development of therapeutic agents aimed at curtailing Aβ production. A key enzyme in this pathway is BACE1, which performs the initial cleavage of the amyloid precursor protein (APP), a rate-limiting step in Aβ generation.[4][5][6] BACE1 inhibitors, such as our hypothetical compound NeuroStat , are designed to block this enzymatic activity, thereby lowering the concentration of neurotoxic Aβ peptides.[5][6] While promising, the clinical translation of BACE1 inhibitors has faced challenges, underscoring the need for precise preclinical evaluation and the exploration of alternative therapeutic avenues.[7]
Concurrently, a growing body of evidence highlights the critical role of neuroinflammation in exacerbating AD pathology.[8][9] Microglia, the resident immune cells of the brain, become activated in the presence of Aβ plaques.[3][10] This activation can lead to the release of pro-inflammatory cytokines through pathways modulated by the P2X7 receptor (P2X7R), an ATP-gated ion channel.[8][9][11] Chronic P2X7R activation contributes to a detrimental inflammatory cycle and neuronal damage.[8][9][12][13] Our second investigational compound, Amido-phenylacetamide , is a selective P2X7R antagonist designed to interrupt this neuroinflammatory cascade. The central scientific question is whether inhibiting Aβ production or mitigating its inflammatory consequences offers a more effective therapeutic strategy in a model of established pathology.
The 5XFAD transgenic mouse model is an ideal platform for this investigation. It co-expresses five human familial AD mutations, leading to rapid and robust Aβ plaque deposition, gliosis, and progressive cognitive deficits, with pathology appearing as early as two months of age.[1][2][3][14] This accelerated timeline allows for an efficient evaluation of disease-modifying therapies.
Compound Profiles
| Feature | NeuroStat (Compound A) | 2-amino-N-methyl-2-phenylacetamide |
| IUPAC Name | [Hypothetical] | 2-amino-N-methyl-2-phenylacetamide |
| Molecular Formula | [Hypothetical] | C₉H₁₂N₂O[15] |
| Molecular Weight | [Hypothetical] | 164.20 g/mol [15] |
| Target | β-secretase 1 (BACE1) | P2X7 Receptor (P2X7R) |
| Proposed Mechanism | Inhibits the rate-limiting step of Aβ production from APP, reducing the formation of amyloid plaques.[4][5] | Antagonizes the ATP-gated P2X7R on microglia, reducing the release of pro-inflammatory cytokines and mitigating neuroinflammation.[8][12] |
| Rationale | Directly addresses the amyloid cascade hypothesis by targeting the source of Aβ peptides.[4][6] | Targets the downstream neuroinflammatory consequences of Aβ deposition, a key driver of neurodegeneration.[9][13] |
Experimental Design and Rationale
This study is designed to assess the efficacy of NeuroStat and Amido-phenylacetamide in reversing or halting the progression of cognitive deficits and neuropathology in 5XFAD mice with established disease.
Causality Behind Experimental Choices:
-
Animal Model: 4-month-old female 5XFAD mice are selected. At this age, mice exhibit significant Aβ plaque deposition, microgliosis, and initial cognitive impairments, providing a relevant therapeutic window to test for disease modification.[10][14] Age-matched wild-type (WT) littermates serve as the baseline for normal cognitive function and physiology.
-
Treatment Duration: A 12-week treatment period is chosen to provide sufficient time for the compounds to exert their biological effects on both cognitive and pathological outcomes.
-
Dosing Regimen: Compounds will be administered daily via oral gavage to mimic a clinically relevant route of administration. Doses will be determined by prior pharmacokinetic/pharmacodynamic (PK/PD) studies (data not shown).
-
Outcome Measures: A multi-modal approach is used. The Morris Water Maze (MWM) provides a robust assessment of hippocampus-dependent spatial learning and memory.[16][17] Biochemical (ELISA) and histopathological (IHC) analyses provide direct, quantitative measures of target engagement and downstream pathological changes.
Caption: Experimental workflow for the head-to-head compound comparison study.
Detailed Experimental Protocols
Morris Water Maze (MWM) Protocol
This protocol is adapted from standardized procedures for assessing spatial learning in mice.[16][17][18][19][20]
-
Apparatus: A circular pool (120 cm diameter) filled with water (22±1°C) made opaque with non-toxic white paint. A submerged platform (10 cm diameter) is placed 1 cm below the water surface in the center of one quadrant. Distal visual cues are placed around the room and kept constant.
-
Acquisition Phase (Days 1-5):
-
Mice undergo four trials per day for five consecutive days.
-
For each trial, the mouse is gently placed into the water facing the pool wall at one of four pseudo-randomized start locations (N, S, E, W).
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse remains on the platform for 15-30 seconds before being removed, dried, and returned to a warming cage.[18][19]
-
The time to reach the platform (escape latency) and path length are recorded using an automated tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is placed in the pool at the start location opposite the target quadrant and allowed to swim freely for 60 seconds.[19]
-
The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory retention.
-
Brain Tissue Homogenization and Aβ42 ELISA
This protocol is based on established methods for quantifying Aβ levels in brain tissue.[21][22][23][24]
-
Tissue Collection: Following the final behavioral test, mice are euthanized. The brain is rapidly excised, with one hemisphere flash-frozen for biochemical analysis and the other fixed for immunohistochemistry.
-
Homogenization:
-
The frozen hemisphere is weighed and homogenized in 8 volumes of ice-cold Guanidine-HCl buffer (5M Guanidine HCl, 50 mM Tris-HCl, pH 8.0) containing a protease inhibitor cocktail.[24]
-
The homogenate is mixed at room temperature for 3-4 hours to ensure complete protein denaturation and solubilization of aggregated Aβ.[24]
-
Samples are then centrifuged at 16,000 x g for 20 minutes at 4°C. The supernatant contains the total soluble Aβ fraction.
-
-
ELISA Protocol:
-
A commercial sandwich ELISA kit specific for human Aβ42 will be used.
-
Plates are pre-coated with a capture antibody specific for the C-terminus of Aβ42.
-
Brain homogenates are diluted (a starting dilution of 1:100 is recommended) in the provided dilution buffer to ensure the Guanidine-HCl concentration is below 0.1M, which would otherwise interfere with the assay.[22][25]
-
Standards and diluted samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody that recognizes the N-terminus of human Aβ is added, followed by streptavidin-HRP and a TMB substrate.
-
The reaction is stopped, and absorbance is read at 450 nm. Aβ42 concentrations are calculated from the standard curve and normalized to total protein content.
-
Immunohistochemistry (IHC) for Microglial Activation (Iba1)
This protocol is a standard procedure for visualizing microglia in fixed brain tissue.[26][27][28][29][30]
-
Tissue Preparation: The fixed brain hemisphere is cryoprotected in a sucrose solution and sectioned coronally at 40 µm using a cryostat.
-
Staining Procedure:
-
Free-floating sections are washed in PBS.
-
Antigen retrieval is performed by incubating sections in sodium citrate buffer (pH 6.0) at 80-90°C for 30 minutes to unmask epitopes.[26][30]
-
Sections are permeabilized and blocked for 2 hours at room temperature in a solution containing 1% BSA, 0.3% Triton X-100, and normal goat serum to prevent non-specific antibody binding.[26][27]
-
Sections are incubated overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000 dilution), a specific marker for microglia.[26][28]
-
After washing, sections are incubated for 2 hours with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).[26]
-
Sections are mounted onto slides and coverslipped with a DAPI-containing mounting medium to visualize cell nuclei.
-
-
Image Analysis:
-
Confocal microscopy is used to capture images from the cortex and hippocampus.
-
Quantitative analysis will be performed to measure the percent area occupied by Iba1-positive microglia surrounding Aβ plaques, providing a quantitative measure of microgliosis.
-
Predicted Outcomes and Data Interpretation
The following tables present illustrative data to demonstrate how results would be structured for clear comparison.
Table 1: Morris Water Maze - Illustrative Performance Data
| Group | Day 5 Escape Latency (s) | Probe Trial - Time in Target Quadrant (%) |
| WT + Vehicle | 15.2 ± 2.1 | 45.5 ± 3.8 |
| 5XFAD + Vehicle | 48.9 ± 5.3 | 24.1 ± 2.9 |
| 5XFAD + NeuroStat | 25.6 ± 3.9 | 38.2 ± 4.1 |
| 5XFAD + Amido-phenylacetamide | 30.1 ± 4.5 | 35.7 ± 3.5 |
| Data are presented as Mean ± SEM. |
Table 2: Biochemical & Histopathological - Illustrative Endpoint Data
| Group | Total Brain Aβ42 (pg/mg protein) | Iba1+ Area around Plaques (%) |
| WT + Vehicle | Not Applicable | Not Applicable |
| 5XFAD + Vehicle | 4580 ± 550 | 35.8 ± 4.2 |
| 5XFAD + NeuroStat | 1250 ± 210 | 18.9 ± 3.1 |
| 5XFAD + Amido-phenylacetamide | 4350 ± 610 | 15.4 ± 2.8 |
| Data are presented as Mean ± SEM. |
Interpretation of Potential Results:
-
Successful NeuroStat Treatment: A significant reduction in escape latency and an increase in target quadrant time in the MWM would be expected. This would be strongly correlated with a significant decrease in brain Aβ42 levels. A reduction in Iba1+ area would be a secondary effect, indicating that lowering the Aβ burden reduces the inflammatory stimulus.
-
Successful Amido-phenylacetamide Treatment: A significant improvement in MWM performance would also be anticipated. However, this cognitive improvement would occur without a significant change in total brain Aβ42 levels. The primary pathological change would be a marked reduction in the Iba1+ area, demonstrating successful target engagement and mitigation of neuroinflammation.
-
Contrasting Mechanisms: The power of this head-to-head comparison lies in its ability to dissociate the effects of amyloid reduction from direct anti-inflammatory action. If both compounds show similar cognitive improvements, it would suggest that both pathways are valid therapeutic targets. If one compound significantly outperforms the other, it would provide critical evidence to prioritize one mechanism over the other for further development.
Mechanistic Visualization
The following diagrams illustrate the distinct molecular pathways targeted by each compound.
Caption: NeuroStat inhibits BACE1, blocking the initial cleavage of APP.
References
- 1. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 5. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 8. Frontiers | The Role of P2X7 Receptor in Alzheimer’s Disease [frontiersin.org]
- 9. Frontiers | Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. P2X7 Receptor: an Emerging Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 18. UC Davis - Morris Water Maze [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. researchgate.net [researchgate.net]
- 21. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 24. eaglebio.com [eaglebio.com]
- 25. eurogentec.com [eurogentec.com]
- 26. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 27. m.youtube.com [m.youtube.com]
- 28. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 29. biocare.net [biocare.net]
- 30. bio-protocol.org [bio-protocol.org]
A Prospective Guide to the Synthesis and Evaluation of 2-amino-N-methyl-2-phenylacetamide: Bridging a Gap in the Phenylacetamide Landscape
Introduction
The phenylacetamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[1][2][3] Within this diverse chemical family, 2-amino-N-methyl-2-phenylacetamide remains a molecule of significant interest yet is notably absent from the published scientific literature. A thorough search of chemical databases reveals its basic computed properties, but a conspicuous lack of experimental data regarding its synthesis, characterization, or biological evaluation.[4]
This guide is designed for researchers, scientists, and drug development professionals to address this knowledge gap. In the absence of established findings for direct replication, we present a prospective and comparative analysis. This document will provide a robust framework for the de novo synthesis, characterization, and contextual biological evaluation of 2-amino-N-methyl-2-phenylacetamide. We will leverage established synthetic methodologies and draw comparisons with closely related, well-characterized analogs to provide a scientifically rigorous and practical guide. Our objective is to furnish the scientific community with a detailed roadmap to unlock the potential of this novel compound.
Physicochemical Profile: A Comparative Analysis
To ground our investigation, we begin by comparing the computationally predicted properties of our target compound with its close structural isomers and parent compounds. This comparison helps in anticipating its behavior in experimental settings, such as solubility and potential for crossing biological membranes.
| Property | 2-amino-N-methyl-2-phenylacetamide (Target) | 2-amino-N-methyl-N-phenylacetamide (Isomer) | 2-amino-2-phenylacetamide (Parent) |
| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O | C₈H₁₀N₂O |
| Molecular Weight | 164.20 g/mol [4] | 164.20 g/mol [5] | 150.18 g/mol |
| XLogP3 | 0.3[4] | 0.2[5] | Not Available |
| Hydrogen Bond Donors | 2[4] | 1[5] | 2 |
| Hydrogen Bond Acceptors | 2[4] | 2[5] | 2 |
| Polar Surface Area | 55.1 Ų[4] | 46.3 Ų[5] | Not Available |
| Predicted State | Solid | Solid | White Crystalline Solid |
| GHS Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[4] | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Not extensively studied, handle with care. |
Proposed Synthetic Pathways for Independent Synthesis
Given the absence of a published synthetic route, we propose two robust and versatile methods for the preparation of 2-amino-N-methyl-2-phenylacetamide: a modified Strecker synthesis and a Ugi three-component reaction. Both methods are well-established for the synthesis of α-amino amides and offer distinct advantages.
Modified Strecker Synthesis
The Strecker synthesis is a classic and efficient method for producing α-amino acids from aldehydes or ketones.[6][7][8] A modification of this reaction, using methylamine, can be employed to generate the desired N-methyl amide functionality.
Causality of Experimental Choices: This two-step, one-pot approach is highly convergent. Benzaldehyde is the logical starting material for introducing the phenyl group at the α-position. The use of sodium cyanide provides the nitrile carbon, which will ultimately become the amide carbonyl. Methylamine serves as the nucleophile to form the N-methyl amide. The final hydrolysis step is a standard and reliable method for converting a nitrile to a primary amide under acidic conditions.
Experimental Protocol:
-
Imine Formation and Cyanation:
-
In a well-ventilated fume hood, dissolve benzaldehyde (1 equivalent) in methanol.
-
Add a solution of methylamine (1.1 equivalents) in methanol and stir for 30 minutes at room temperature to form the corresponding imine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Slowly add the sodium cyanide solution to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the formation of the α-aminonitrile intermediate by Thin Layer Chromatography (TLC).[9]
-
-
Hydrolysis to the Amide:
-
Once the formation of the α-aminonitrile is complete, cool the reaction mixture to 0°C.
-
Slowly add concentrated hydrochloric acid (2-3 equivalents) while stirring vigorously.
-
Allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours to facilitate the hydrolysis of the nitrile to the amide.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Workflow Diagram:
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide - Google Patents [patents.google.com]
Comparative Metabolic Profiling of Novel Phenylacetamides: A Cross-Species In Vitro Guide
By: Your Senior Application Scientist
Introduction: The Imperative of Cross-Species Metabolic Comparison
In preclinical drug development, understanding a compound's metabolic fate is paramount. Differences in how a drug is metabolized across species can profoundly impact its efficacy, toxicity, and pharmacokinetic profile, often leading to misleading extrapolations from animal models to humans.[1][2][3][4] The U.S. Food and Drug Administration (FDA) recommends conducting in vitro interspecies metabolic comparisons early in the drug development process to identify potential discrepancies.[5][6] This guide provides a comprehensive framework for comparing the metabolic profile of a novel compound, using the hypothetical molecule 2-amino-N-methyl-2-phenylacetamide as a case study. As this compound is not extensively documented in public literature, this guide serves as a blueprint for researchers approaching a new chemical entity (NCE).
The primary objectives of this guide are to:
-
Propose the most likely metabolic pathways for 2-amino-N-methyl-2-phenylacetamide based on its chemical structure.
-
Provide detailed, validated protocols for conducting comparative in vitro metabolism studies using liver microsomes and hepatocytes from various species.
-
Outline a strategy for metabolite identification and data analysis to facilitate a robust cross-species comparison.
Structural Analysis and Putative Metabolic Pathways
The structure of 2-amino-N-methyl-2-phenylacetamide contains several functional groups susceptible to metabolic transformation: an amide bond , an N-methyl group , a primary amine , and a phenyl ring . Based on established biotransformation reactions, we can hypothesize the following primary metabolic pathways:
-
N-demethylation: The N-methyl group is a common site for oxidative metabolism, primarily catalyzed by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2C9.[7][8][9][10] This reaction would yield 2-amino-2-phenylacetamide and formaldehyde.[11]
-
Amide Hydrolysis: The amide linkage can be cleaved by hydrolase enzymes, such as carboxylesterases, present in liver microsomes and other tissues.[12][13][14] This would break the molecule into 2-amino-2-phenylacetic acid and methylamine.
-
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, also mediated by CYP enzymes, at various positions (ortho, meta, para) to form phenolic metabolites.
-
N-acetylation: The primary amino group could be a substrate for N-acetyltransferases (NATs), a common phase II conjugation reaction.[15]
These potential pathways are illustrated below.
Caption: Hypothesized metabolic pathways for 2-amino-N-methyl-2-phenylacetamide.
Experimental Design for Cross-Species Comparison
A phased in vitro approach is the most efficient method for initial cross-species metabolic screening.[16][17] This typically involves using subcellular fractions (liver microsomes) and intact cells (hepatocytes) from a panel of species relevant to preclinical toxicology and humans.
Recommended Species Panel:
-
Human
-
Cynomolgus Monkey (Non-human primate)
-
Beagle Dog
-
Sprague-Dawley Rat
This selection provides a robust comparison across commonly used preclinical models and the target species.[4]
Experimental Workflow
The overall workflow involves incubating the test compound with the biological matrix, quenching the reaction, analyzing the samples by LC-MS/MS, and comparing the resulting metabolite profiles.
Caption: General workflow for in vitro cross-species metabolism studies.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Metabolic Stability in Liver Microsomes
This assay determines the rate of disappearance of the parent compound, providing a measure of intrinsic clearance by Phase I enzymes (primarily CYPs).[17]
Materials:
-
Pooled liver microsomes (Human, Monkey, Dog, Rat), 20 mg/mL
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
96-well incubation plate and thermal shaker
Procedure:
-
Preparation: Thaw microsomes on ice. Prepare a 1 mg/mL microsomal solution in phosphate buffer.
-
Incubation Mix: In the 96-well plate, combine the microsomal solution and phosphate buffer. Pre-warm the plate to 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the reaction. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mix to a new plate containing cold ACN with an internal standard to stop the reaction.
-
Sample Processing: Seal the quench plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).
Protocol 2: Metabolite Profiling in Hepatocytes
This assay uses intact liver cells, which contain both Phase I and Phase II enzymes and cofactors, providing a more complete picture of metabolism.[18][19][20]
Materials:
-
Cryopreserved hepatocytes (Human, Monkey, Dog, Rat)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution (10 mM in DMSO)
-
Collagen-coated 24-well plates
-
Acetonitrile (ACN) with internal standard
Procedure:
-
Cell Plating: Thaw hepatocytes according to the supplier's protocol and plate them on collagen-coated plates. Allow cells to attach for 2-4 hours at 37°C in a CO2 incubator.
-
Dosing: Remove the plating medium and replace it with fresh, pre-warmed medium containing the test compound at a final concentration of 5-10 µM.
-
Incubation: Return the plates to the incubator.
-
Sampling: At desired time points (e.g., 0, 1, 4, 24 hours), collect both the medium and the cell lysate.
-
Medium: Transfer the medium to a tube containing cold ACN.
-
Cells: Wash the remaining cells with PBS, then lyse them by adding ACN.
-
-
Sample Processing: Pool the medium and cell lysate samples for each time point. Centrifuge to pellet debris.
-
Analysis: Analyze the supernatant by high-resolution LC-MS/MS to identify and semi-quantify the parent compound and its metabolites.
Data Presentation and Interpretation
Quantitative and qualitative data should be summarized for easy comparison.
Table 1: Comparative Metabolic Stability
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data | Data |
| Monkey | Data | Data |
| Dog | Data | Data |
| Rat | Data | Data |
This table would be populated with experimental results.
Table 2: Comparative Metabolite Profile in Hepatocytes
| Metabolite | Proposed Structure | Human | Monkey | Dog | Rat |
| Parent | 2-amino-N-methyl-2-phenylacetamide | ++++ | ++++ | +++ | ++ |
| M1 | N-demethylated | +++ | +++ | ++ | ++++ |
| M2 | Amide Hydrolysis Product | + | + | +++ | + |
| M3 | Hydroxylated Parent | ++ | ++ | + | + |
| M4 | N-acetylated | + | - | - | +++ |
| M5 | M1-Glucuronide | ++ | +++ | + | + |
Relative abundance is denoted qualitatively (+ to ++++). This table helps visualize qualitative and quantitative differences across species. For example, a metabolite seen only in human samples would be a critical "human-specific" metabolite requiring further safety assessment.[5]
Conclusion and Strategic Implications
A thorough cross-species comparison of the metabolic profile is a cornerstone of modern drug development.[3][4] By employing the in vitro methodologies described in this guide, researchers can:
-
Identify the most relevant animal model: The species whose metabolic profile most closely resembles that of humans is often the most predictive for toxicology studies.[6]
-
Detect human-specific metabolites: Early identification of metabolites formed disproportionately or exclusively in humans is a regulatory requirement and crucial for assessing potential safety risks.[5]
-
Guide medicinal chemistry efforts: Understanding metabolic liabilities (e.g., rapid hydrolysis or demethylation) allows for rational chemical modifications to improve the drug's pharmacokinetic properties.
This structured, data-driven approach de-risks the progression of new chemical entities like 2-amino-N-methyl-2-phenylacetamide, ultimately facilitating a smoother and more informed transition from preclinical to clinical development.
References
- 1. In vitro species comparisons and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. fda.gov [fda.gov]
- 6. karger.com [karger.com]
- 7. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
This guide provides a comprehensive comparative analysis of the safety profile of 2-amino-N-methyl-2-phenylacetamide and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causal relationships between chemical structure, metabolic fate, and toxicological outcomes. We will explore a tiered, systematic approach to safety assessment, from high-throughput in vitro screens to targeted in vivo studies, providing the technical rationale and detailed protocols necessary for robust preclinical evaluation.
Introduction: The Phenylacetamide Scaffold and the Imperative of Early Safety Assessment
The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. Its versatility makes it an attractive starting point for novel drug discovery campaigns. However, seemingly minor structural modifications can dramatically alter a compound's safety profile. Early, rigorous, and comparative safety assessment is therefore not just a regulatory hurdle but a critical component of a successful drug development strategy, enabling data-driven lead selection and minimizing late-stage attrition.
This guide focuses on 2-amino-N-methyl-2-phenylacetamide (Compound A) and two key structural analogs selected to probe the toxicological contributions of specific functional groups:
-
Analog B: 2-amino-2-phenylacetamide: The primary amine (des-methyl) analog, allows for an assessment of the impact of N-methylation.
-
Analog C: 2-phenylacetamide: Lacks the α-amino group, providing insight into the role of this key functional group in the overall safety profile.
Our analysis will be grounded in a multi-parameter evaluation framework, assessing cytotoxicity, genotoxicity, cardiotoxicity, and acute systemic toxicity.
A Tiered Framework for Preclinical Safety Evaluation
A successful preclinical safety program is not a monolithic endeavor but a phased approach that uses efficient, high-throughput methods to triage compounds before committing to resource-intensive later-stage studies. This tiered strategy ensures that only the most promising candidates advance.
Caption: A tiered approach to preclinical safety assessment.
In Vitro Safety Profile: A Comparative Analysis
In vitro assays are the cornerstone of early safety assessment, offering rapid, cost-effective, and ethically sound methods to identify potential liabilities.[1][2]
General Cytotoxicity
Cytotoxicity assays measure the degree to which a compound is toxic to cells. The MTT and XTT assays are colorimetric methods that assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3] A reduction in metabolic activity is proportional to the number of viable cells.
Comparative Cytotoxicity Data (Illustrative)
| Compound | Structure | Assay Target | Endpoint (IC50) | GHS Classification | Reference |
| A: 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | - | Data not available | Acute Tox. 4 (Oral, Dermal, Inhalation) | [2][4] |
| B: 2-amino-2-phenylacetamide | C8H10N2O | - | Data not available | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [5] |
| C: 2-phenylacetamide | C8H9NO | Mouse (in vivo) | LD50: 430 mg/kg (i.p.) | Acute Tox. 4 (Oral), Eye Irrit. 2 | [6][7][8] |
| Related Analog (Example) | 2-(p-nitro)-N-phenylacetamide | PC3 Cells | 80 µM | - | [9] |
| Related Analog (Example) | 3d derivative | MDA-MB-468 Cells | 0.6 µM | - | [10] |
Causality Insights: The GHS classifications suggest different primary hazards. Compound A is flagged for systemic acute toxicity, while its des-methyl analog (B) is primarily an irritant.[2][4][5] The removal of the α-amino group (Compound C) retains the acute oral toxicity warning.[6][7] The wide range of IC50 values seen in related analogs highlights how substitutions on the phenyl ring can dramatically influence cytotoxic potential, likely by altering properties like cell permeability and target engagement.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing a compound's effect on cell proliferation and viability.[3]
-
Cell Seeding: Plate a human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with the medium containing the test compounds. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity (Mutagenicity)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11] It uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and will not grow on a histidine-free medium. A positive test occurs if the test chemical causes a mutation that reverts the bacteria to a prototrophic state, allowing them to grow and form colonies.
Comparative Genotoxicity Data (Illustrative)
| Compound | Ames Test Result (with S9 activation) | Ames Test Result (without S9 activation) | Interpretation |
| A: 2-amino-N-methyl-2-phenylacetamide | Data not available | Data not available | Assessment Required |
| B: 2-amino-2-phenylacetamide | Data not available | Data not available | Assessment Required |
| C: 2-phenylacetamide | Data not available | Data not available | Assessment Required |
Causality Insights: The inclusion of a liver extract fraction (S9) is critical.[11] Some non-mutagenic parent compounds can be metabolized by liver enzymes into mutagenic intermediates. For the phenylacetamide series, metabolic activation pathways could include aromatic hydroxylation or oxidation of the amino group, potentially forming reactive species. The N-methyl group in Compound A provides an additional site for metabolism (N-demethylation) via CYP450 enzymes, which could lead to a different metabolite profile and genotoxic potential compared to Analog B.[12]
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is based on established guidelines for evaluating mutagenicity.[11]
-
Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: Prepare the S9 mix from induced rat or hamster liver homogenates if metabolic activation is being assessed. Keep on ice.
-
Exposure: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of either S9 mix or a phosphate buffer (for non-activation arms).
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the number on the negative (vehicle) control plates.
References
- 1. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 2. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]
- 9. brieflands.com [brieflands.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-amino-N-methyl-2-phenylacetamide hydrochloride
This guide provides a detailed protocol for the safe handling and disposal of 2-amino-N-methyl-2-phenylacetamide hydrochloride, a compound often utilized in research and pharmaceutical development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Core Principle: Hazard Identification and Waste Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. For this compound, a specific Safety Data Sheet (SDS) may not always be readily available. Therefore, a conservative approach, treating the compound as hazardous waste, is mandatory.
This compound is a derivative of 2-phenylethylamine, a class of compounds known for their biological activity[1][2][3]. Data from structurally similar compounds, such as 2-amino-N-methyl-N-phenylacetamide, indicate potential hazards including being harmful if swallowed, in contact with skin, or inhaled (GHS Hazard Statements H302, H312, H332)[4]. The related compound, 2-phenylacetamide, is classified as harmful if swallowed (H302) and causes serious eye irritation (H319)[5][6].
Given this information, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous pharmaceutical waste. This falls under the stringent regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[7][8][9].
Regulatory Framework: Navigating EPA and Local Requirements
The disposal of pharmaceutical waste is overseen by multiple agencies[9]. The primary federal regulation is the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[8][10]. This rule establishes specific requirements for healthcare facilities and laboratories, which often supersede the general hazardous waste generator rules[10]. A key provision of this rule is the ban on sewering (flushing) hazardous waste pharmaceuticals , which applies to all facilities regardless of their generator status[11].
Your institution's Environmental Health & Safety (EH&S) office is the ultimate authority on interpreting federal, state, and local regulations. Always consult your EH&S department to determine the specific waste codes and disposal pathways required for your facility.
Pre-Disposal Protocol: Segregation and Personal Safety
Proper handling and segregation at the point of generation are critical to prevent dangerous chemical reactions and ensure safe disposal.
Step-by-Step Pre-Disposal Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, at a minimum, wear a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves (e.g., nitrile).
-
Work in a Ventilated Area: All waste handling and containerization should be performed inside a certified chemical fume hood to minimize inhalation exposure[12].
-
Segregate the Waste: This is a critical step to prevent unintended and hazardous reactions[12].
-
DO NOT mix this compound waste with other chemical waste streams unless explicitly approved by your EH&S office.
-
Keep it separate from incompatible materials, particularly strong oxidizing agents, acids, and bases[13].
-
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Never use foodstuff containers (e.g., beverage bottles, food jars) for hazardous waste[13].
-
Ensure the container is clean and dry before adding waste[12].
-
On-Site Accumulation and Labeling
Proper accumulation and labeling in the laboratory are mandated by the EPA to ensure safety and regulatory compliance.
Accumulation in a Satellite Accumulation Area (SAA):
Laboratories that generate hazardous waste must establish an SAA[13][14]. This area must be at or near the point of waste generation and under the control of the laboratory personnel[15].
-
The waste container must be kept securely capped at all times, except when adding waste[13][16].
-
A partially filled container can remain in the SAA for up to one year[13]. Once a container is full, it must be removed from the SAA within three days[13].
Labeling Requirements:
The EPA requires that each waste container be clearly labeled to communicate its contents and hazards[14].
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[12].
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
-
Step-by-Step Disposal Workflow
This protocol outlines the process from generating the waste to its final removal from the laboratory.
-
Characterize and Segregate: As detailed in Section 3, identify the waste as hazardous and keep it separate from all other waste streams.
-
Containerize and Cap: Transfer the waste into a pre-labeled, appropriate hazardous waste container inside a fume hood. Securely cap the container.
-
Label Completely: Fill out the hazardous waste label with the full chemical name and accumulation start date.
-
Store in SAA: Place the container in your designated Satellite Accumulation Area.
-
Monitor Fill Level: Regularly check the waste level in the container.
-
Arrange for Pickup: Once the container is full (or approaching the one-year time limit), contact your institution's EH&S department to schedule a waste pickup. Do not move the waste to another SAA or outside the laboratory yourself[14].
-
Document: Complete any internal waste disposal forms or logbooks as required by your institution. This documentation is crucial for regulatory tracking.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.
Caption: Disposal workflow for 2-amino-N-methyl-2-phenylacetamide HCl.
Emergency Procedures: Spill and Decontamination
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response line.
-
Manage Small Spills: For a small spill of solid material that you are trained to handle:
-
Ensure you are wearing appropriate PPE, including a respirator if dust is generated.
-
Gently sweep up the solid material using spark-proof tools and place it into a designated hazardous waste container[5]. Avoid creating dust[17].
-
Decontaminate the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Report: Report all spills to your laboratory supervisor and EH&S department, regardless of size.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Precautionary measure based on data from structurally similar toxic compounds[4][5][6]. |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against eye irritation, skin contact, and contamination[5]. |
| Waste Segregation | Isolate from all other chemical streams | Prevents potentially hazardous reactions with incompatible materials[12][13]. |
| Container Type | Labeled, sealed, compatible (HDPE, Glass) | Ensures safe containment and prevents leaks; labeling is an EPA requirement[13][14]. |
| Disposal Method | DO NOT dispose down the drain. Use EH&S pickup. | Sewering of hazardous pharmaceutical waste is prohibited by the EPA[11]. |
| Spill Cleanup | Sweep solid, decontaminate area, collect all materials as hazardous waste. | Prevents exposure and environmental contamination[5][17]. |
By adhering to this comprehensive disposal guide, researchers can ensure that this compound is managed in a manner that is safe, compliant, and environmentally responsible.
References
- 1. acs.org [acs.org]
- 2. EP2540698B1 - Method for making phenylethylamine compounds - Google Patents [patents.google.com]
- 3. EP2387555A1 - Method for making phenylethylamine compounds - Google Patents [patents.google.com]
- 4. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.pt [fishersci.pt]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. Pharmaceutical Waste Disposal — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 10. Content Retired - Compliance Assistance Centers [caiweb.com]
- 11. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 12. benchchem.com [benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-amino-N-methyl-2-phenylacetamide hydrochloride
Operational Guide: Safe Handling of 2-amino-N-methyl-2-phenylacetamide hydrochloride
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of this compound. The procedures outlined here are designed to be a self-validating system of safety, protecting both the researcher and the integrity of the experiment.
Hazard Assessment and Risk Analysis
Understanding the chemical's hazard profile is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, we can construct a reliable hazard profile based on the GHS classifications of structurally analogous compounds, such as 2-amino-2-phenylacetamide and its derivatives.[1][2] The primary risks are associated with its potential for irritation and the hazards of inhaling fine particulate matter.
Anticipated Hazard Profile
| Hazard Class | GHS Category | Anticipated Effect |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Harmful if swallowed.[3] |
The hydrochloride salt form suggests the compound is a solid, likely crystalline. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] Upon combustion, it may produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5]
A systematic approach to risk management is non-negotiable in a professional laboratory setting. The following workflow illustrates the continuous cycle of risk assessment and control.
Caption: Risk Management Workflow for Chemical Handling.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical barrier system designed to mitigate the specific risks identified. Always prioritize engineering controls, such as fume hoods, as the first line of defense.[6]
Primary Engineering Controls
-
Chemical Fume Hood: All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This contains airborne particles at the source, providing the highest level of respiratory protection.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[7]
Essential PPE Ensemble
An appropriate PPE ensemble is mandatory for all personnel handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields. | Nitrile gloves. | Lab coat (fully fastened). | Not required if container is sealed. |
| Weighing & Solid Transfer | Chemical safety goggles AND a face shield.[8] | Nitrile gloves (consider double-gloving). | Lab coat (fully fastened). | Not required if performed in a fume hood . |
| Solution Preparation | Chemical safety goggles AND a face shield. | Nitrile gloves. | Lab coat and chemical-resistant apron. | Not required if performed in a fume hood . |
| Spill Cleanup | Chemical safety goggles AND a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls (e.g., Tyvek). | Required: NIOSH-approved respirator with P100 particulate filters.[9][10] |
-
Rationale for Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a 360-degree seal to protect against fine dust. A face shield is used over the goggles to protect the entire face from splashes during solution preparation.[9]
-
Rationale for Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact. Always inspect gloves for tears or pinholes before use. For sustained contact or spill cleanup, more robust gloves are necessary. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste.[9]
Operational Handling Procedures
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination.
Caption: Step-by-Step Chemical Handling Workflow.
Step-by-Step Methodology
-
Preparation: Before retrieving the chemical, confirm the location and functionality of the nearest safety shower and eyewash station.[8] Ensure a chemical spill kit is accessible. Don the appropriate PPE as specified in the table above.
-
Weighing Solid:
-
Perform all weighing operations inside a fume hood on a marble balance table to minimize vibrations.
-
Use an anti-static weigh boat or glassine paper.
-
Gently scoop the compound; avoid any actions that could create airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Place the receiving flask or beaker in a secondary container (e.g., a shallow plastic tray) to contain any potential spills.
-
Slowly add the weighed solid to the vessel.
-
Using a pipette or graduated cylinder, slowly add the solvent to the solid, directing the stream against the inner wall of the vessel to prevent splashing.
-
-
Cleanup:
-
Wipe down all surfaces, spatulas, and the exterior of the chemical container with a damp cloth (e.g., with 70% ethanol) to remove any residual dust.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a dedicated, sealed hazardous waste container.[11]
-
Emergency and Disposal Plans
Exposure Response
Immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[7][11]
Spill Response
-
Small Spill (in fume hood):
-
Ensure the fume hood sash is in the lowest practical position.
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Gently scoop the absorbed material into a designated hazardous waste container.
-
Wipe the area with a wet cloth, followed by a dry one. Dispose of all cleanup materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert all personnel.
-
Restrict access to the area.
-
If safe to do so, increase ventilation.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
-
Chemical Waste: All solid waste, contaminated materials (gloves, wipes), and solutions containing this compound must be disposed of as hazardous chemical waste.
-
Containers: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this chemical or its solutions be poured down the drain. [3]
By integrating these safety protocols into your daily workflow, you build a resilient culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. support.hpe.com [support.hpe.com]
- 9. falseguridad.com [falseguridad.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
